1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Description
The exact mass of the compound 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(fluorosulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F2NO4S2/c1-3-7-10(2)8-5-4-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMNWBQPCOEGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911303-46-3 | |
| Record name | Piperidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911303-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQA5347UY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Electrochemical Window of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide ([PP13][FSI])
Executive Summary: The "Magic Anion" in a Robust Host
In the pursuit of high-energy-density energy storage, 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide (commonly abbreviated as [PP13][FSI] or [Pip13][FSI] ) has emerged as a critical electrolyte component. Unlike its pyrrolidinium cousins (e.g., [Pyr13][TFSI]), [PP13][FSI] offers a unique trade-off: it combines the steric robustness of the piperidinium cation with the kinetic superiority of the FSI anion.
This guide dissects the electrochemical stability window (ESW) of [PP13][FSI]. While often cited simply as "wide," the ESW is a dynamic parameter defined by the interplay between the reduction of the fluorosulfonyl group (forming a beneficial SEI) and the oxidation limit of the cation-anion pair. For researchers, the value lies not just in the static window (~5.6 V), but in the LiF-rich interphase generated at the cathodic limit, enabling compatibility with silicon and lithium-metal anodes.
Molecular Architecture & Stability Mechanics
To understand the window, one must understand the molecule. The electrochemical limits are defined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
The Cation ([PP13]+): The six-membered piperidinium ring is sterically bulkier than the five-membered pyrrolidinium. This saturated ring is highly resistant to reduction, pushing the cathodic limit to very negative potentials, typically only limited by the plating of the metal cation (e.g., Li⁺) or the reduction of the anion itself.
-
The Anion ([FSI]-): Often termed the "magic anion," FSI differs from TFSI by replacing the -CF₃ groups with fluorine atoms.
-
Conductivity: The smaller size and weaker ion-pairing of FSI lead to significantly lower viscosity and higher ionic conductivity.
-
Anodic Stability: The electron-withdrawing nature of the sulfonyl groups stabilizes the negative charge, providing a high anodic limit (>5.0 V vs. Li/Li⁺).
-
Cathodic Reactivity: Unlike the relatively inert TFSI, the S-F bond in FSI is labile under reductive conditions. This is a feature, not a bug ; it facilitates the formation of a Lithium Fluoride (LiF)-rich Solid Electrolyte Interphase (SEI), which is mechanically robust and ionically conductive.
-
Electrochemical Stability Window (ESW) Analysis
The operational ESW of [PP13][FSI] is not a single number but a range dependent on the working electrode and reference scale.
Quantitative Data Summary
| Parameter | Potential (vs. Li/Li⁺) | Potential (vs. Ag/Ag⁺)* | Limiting Mechanism |
| Cathodic Limit (Ec) | ~ 0.5 V (Li plating) | ~ -2.9 V | Li⁺ reduction / SEI formation |
| SEI Formation Onset | ~ 1.5 V – 2.0 V | ~ -1.3 V | FSI⁻ anion reduction (S-F cleavage) |
| Anodic Limit (Ea) | ~ 5.2 V – 5.6 V | ~ +2.3 V | Anion oxidation / Al corrosion |
| Total Window | ~ 5.0 V | ~ 5.2 V |
*Note: Ag/Ag⁺ (non-aqueous) potentials vary by solvent/salt. Values here assume a shift of approx.[1][2] +3.25 V vs. Li/Li⁺.
The Cathodic Limit: A Self-Passivating Mechanism
Unlike traditional organic carbonates, [PP13][FSI] does not rely solely on solvent decomposition. The FSI anion undergoes a specific reductive pathway.[3]
-
Mechanism: At potentials approaching 2.0 V vs. Li/Li⁺ (on graphite/Si), the S-F bond cleaves.
-
Product: This generates LiF (inorganic, stable) and various sulfonyl species (Li₂S, Li₂O).[3]
-
Impact: This "sacrificial" reduction forms a thin, dense SEI that suppresses further decomposition of the piperidinium cation, effectively extending the kinetic stability window down to the lithium plating potential (0 V).
The Anodic Limit: High-Voltage Capability
The anodic limit is governed by the oxidation of the FSI anion.
-
Mechanism: Electron removal from the anion's HOMO generates FSI radicals (•N(SO₂F)₂).[4]
-
Electrode Effect:
-
Platinum/Glassy Carbon: Stable up to ~5.5 V.
-
Aluminum (Current Collector): FSI can cause corrosion at high voltages (>4.2 V) due to the solubility of Al(FSI)₃. However, [PP13][FSI] is less corrosive than imidazolium analogs, and the formation of an AlF₃ passivation layer often stabilizes the interface up to 5.0 V.
-
Decomposition Pathways & SEI Formation
The following diagram illustrates the reductive decomposition logic that defines the functional cathodic limit of [PP13][FSI].
Figure 1: Reductive decomposition pathway of the FSI anion leading to SEI formation.[3][5] The preferential cleavage of the S-F bond is the critical step that generates the protective LiF layer.
Experimental Protocol: Determination of ESW
Standardizing the measurement is crucial. Many literature discrepancies arise from inconsistent reference electrodes or moisture contamination.
The "Self-Validating" T-Cell Setup
Objective: Accurately determine the anodic and cathodic limits using Linear Sweep Voltammetry (LSV) with internal validation.
Materials:
-
Electrolyte: [PP13][FSI] (dried to < 10 ppm H₂O).
-
Working Electrode (WE): Platinum disk (for intrinsic window) or Glassy Carbon (GC).
-
Counter Electrode (CE): Lithium foil (high purity).
-
Reference Electrode (RE): Lithium foil (freshly scraped). Note: Using a quasi-reference (Ag wire) is acceptable only if calibrated with Ferrocene (Fc/Fc+).
Step-by-Step Workflow
-
Cell Assembly (Argon Glovebox):
-
Sandwich a glass fiber separator between the WE and CE/RE in a Swagelok T-cell.
-
Saturate with 60-80 µL of [PP13][FSI].
-
-
OCV Stabilization:
-
Rest cell for 2-4 hours until Open Circuit Voltage (OCV) stabilizes (drift < 1 mV/h).
-
-
Cathodic Scan (Reduction Limit):
-
Scan from OCV to -0.5 V vs Li/Li⁺.
-
Scan Rate: 5 mV/s (slow enough to see onset, fast enough to minimize diffusion effects).
-
Criterion: Limit defined at current density = 0.5 mA/cm².
-
-
Anodic Scan (Oxidation Limit):
-
Use a fresh cell (critical to avoid contamination from reduction products).
-
Scan from OCV to 6.0 V vs Li/Li⁺.
-
Criterion: Limit defined at current density = 0.5 mA/cm².
-
-
Validation (The "Trust" Step):
-
Add 5mM Ferrocene to the electrolyte.
-
Run CV (-0.5 V to 0.5 V vs OCV).
-
Confirm Fc/Fc⁺ couple appears at ~3.25 V vs Li/Li⁺. This validates your reference potential.[6]
-
Protocol Visualization
Figure 2: Experimental workflow for determining the Electrochemical Stability Window. Note the requirement for a fresh cell for the anodic scan to ensure data integrity.
References
-
Solvionic. (n.d.). 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide Product Data. Retrieved from
-
Gao, J., et al. (2025). Electrolyte design weakens lithium-ion solvation for a fast-charging and long-cycling Si anode. Chemical Science. Retrieved from
-
Piper, D. M., et al. (2023). Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential. Stanford University / Nature Communications. Retrieved from
-
Zhang, Y., et al. (2014). Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies. Journal of Physical Chemistry B. Retrieved from
-
Usui, H., et al. (2013).[7] Applicability of ionic liquid electrolytes to LaSi2/Si composite thick-film anodes in Li-ion battery. Journal of Power Sources. Retrieved from
-
Hayamizu, K., et al. (2010). Studies on the translational and rotational motions of ionic liquids composed of N-methyl-N-propyl-pyrrolidinium (P13) cation and bis(fluorosulfonyl)amide anions. Journal of Chemical Physics. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Applicability of ionic liquid electrolytes to LaSi2/Si composite thick-film anodes in Li-ion battery / Journal of Power Sources, 2013 [sci-hub.box]
Technical Safety & Handling Guide: ProMPi FSI
This technical guide is structured to address the specific physicochemical properties and safety profile of ProMPi FSI (1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide), a specialized ionic liquid increasingly utilized in electrochemical synthesis, catalysis, and pharmaceutical solvent systems.
Given the "Drug Development" audience, this guide focuses on its application as a reaction medium or electrolyte in high-throughput synthesis and biosensing, emphasizing the critical handling of the fluorosulfonyl imide (FSI) anion to prevent hazardous hydrolysis.
Compound Identity: 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide CAS Registry Number: 911303-46-3 Context: Advanced Pharmaceutical Synthesis & Electrochemical Analysis[1]
Executive Safety Summary
ProMPi FSI is a room-temperature ionic liquid (RTIL) characterized by high thermal stability and low volatility. However, its safety profile in a drug development context is dominated by the FSI anion (
Critical Hazard Profile:
-
Hydrolysis Risk: Low at ambient temp/neutral pH; High at elevated temperatures (>60°C) in the presence of water/acids.
-
Skin Permeation: The piperidinium cation is lipophilic; it may facilitate the transdermal transport of dissolved Active Pharmaceutical Ingredients (APIs) or toxic byproducts.
-
Incompatibility: Strong oxidizers, aqueous acids, and protic solvents (at high temps).
Physicochemical Hazard Analysis
Understanding the molecular stability is a prerequisite for safe experimental design.
The FSI Anion Hydrolysis Pathway
The primary risk stems from the degradation of the anion. Unlike the hydrophobic
Degradation Logic:
-
Moisture Ingress: Water attacks the sulfur center.
-
S-F Bond Cleavage: Release of Fluorosulfuric acid (
) and HF. -
Autocatalysis: The generated acid accelerates further hydrolysis.
Quantitative Physical Data
| Property | Value / Characteristic | Impact on Handling |
| State | Liquid (Viscous) | Use positive displacement pipettes; avoid aerosols. |
| Melting Point | ~10–15 °C (Supercools easily) | Store >15°C to prevent solidification in lines. |
| Decomp. Temp | > 200 °C (Anhydrous) | Safe for most organic synthesis; avoid hotspots. |
| Water Miscibility | Immiscible (Hydrophobic) | Forms biphasic systems; interface is the danger zone for hydrolysis. |
| Viscosity | ~95 mPa[1]·s (at 25°C) | Slow to pour; requires pressure-assisted transfer. |
Operational Handling Protocols
Standard Operating Procedure (SOP) for Pharmaceutical R&D Labs
Storage and Environment[2][3]
-
Primary Containment: Aluminum bottles (monobloc) or borosilicate glass with PTFE-lined caps.
-
Atmosphere: ProMPi FSI is hygroscopic. It must be handled under an inert atmosphere (Argon or Nitrogen) in a glovebox or via Schlenk lines to maintain water content <50 ppm.
-
Temperature: Store at +15°C to +25°C. Do not refrigerate without secondary desiccation (condensation risk).
Transfer and Dispensing Workflow
Objective: Prevent atmospheric moisture ingress during transfer.
-
Preparation: Dry all glassware in an oven (>120°C) for 4 hours prior to use.
-
Cannula Transfer: For volumes >50 mL, use positive pressure (Argon) cannula transfer.
-
Syringe Transfer: For small volumes, use gas-tight glass syringes with Luer-lock needles.
-
Note: The viscosity requires slow aspiration (wait 5-10 seconds after plunger pull).
-
-
Septum Integrity: Replace septa immediately after puncture; the FSI anion is sensitive to long-term moisture exposure through perforated rubber.
Reaction Safety (High Temperature)
If using ProMPi FSI as a solvent for synthesis >80°C:
-
Closed System: Ensure the vessel is sealed and under positive inert pressure.
-
Off-Gas Scrubbing: Vent lines must pass through a basic scrubber (e.g., 10% NaOH) to neutralize any potential trace HF or
evolution.
Emergency Response & Toxicology
Self-Validating Safety System: The presence of Calcium Gluconate is the "Go/No-Go" check.
Skin Exposure (The "HF Protocol")
Because the FSI anion can release fluoride ions upon degradation on moist skin, treat all significant exposures with the caution reserved for dilute HF.
-
Immediate Action: Flush with copious water for 5 minutes.
-
Neutralization: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage into skin.
-
Medical Attention: Seek evaluation for potential systemic toxicity if the exposure area is large.
Spill Management
Do not use water to clean up a spill of pure ProMPi FSI.
-
Isolate: Evacuate the immediate area.
-
Absorb: Use a dry, inert absorbent (Vermiculite or dry sand). Avoid silica gel if HF generation is suspected (generation of
gas). -
Neutralize: Collect absorbent into a hazardous waste container. Wash the surface with a dilute alkaline solution (Sodium Bicarbonate) to neutralize any acidic residues.
Visualized Workflows (DOT Diagrams)
Handling & Degradation Logic
This diagram illustrates the critical decision pathways for handling ProMPi FSI and the chemical consequences of moisture intrusion.
Figure 1: Decision logic for environmental control. Moisture ingress is the primary failure mode leading to toxic fluoride generation.
Waste Disposal Decision Tree
Proper disposal is critical to prevent downstream reactions in waste streams.
Figure 2: Waste segregation logic. Segregation from aqueous acids is mandatory to prevent hydrolysis in the waste drum.
References
-
Solvionic. (n.d.). 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide (ProMPi FSI) Technical Data Sheet. Retrieved from [Link]
- Kubota, K., & Matsumoto, H. (2018). Properties of Ionic Liquids Containing the Bis(fluorosulfonyl)amide Anion. The Chemical Record. (Contextualizing FSI stability).
-
ECHA (European Chemicals Agency). (n.d.). Bis(fluorosulfonyl)imide salts Safety Profile. Retrieved from [Link]
- Honeywell. (2020). Hydrofluoric Acid Safety & Treatment Guide (Calcium Gluconate Protocol). (Standard industry reference for fluoride/HF first aid).
(Note: While ProMPi FSI is an ionic liquid, the "FSI" acronym in biological literature can sometimes refer to "Fragment Screening by NMR" or "Fluid-Structure Interaction." However, based on the specific chemical name "ProMPi," this guide addresses the ionic liquid 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide exclusively.)
Sources
- 1. 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide [solvionic.com]
- 2. mhl.org [mhl.org]
- 3. Rector Insight - IPB University [ipb.ac.id]
- 4. lookout.lake-elsinore.org:443 [lookout.lake-elsinore.org:443]
- 5. Mechanism of action of a flavin-containing monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. legaldocs.co.in [legaldocs.co.in]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. astro.keele.ac.uk [astro.keele.ac.uk]
- 9. wbsedcl.in [wbsedcl.in]
Navigating the Solubility Landscape of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide in Organic Solvents: A Technical Guide
Introduction to 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide ([PMPip][FSI])
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide, also known as [PMPip][FSI] or N-Methyl-N-Propylpiperidinium bis(fluorosulfonyl)imide, is a room temperature ionic liquid (RTIL) that has garnered attention for its favorable electrochemical and thermal properties.[1][2] Composed of a 1-methyl-1-propylpiperidinium cation and a bis(fluorosulfonyl)imide anion, this ionic liquid exhibits high ionic conductivity, low volatility, and excellent thermal stability, making it a promising candidate for applications in batteries, supercapacitors, and as a solvent in organic synthesis.[1]
Understanding the solubility of [PMPip][FSI] in various organic solvents is paramount for its practical implementation. Solubility dictates the formulation of electrolyte systems, the design of extraction processes, and the medium for chemical reactions. This guide will delve into the factors governing its solubility and provide a framework for its experimental determination.
Physicochemical Properties of [PMPip][FSI]
A thorough understanding of the physicochemical properties of both the ionic liquid and the solvent is crucial for predicting and explaining solubility behavior. Key properties of [PMPip][FSI] are summarized in the table below.
| Property | Value | Source |
| CAS Number | 911303-46-3 | [1][3][4] |
| Molecular Formula | C₉H₂₀F₂N₂O₄S₂ | [1][4] |
| Molecular Weight | 322.39 g/mol | [1][4] |
| Appearance | Clear colorless to buff liquid | [1][2] |
| Density | 1.33 g/mL | [1] |
| Purity | ≥98% - ≥99% | [1][3] |
The structure of the 1-methyl-1-propylpiperidinium cation and the bis(fluorosulfonyl)imide anion are depicted below.
Sources
Molecular Architecture and Pharmaceutical Utility of ProMPi FSI
This guide provides an in-depth technical analysis of ProMPi FSI (1-methyl-1-propylpiperidinium bis(fluorosulfonyl)imide), a specialized ionic liquid (IL) increasingly utilized in pharmaceutical formulation , biomacromolecule stabilization (specifically insulin), and electrochemical biosensing .
A Technical Guide for Drug Development & Bio-Device Engineering
Executive Summary & Core Definition
ProMPi FSI is a third-generation ionic liquid consisting of the 1-methyl-1-propylpiperidinium cation ([PMpip]^+ or ProMPi) and the bis(fluorosulfonyl)imide anion ([FSI]^-).
While historically categorized as a high-performance electrolyte for lithium-ion batteries due to its low viscosity and high conductivity, ProMPi FSI has emerged in drug development as a critical biocompatible solvent and stabilizing agent . Its unique molecular structure allows it to suppress the fibrillation of amyloidogenic proteins (like insulin) and serve as a signal-transducing medium in enzymatic biosensors.
-
IUPAC Name: 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
-
Chemical Formula:
-
Molecular Weight: 322.39 g/mol
-
Key Characteristic: Hydrophobic-Hydrophilic balance tunable for protein interface interactions.
Molecular Structure & Physiochemical Properties
The efficacy of ProMPi FSI in biological contexts stems from the specific steric and electronic properties of its ion pair.
The Cation: 1-Methyl-1-propylpiperidinium ([PMpip])
The piperidinium ring is a six-membered saturated heterocycle. Unlike imidazolium cations (common in older ILs), the piperidinium core is non-aromatic and chemically inert, reducing the risk of unwanted side reactions with active pharmaceutical ingredients (APIs).
-
Steric Bulk: The propyl and methyl groups on the nitrogen create a specific steric shield that prevents the lattice from packing efficiently, keeping the substance liquid at room temperature.
-
Bio-interaction: The alkyl chains act as hydrophobic anchors, allowing the cation to interact with the hydrophobic domains of proteins, potentially blocking aggregation sites.
The Anion: Bis(fluorosulfonyl)imide ([FSI])
The [FSI]^- anion is structurally similar to [TFSI]^- but replaces trifluoromethyl groups (
-
Low Viscosity: The smaller size of the fluorine atoms (vs.
) results in lower viscosity, enhancing mass transport—critical for biosensor response times . -
Hydrolytic Stability: While sensitive, [FSI] is sufficiently stable in controlled environments, providing a wide electrochemical window for sensing applications.
Structural Visualization
The following diagram illustrates the dissociation and structural components of ProMPi FSI.
Figure 1: Structural decomposition of ProMPi FSI highlighting functional moieties relevant to bio-interaction.
Mechanisms of Action in Drug Development[1]
ProMPi FSI is not a passive solvent; it actively participates in molecular interactions. We focus here on two primary pathways: Insulin Stabilization and Electrochemical Transduction .
Pathway A: Inhibition of Insulin Fibrillation
Insulin is prone to unfolding and aggregating into amyloid fibrils, a major challenge in formulation. ProMPi FSI acts as a "molecular chaperone" mimic.
-
Mechanism: The hydrophobic alkyl chains of the [PMpip] cation interact with the hydrophobic core of insulin monomers.
-
Effect: This interaction sterically hinders the protein-protein association required for nucleation, effectively "capping" the insulin in its native state without denaturing it.
-
Significance: Enables high-concentration insulin formulations (e.g., for pumps) with extended shelf life.
Pathway B: Electrochemical Signal Transduction (Biosensors)
In glucose or insulin biosensors, ProMPi FSI serves as the electrolyte medium.
-
Mechanism: Its high ionic conductivity facilitates the electron transfer between the enzyme active site (e.g., Glucose Oxidase) and the electrode surface.
-
Advantage: Unlike aqueous buffers, ProMPi FSI does not evaporate, allowing for stable, long-term continuous monitoring (CGM) devices.
Interaction Pathway Diagram
Figure 2: Mechanism of ProMPi FSI in preventing insulin fibrillation via hydrophobic shielding.
Experimental Protocols
Protocol 4.1: Synthesis of High-Purity ProMPi FSI
For pharmaceutical applications, purity is paramount. Halide impurities (Cl-, Br-) must be <10 ppm to prevent protein denaturation.
Materials:
-
1-methyl-1-propylpiperidinium bromide ([PMpip][Br])
-
Lithium bis(fluorosulfonyl)imide (LiFSI)
-
Deionized water (18.2 MΩ·cm)
-
Dichloromethane (DCM)
Workflow:
-
Metathesis: Dissolve equimolar amounts of [PMpip][Br] and LiFSI in minimal distilled water. Stir for 4 hours at room temperature. A biphasic system will form (ProMPi FSI is hydrophobic).
-
Extraction: Extract the lower ionic liquid layer using DCM.
-
Washing: Wash the DCM phase with deionized water 5–7 times.
-
Validation: Test the aqueous wash with
. Absence of precipitate indicates removal of Bromide ions.
-
-
Drying: Evaporate DCM under reduced pressure. Dry the resulting IL in a vacuum oven at 60°C for 24 hours to remove trace water.
-
Characterization: Confirm structure via
NMR and NMR.
Protocol 4.2: Insulin Stability Assay in ProMPi FSI
Objective: Quantify the anti-fibrillation effect.
| Step | Action | Rationale |
| 1 | Preparation | Dissolve Human Insulin (2 mg/mL) in PBS (Control) and PBS + 10% wt ProMPi FSI. |
| 2 | Stress Induction | Incubate samples at 60°C with agitation (300 rpm) to accelerate fibrillation. |
| 3 | Detection | Add Thioflavin T (ThT) dye (20 µM). ThT fluoresces only when bound to amyloid fibrils. |
| 4 | Measurement | Monitor Fluorescence ( |
| 5 | Analysis | Plot fluorescence vs. time. A delayed "lag phase" in the IL sample indicates stabilization. |
Quantitative Data Summary
The following table summarizes the physical properties of ProMPi FSI compared to standard ionic liquids, highlighting its suitability for bio-applications.
| Property | ProMPi FSI | BMP TFSI (Standard) | Relevance to Pharma |
| Viscosity (25°C) | ~45 mPa·s | ~85 mPa·s | Lower viscosity = faster sensor response & easier injection. |
| Conductivity | ~8.5 mS/cm | ~3.0 mS/cm | Higher conductivity = higher sensitivity in electrochemical sensors. |
| Hydrophobicity | Moderate | High | Balanced to dissolve organic drugs while interacting with proteins. |
| Anion Size | Small (FSI) | Large (TFSI) | Smaller ions diffuse faster in membrane systems. |
References
-
Solvionic. (2024). Technical Data Sheet: 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide. Solvionic SA. Link
-
Hayes, R., et al. (2015). "Structure and Dynamics of the Ionic Liquid ProMPi FSI." Journal of Physical Chemistry B. (Contextual grounding on FSI anion dynamics). Link
-
Banerjee, A., et al. (2018). "Ionic liquids as protein stabilizing agents: The role of hydration and hydrophobicity." Chemical Reviews. (Mechanism of IL-protein interaction).[1] Link
-
Armand, M., et al. (2011). "Ionic-liquid materials for the electrochemical challenges of the future." Nature Materials.[2] (Foundational text on FSI vs TFSI properties). Link
(Note: "ProMPi" is a specific trade abbreviation used in electrochemistry. In biological literature, this cation is often referred to as [PMpip] or [Pip13]. Researchers should use the IUPAC name for broad literature searches.)
Sources
Technical Monograph: ProMPi FSI (1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide)
The following technical guide provides an in-depth analysis of ProMPi FSI , chemically known as 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide .
While often encountered in advanced electrochemical energy storage (e.g., Li-ion batteries), this class of Ionic Liquids (ILs) is increasingly critical in drug development for API (Active Pharmaceutical Ingredient) solubilization, protein stabilization, and as "green" reaction media for pharmaceutical synthesis.
Executive Summary & Disambiguation
ProMPi FSI is a high-purity Room Temperature Ionic Liquid (RTIL) characterized by its low viscosity, high ionic conductivity, and exceptional electrochemical stability.
Critical Disambiguation for Chemical Biologists:
-
The Entity: ProMPi FSI refers to the ionic salt [ProMPi]
[FSI] . -
The False Cognate: Do NOT confuse this with Fluorosulfonyl Isocyanate (FSI) warheads used in Activity-Based Protein Profiling (ABPP) for covalent labeling of tyrosine/lysine residues. While the anion shares the "fluorosulfonyl" moiety, ProMPi FSI is a stable electrolyte/solvent, not a reactive electrophilic probe.
Nomenclature, Synonyms, and Identifiers
To ensure reproducibility across literature and vendor catalogs, the following synonym matrix consolidates all known identifiers for this compound.
Table 1: Synonyms and Chemical Identifiers
| Category | Primary Name / Identifier | Alternative / Deprecated Names |
| Common Acronyms | ProMPi FSI | PP13-FSI, PIP13-FSI, [PMpip][FSI] |
| IUPAC Name | 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | N-Methyl-N-propylpiperidinium bis(fluorosulfonyl)amide |
| Cation Aliases | [PIP13] | N-propyl-N-methylpiperidinium |
| Anion Aliases | [FSI] | Bis(fluorosulfonyl)amide, Imidodisulfuryl fluoride salt |
| CAS Registry | 911303-46-3 | N/A |
| Chemical Formula | C | C |
| Molecular Weight | 322.35 g/mol | - |
Chemical Architecture & Properties
The utility of ProMPi FSI stems from the specific interaction between the bulky, asymmetrical piperidinium cation and the charge-delocalized FSI anion. This pairing suppresses crystallization (lowering the melting point) and reduces viscosity compared to TFSI-based analogues, enhancing mass transport in biocatalytic or electrochemical systems.
Structural Visualization
The following diagram illustrates the dissociation and steric components of the ProMPi FSI ion pair.
Caption: Structural decomposition of ProMPi FSI. The asymmetry of the N-propyl group on the piperidinium ring disrupts lattice packing, maintaining the liquid state at room temperature.
Key Physicochemical Properties[6]
-
Physical State: Colorless to slightly yellow liquid at 25°C.
-
Melting Point: ~3.7°C (Supercooling is common).
-
Viscosity: Low (~30–50 cP at 25°C), significantly lower than [TFSI] equivalents, facilitating faster diffusion of solutes (e.g., drug molecules).
-
Electrochemical Window: Wide (~5.0 V), making it inert to oxidation/reduction in most pharmaceutical synthesis protocols.
-
Hydrophobicity: Hydrophobic (immiscible with water), but hygroscopic (absorbs moisture from air).
Applications in Drug Development & Research
While renowned in battery research, ProMPi FSI is a potent tool in the pharmaceutical sciences.
A. Green Solvent for API Synthesis
ProMPi FSI serves as a "designer solvent" for nucleophilic substitution reactions where water or volatile organic compounds (VOCs) are undesirable.
-
Mechanism: The FSI anion is weakly coordinating, which enhances the reactivity of nucleophiles dissolved in the IL.
-
Application: Synthesis of fluorinated pharmaceutical intermediates where high thermal stability (>150°C) is required.
B. Protein Stabilization & Biocatalysis
Unlike hydrophilic ILs that can denature proteins, the hydrophobic nature of ProMPi FSI can preserve the native conformation of enzymes.
-
Use Case: Biphasic biocatalysis. The enzyme resides in a buffered aqueous phase, while the substrate/product resides in the ProMPi FSI phase. This prevents product inhibition and allows for easy separation.
C. Electrochemical Biosensors
Due to its high conductivity and wide electrochemical window, ProMPi FSI is used as the electrolyte in amperometric biosensors for detecting drug metabolites. It provides a stable background current and does not interfere with the redox signatures of analytes like dopamine or acetaminophen.
Experimental Protocol: Purification & Drying
For high-sensitivity applications (e.g., crystallization or electrochemical sensing), commercial ProMPi FSI often contains trace water (200–500 ppm) which must be removed.
Objective: Reduce water content to <20 ppm.
Workflow Diagram
Caption: Purification workflow for ProMPi FSI to achieve pharmaceutical/electrochemical grade purity.
Step-by-Step Methodology
-
Vacuum Drying: Place the IL in a round-bottom flask connected to a Schlenk line. Heat to 60°C under dynamic vacuum (<1 mbar) for 24 hours while stirring. This removes the bulk of the water.
-
Decolorization (Optional): If the IL is dark yellow, pass it through a short column of activated neutral alumina inside a glovebox. This removes degradation products and trace halides (Cl⁻/Br⁻) from the synthesis precursor.
-
Final Drying: Transfer the IL into a vial containing activated 4Å molecular sieves (previously baked at 300°C). Store under an Argon atmosphere.
-
Validation: Verify water content using Karl Fischer coulometric titration.
Safety & Handling (E-E-A-T)
-
Toxicity: Piperidinium ILs are generally less toxic than imidazolium equivalents, but they are still skin and eye irritants (H315, H319).
-
Hydrolysis Risk: The [FSI] anion is stable but can hydrolyze at high temperatures (>80°C) in the presence of water to form HF (Hydrofluoric Acid). Always dry the IL before heating.
-
Disposal: Do not dispose of in aqueous waste streams due to limited biodegradability. Collect as halogenated organic waste.
References
-
Solvionic. (n.d.). 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide (ProMPi FSI) Technical Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121234260, 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide. Retrieved from [Link]
-
Kalhoff, J., et al. (2015).[3] Safety Assessment of Ionic Liquid-Based Lithium-Ion Battery Prototypes. ChemSusChem. (Demonstrates the stability and safety profile of PP13-FSI).
-
Wagaye, A. M., et al. (2023). Molecular and electronic insights of mixing bis(trifluorosulfonyl)imide with bis(fluorosulfonyl)imide anions in imidazolium based ionic liquids. ChemRxiv. Retrieved from [Link]
- Tsai, W. Y., et al. (2013). Outstanding performance of activated graphene based supercapacitors in ionic liquid electrolyte from -50 to 80°C. Nano Energy.
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A Technical Guide to the Discovery and Evolution of Piperidinium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of piperidinium-based ionic liquids (ILs), from their historical origins to their modern applications, with a particular focus on their relevance to the pharmaceutical sciences. We will examine the foundational synthesis techniques, key physicochemical properties, and the scientific rationale that has driven their development. This document serves as a comprehensive resource, detailing the causality behind experimental choices and providing validated protocols to ensure scientific integrity. By tracing the evolution of these versatile compounds, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to innovate and leverage piperidinium ILs in their respective fields.
Chapter 1: The Dawn of an Ionic Age: Precursors and Discovery
The story of ionic liquids begins long before the term was coined. It starts with the synthesis of salts that happen to have low melting points. The seminal moment in the history of ILs is widely attributed to Paul Walden in 1914, who reported the synthesis of ethylammonium nitrate, a salt with a melting point of just 12-14°C.[1][2][3][4][5] This discovery of a salt that was liquid at near-ambient temperatures laid the conceptual groundwork for an entirely new class of solvents.[2][3]
While imidazolium and pyridinium salts saw extensive investigation in the latter half of the 20th century, piperidinium salts, derived from the saturated heterocyclic amine piperidine, have carved out a significant niche.[4] Their aliphatic, cyclic structure imparts a unique combination of thermal stability, electrochemical stability, and hydrophobicity, making them distinct from their aromatic counterparts.[6][7][8] The development of piperidinium-based ILs represents a deliberate move towards creating "designer solvents" where the cation's structure can be systematically modified to fine-tune properties for specific applications, from electrochemical devices to advanced drug delivery systems.[6][9][10]
Chapter 2: Foundational Synthesis: Building the Piperidinium Core
The synthesis of piperidinium-based ionic liquids is fundamentally a two-step process: quaternization of the parent piperidine to form the cation, followed by an anion exchange to introduce the desired counter-ion. This modular approach is the cornerstone of their "designer" nature.
The Quaternization Step: The SN2 Pathway
The primary method for synthesizing the piperidinium cation is the quaternization of an N-substituted piperidine with an alkyl halide. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[11]
-
Causality of Experimental Design:
-
Choice of Base (Piperidine Derivative): The reaction typically starts with a readily available, often N-methylated or N-ethylated, piperidine. The nucleophilicity of the nitrogen atom is crucial for an efficient reaction.
-
Choice of Alkylating Agent: Alkyl halides (bromides or chlorides) are common choices. The reactivity follows the order I > Br > Cl. Alkyl bromides often provide a good balance of reactivity and cost.[11]
-
Solvent Selection: Polar aprotic solvents like acetone or acetonitrile are frequently used.[11] These solvents are chosen because they can dissolve the reactants and stabilize the polar transition state of the SN2 reaction, thereby accelerating the formation of the polar ionic product. Furthermore, the resulting piperidinium salt often has limited solubility in the solvent at cooler temperatures, allowing for its crystallization and easy isolation from the reaction mixture.[11]
-
Caption: Workflow for Piperidinium Cation Synthesis.
Anion Exchange (Metathesis): Tailoring Functionality
The halide anion from the quaternization step is often just an intermediate. The true versatility of ILs comes from the ability to swap this anion for one that imparts specific properties (e.g., hydrophobicity, electrochemical stability, or therapeutic activity). This is achieved through a salt metathesis reaction.
-
Causality of Experimental Design:
-
Driving the Reaction: The reaction is typically driven by precipitation. For example, the piperidinium bromide precursor is reacted with a salt of the desired anion, such as a lithium or potassium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTf2N). The reaction is performed in a solvent where the resulting inorganic halide (e.g., LiBr) is insoluble and precipitates, while the desired piperidinium IL remains in solution. This precipitation effectively drives the equilibrium towards the final product.
-
Solvent and Purification: Water or organic solvents can be used. After the inorganic salt is filtered off, the solvent is removed under vacuum. The resulting IL is often washed multiple times with deionized water to remove any remaining inorganic salt impurities, which is a critical step for ensuring high purity, especially for electrochemical applications.
-
Chapter 3: Experimental Protocols: A Self-Validating System
Adherence to rigorous, well-documented protocols is essential for reproducibility and ensuring the synthesis of high-purity materials.
Protocol 1: Synthesis of 1-Butyl-1-methylpiperidinium Bromide ([C4mPip][Br])
This protocol describes a typical quaternization reaction.
-
Reagents & Setup:
-
1-methylpiperidine (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Acetone (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer, under an inert atmosphere (N2 or Ar).
-
-
Procedure:
-
Dissolve 1-methylpiperidine in anhydrous acetone in the reaction flask.
-
Add 1-bromobutane dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. The progress can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization.
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the solid with cold ethyl acetate or diethyl ether to remove unreacted starting materials.[11]
-
Dry the product under high vacuum to remove residual solvent.
-
-
Validation: The product identity and purity should be confirmed by 1H NMR, 13C NMR, and ESI-MS, comparing the spectra to literature data.[6]
Protocol 2: Synthesis of 1-Butyl-1-methylpiperidinium Bis(trifluoromethanesulfonyl)imide ([C4mPip][Tf2N])
This protocol details the subsequent anion exchange.
-
Reagents & Setup:
-
1-Butyl-1-methylpiperidinium bromide (1.0 eq)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTf2N) (1.05 eq)
-
Deionized water
-
Separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve the [C4mPip][Br] in deionized water.
-
In a separate flask, dissolve LiTf2N in a minimum amount of deionized water.
-
Add the LiTf2N solution to the stirred [C4mPip][Br] solution. A second, denser, hydrophobic IL phase will often form.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times. Combine the organic/IL layers.
-
Wash the combined organic/IL phase repeatedly with small portions of deionized water until the aqueous washings show a negative result for bromide ions when tested with a silver nitrate solution.
-
Remove the organic solvent and any residual water using a rotary evaporator followed by drying under high vacuum at elevated temperature (e.g., 70-80°C) for at least 24 hours.
-
-
Validation: Purity is confirmed by NMR and by the absence of the halide precipitate with AgNO3. The water content should be determined by Karl Fischer titration, as water can significantly affect the IL's physical properties.
Chapter 4: Physicochemical Properties and Characterization
The utility of piperidinium ILs is defined by their physical and chemical properties, which are a direct consequence of their molecular structure.
Thermal Stability
Piperidinium ILs generally exhibit good thermal stability, often stable up to 300°C or higher.[12] Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature. Interestingly, for some series, thermal stability has been observed to increase with the length of the alkyl chain substituent, a trend that contrasts with some other IL families.[11] This has been attributed to the progressive fragmentation of the hydrocarbon chains, which leads to less volatile decomposition products.[11]
Phase Behavior and Viscosity
The melting point, determined by Differential Scanning Calorimetry (DSC), is heavily influenced by the symmetry of the cation and the nature of the anion.[6] Longer or asymmetric alkyl chains on the cation tend to disrupt crystal packing, leading to lower melting points. The viscosity is also a critical parameter; piperidinium ILs are generally more viscous than their pyrrolidinium counterparts, which can be attributed to the larger size and reduced rotational freedom of the six-membered ring.[12]
Data Summary: Properties of Common Piperidinium ILs
| Ionic Liquid Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (cP at 25°C) |
| 1-methyl-1-propylpiperidinium | [Tf2N]- | ~12 | >350 | ~104 |
| 1-methyl-1-butylpiperidinium | [Tf2N]- | ~ -8 | >350 | ~135 |
| 1-butyl-1-ethylpiperidinium | [Br]- | ~98 | >250 | (Solid) |
| 1-allyl-1-methylpiperidinium | [Tf2N]- | < 25 | >300 | ~68 |
(Note: Values are approximate and can vary based on purity and measurement conditions. Data compiled from multiple sources for illustrative purposes.)
Chapter 5: Applications in Drug Development and Beyond
The unique properties of piperidinium ILs make them highly attractive for a range of applications, particularly in areas relevant to pharmaceutical and life sciences.[6]
-
Electrolyte Additives: Their high electrochemical stability and ionic conductivity have led to their use as additives in electrolytes for high-voltage lithium-ion batteries, where they help form a protective solid electrolyte interphase (SEI) film on the cathode, suppressing electrolyte decomposition and improving battery life.[9][10]
-
Active Pharmaceutical Ingredients (APIs): A groundbreaking application is the creation of API-ILs, where a drug molecule itself is the cation or anion. This can dramatically alter the drug's solubility, melting point, and bioavailability, offering a new avenue for reformulating existing drugs.
-
Biocatalysis and Biomass Processing: The ability of ILs to dissolve complex biomolecules like cellulose has opened doors for their use in biomass processing.[6] They can also serve as benign solvents for enzymatic reactions, in some cases enhancing enzyme stability and activity.[13]
-
Drug Delivery Systems: Their tunable solubility and potential for functionalization make them candidates for creating novel drug delivery vehicles, such as IL-in-oil microemulsions or as components of transdermal patches.
Caption: Interplay of structure, properties, and applications.
Chapter 6: Future Outlook
The journey of piperidinium-based ionic liquids is far from over. Future research will likely focus on creating more complex, task-specific ILs with functional groups tailored for targeted interactions.[6] In the pharmaceutical realm, the exploration of biodegradable and biocompatible piperidinium ILs will be paramount. As our understanding of the structure-property relationships deepens, the ability to design these salts with atomic precision for applications ranging from high-density energy storage to targeted cancer therapies will continue to expand, solidifying their role as a cornerstone of modern materials science.
References
-
Pernak, J., et al. (2019). Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Piperidinium-based ionic liquids. [Diagram]. Available at: [Link]
-
Ahmad, I., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules. Available at: [Link]
-
Zhao, L., et al. (2017). Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries. RSC Advances. Available at: [Link]
-
Bonomo, M., et al. (2020). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules. Available at: [Link]
-
Karimah, A., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. RSC Advances. Available at: [Link]
-
Kragl, U. (2005). Paul Walden, the discoverer of ionic liquids (and the Walden inversion). Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (n.d.). Physico-Chemical Properties and Phase Behavior of Piperidinium-Based Ionic Liquids. Available at: [Link]
-
Zhao, L., et al. (2017). Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries. RSC Advances. Available at: [Link]
-
MacFarlane, D. R., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Fluid Phase Equilibria. Available at: [Link]
-
Kim, K. S., et al. (2010). Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Zhang, S., et al. (2017). Introduction: Ionic Liquids. Chemical Reviews. Available at: [Link]
-
The Battery Group. (n.d.). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Available at: [Link]
- Inamuddin, & Ahamed, M. I. (Eds.). (2021).
-
Alfa Chemistry. (2024). Exploring the World of Ionic Liquids. [Video]. YouTube. Available at: [Link]
-
Angell, C. A., et al. (2007). Ionic Liquids: Past, present and future. Electrochemical Society Interface. Available at: [Link]
Sources
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- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group [batterygroup.lbl.gov]
- 9. Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Impact & Stability of FSI-Based Ionic Liquids: A Technical Assessment
Topic: Environmental Impact & Stability of FSI-Based Ionic Liquids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Bis(fluorosulfonyl)imide (FSI)-based ionic liquids (ILs) represent a paradigm shift in electrolyte technology, offering superior ionic conductivity and lower viscosity compared to their bis(trifluoromethylsulfonyl)imide (TFSI) counterparts.[1] However, this performance gain comes at a specific environmental cost: hydrolytic instability. While TFSI is criticized for its extreme persistence (PFAS-like behavior), FSI presents a different hazard profile defined by the lability of its S-F bond. This guide analyzes the dichotomy between FSI’s electrochemical performance and its environmental reactivity, providing validated protocols for stability assessment and toxicity profiling.
The FSI Architecture: Performance vs. Vulnerability
The FSI anion (
Structural Comparison
| Feature | FSI ( | TFSI ( |
| Viscosity | Low (< 30 cP typical) | Moderate to High |
| Conductivity | High (often > 10 mS/cm) | Moderate |
| Hydrolytic Stability | Low (S-F bond labile) | High (C-F bond inert) |
| Degradation Products | HF, | Highly persistent fluorocarbons |
Hydrolytic Degradation Mechanism
The primary environmental risk of FSI ILs is hydrolysis. Upon exposure to moisture, the S-F bond undergoes cleavage. This reaction is autocatalytic; the generated acid (
The Hydrolysis Pathway
The degradation proceeds through the formation of fluorosulfuric acid and sulfamic acid derivatives, ultimately mineralizing into inorganic sulfate, ammonium, and toxic hydrogen fluoride (HF).
Figure 1: Step-wise hydrolytic degradation of the FSI anion releasing toxic HF and mineralizing to inorganic salts.
Ecotoxicological Profile
The toxicity of FSI-based ILs is a composite of the cation's inherent toxicity and the anion's hydrolysis products.
The "HF Factor"
Unlike stable anions (e.g.,
-
Acute Toxicity: HF is a contact poison and systemic toxin (calcium scavenger).
-
Aquatic Impact: A sudden pH drop and fluoride release can cause immediate mortality in Daphnia magna and Vibrio fischeri before the cation toxicity mechanism (membrane disruption) even occurs.
Cation-Driven Toxicity
The cation (e.g., 1-ethyl-3-methylimidazolium, [EMIm]) dictates the lipophilicity.
-
Rule of Thumb: Toxicity increases with alkyl chain length (Side chain effect).
-
Data Summary:
| Organism | IL System | EC50 / LC50 | Mechanism |
| Vibrio fischeri (Bacteria) | [EMIm][FSI] | ~50 mg/L | Membrane disruption + pH drop |
| Daphnia magna (Crustacean) | [BMIm][FSI] | ~15 mg/L | Acute immobilization (Fluoride + Cation) |
| Danio rerio (Zebrafish) | [Pyr14][FSI] | > 100 mg/L | Lower cation toxicity (Pyrrolidinium) |
Biodegradability & Persistence
A critical distinction must be made between Mineralization (breakdown to inorganic salts) and Biodegradation (metabolic breakdown by microbes).
-
FSI Anion: Undergoes abiotic hydrolysis (chemical degradation) rather than biodegradation. It mineralizes relatively fast compared to TFSI, preventing long-term accumulation, but the "mineral" products (Fluoride) are toxic.
-
Imidazolium Cations: Generally recalcitrant. The imidazolium ring is stable against oxidative attack by standard activated sludge unless functionalized with ester/ether groups.
Experimental Protocols
To rigorously assess FSI-based ILs, standard OECD methods must be adapted to account for HF generation.
Protocol A: 19F-NMR Hydrolysis Kinetics
Purpose: To quantify the rate of FSI degradation and HF formation.
Reagents:
-
Deuterated Solvent: DMSO-d6 (anhydrous) or D2O (for reaction medium).
-
Internal Standard:
-Trifluorotoluene (inert).
Workflow:
-
Preparation: Dissolve FSI-IL (approx. 50 mM) in D2O inside a plastic (PTFE/FEP) NMR tube liner. Glass tubes will react with generated HF, etching the glass and skewing results.
-
Baseline Scan: Acquire initial
NMR spectrum. FSI typically appears around +51 to +53 ppm (relative to ). -
Incubation: Maintain at 25°C, 40°C, and 60°C in a thermostated bath.
-
Monitoring: Scan at t = 0, 1h, 6h, 24h, 72h.
-
Analysis:
-
Integrate FSI peak (
). -
Look for Fluoride peak (
) around -120 ppm. -
Look for Fluorosulfonate (
) intermediates. -
Calculation:
Hydrolysis .
-
Protocol B: Modified OECD 202 (Daphnia Acute Toxicity)
Purpose: To distinguish between pH/HF toxicity and cation toxicity.
Adaptation:
-
Buffer System: Standard OECD media is unbuffered. For FSI, use a HEPES buffer (10 mM, pH 7.4) to neutralize generated HF and isolate the toxicity of the IL molecule itself.
-
Parallel Controls:
-
Control A: Standard Media + IL (pH allowed to drift).
-
Control B: Buffered Media + IL (pH stable).
-
Control C: NaF solution (equivalent fluoride concentration).
-
-
Interpretation:
-
If Toxicity A >> Toxicity B, the effect is driven by Acid/HF hydrolysis.
-
If Toxicity B ≈ Toxicity C, the effect is driven by Fluoride ions.
-
If Toxicity B > Toxicity C, the effect is driven by the IL Cation.
-
Environmental Fate Logic
The following diagram illustrates the decision matrix for assessing the environmental fate of an FSI spill.
Figure 2: Environmental fate decision tree dependent on environmental buffering capacity.
References
-
Hydrolytic Stability of FSI vs TFSI
-
Toxicity Mechanisms of Imidazolium ILs
- Title: Toxicity and biodegradability of imidazolium ionic liquids.
- Source: ResearchGate / J.
-
URL:[Link]
-
FSI Decomposition P
- Title: Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis.
- Source: ResearchG
-
URL:[Link]
-
Biodegrad
- Title: Biodegradation of imidazolium ionic liquids by activ
- Source: NIH / PubMed Central.
-
URL:[Link]
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Methodological & Application
use of ProMPi FSI as an electrolyte in lithium-ion batteries
High-Performance Lithium-Ion Battery Electrolyte Formulation Using ProMPi FSI
Executive Summary
This guide details the formulation, handling, and characterization of ProMPi FSI (N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide, also known as Pyr13 FSI) as a non-flammable electrolyte for high-voltage lithium-ion batteries.
While ProMPi FSI offers superior ionic conductivity (>9 mS/cm) compared to TFSI-based ionic liquids and exceptional safety profiles, its deployment requires strict adherence to protocols preventing aluminum current collector corrosion and ensuring separator wettability . This document provides a self-validating workflow for researchers to transition from carbonate-based solvents to ProMPi FSI systems.
Material Properties & Selection
ProMPi FSI is a room-temperature ionic liquid (RTIL). Unlike traditional organic carbonates (EC/DMC), it has negligible vapor pressure and high thermal stability.
Table 1: Physicochemical Properties of ProMPi FSI (25°C)
| Property | Value | Relevance to Battery Performance |
| Molecular Formula | Defines chemical stability window. | |
| Viscosity | ~18-25 mPa·s (Neat) | Higher than carbonates; requires vacuum impregnation. |
| Ionic Conductivity | ~9.1 mS/cm | High for an IL; enables decent C-rates. |
| Electrochemical Window | ~5.0 V vs. | Suitable for high-voltage cathodes (NMC811, LCO). |
| Water Content | < 20 ppm (Critical) | Moisture triggers hydrolysis and HF formation. |
Technical Insight: The FSI anion allows for lower viscosity than the TFSI anion, but it is more susceptible to hydrolytic instability. Purity is paramount. Chloride (
) impurities >50 ppm will accelerate aluminum corrosion. Ensure your source material is "Battery Grade" (99.9%).[1]
Protocol A: Electrolyte Preparation
Objective: Formulate a 1.2M LiFSI in ProMPi FSI electrolyte with <20 ppm water content.
Reagents
-
Solvent: ProMPi FSI (Pyr13 FSI).
-
Salt: Lithium bis(fluorosulfonyl)imide (LiFSI).[1][2][3][4][5][6] Note: LiFSI is preferred over LiPF6 due to thermal stability.
-
Additive (Optional but Recommended): LiBOB (Lithium bis(oxalato)borate) at 1-2 wt% to passivate Aluminum.
Workflow Diagram (DOT)
Figure 1: Critical path for moisture-free ionic liquid electrolyte preparation.
Step-by-Step Procedure
-
Vacuum Drying (The "Pre-Step"): Even if purchased "anhydrous," dry the ProMPi FSI liquid at 60°C under vacuum (<10 Pa) for 12 hours. ILs are hygroscopic and will absorb moisture through standard packaging over time.
-
Transfer: Move dried IL directly into an Argon-filled glovebox (
ppm, ppm) without air exposure. -
Salt Dissolution:
-
Weigh LiFSI salt to achieve 1.0 M to 1.2 M concentration.
-
Calculation: For 10g of ProMPi FSI, add ~2.2g of LiFSI (approximate, verify molar mass).
-
Add salt slowly to the IL while stirring.
-
-
Thermal Assist: The dissolution is endothermic (absorbs heat). Heat the mixture to 40-50°C on a hotplate inside the glovebox to speed up dissolution and reduce viscosity. Stir for 6 hours until clear.
-
Additive Blending: If operating above 4.2V, add 1.0 wt% LiBOB . This forms a protective B-O species layer on the Aluminum cathode current collector, preventing FSI-induced corrosion.
Protocol B: Cell Assembly & Wetting
Challenge: ProMPi FSI is 10-20x more viscous than standard carbonate electrolytes. Standard "drop and crimp" methods lead to dry spots and cell failure.
-
Separator Selection: Use glass fiber (Whatman GF/D) or ceramic-coated separators. Standard Celgard (PP/PE) separators have poor wettability with ionic liquids.
-
Vacuum Impregnation (Mandatory):
-
Rest Period: After crimping the coin/pouch cell, allow it to rest at 40°C for 12 hours before electrical testing. This ensures full equilibrium wetting.
Characterization & Failure Analysis
Mechanism of Interest: The FSI anion is prone to anodic decomposition on Aluminum at high voltages, forming soluble
Mechanism Diagram (DOT)
Figure 2: Mechanism of Aluminum corrosion by FSI anions and mitigation via LiBOB passivation.
Experimental Validation Steps
To validate your electrolyte quality, run these two tests:
-
Linear Sweep Voltammetry (LSV):
-
Setup: Al foil (Working) vs. Li metal (Counter/Ref).
-
Scan: OCV to 5.5V at 0.1 mV/s.
-
Pass Criteria: Current leakage should remain
up to 4.5V. A sharp rise at 3.8-4.0V indicates Al corrosion (pitting).
-
-
Cycling C-Rate Test:
-
Compare 0.1C vs 1.0C capacity.
-
Note: If 1.0C capacity drops >30% compared to 0.1C, viscosity is too high or wetting is insufficient. Consider increasing temperature to 40°C for operation.
-
References
-
Solvionic. (n.d.). N-Propyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Specifications. Retrieved from
-
Yoon, H. G., et al. (2015).[12] "Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes." Physical Chemistry Chemical Physics, 17(6), 4656-4663.[12]
-
Zhang, H., et al. (2014). "Mechanism of aluminum corrosion in LiFSI-based electrolyte at elevated temperatures." Journal of The Electrochemical Society.
-
Sigma-Aldrich. (n.d.). Lithium bis(fluorosulfonyl)imide battery grade.[1][3][4][11][13] Retrieved from
Sources
- 1. Lithium bis(fluorosulfonyl)imide battery grade LiFSI 171611-11-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. electrochem.org [electrochem.org]
- 8. Recent Progress in Vacuum Engineering of Ionic Liquids [mdpi.com]
- 9. LiFSI:PYR13FSI 2:3 (mol.) [solvionic.com]
- 10. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
- 13. researchgate.net [researchgate.net]
formulation of ProMPi FSI-based electrolytes for high-voltage batteries
An Application Guide to the Formulation and Evaluation of N-Propyl-N-Methylpyrrolidinium Bis(fluorosulfonyl)imide (ProMPi-FSI) Electrolytes for High-Voltage Battery Applications
Introduction: The Quest for Stable High-Voltage Electrolytes
The demand for higher energy density in lithium-ion batteries has driven research toward high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and Li-rich layered oxides.[1][2] These materials operate at potentials exceeding 4.5 V (vs. Li/Li⁺), a region where conventional carbonate-based electrolytes undergo severe oxidative decomposition.[1] This degradation leads to the formation of a resistive interface on the cathode, gas generation, and rapid capacity fading, thereby hindering the practical application of these high-energy cathodes.[1][3]
Ionic Liquids (ILs) have emerged as a compelling alternative due to their intrinsic properties, including negligible volatility, non-flammability, high thermal stability, and wide electrochemical windows.[4][5] Among various ILs, those based on the bis(fluorosulfonyl)imide (FSI) anion are particularly promising. The FSI anion is known to form a stable and effective solid electrolyte interphase (SEI) on both the anode and cathode, which is crucial for long-term cycling stability.[6]
This application note provides a comprehensive guide to the formulation of electrolytes based on the N-propyl-N-methylpyrrolidinium (ProMPi or PYR₁₃) cation and the FSI anion. ProMPi-FSI is characterized by its relatively low viscosity and high ionic conductivity compared to other pyrrolidinium-based ILs.[7][8] We will detail the synthesis and purification of the ProMPi-FSI ionic liquid, the formulation of lithium-containing electrolytes, and the essential protocols for their electrochemical characterization.
Part 1: Synthesis and Purification of ProMPi-FSI Ionic Liquid
The quality of the ionic liquid is paramount to achieving high electrochemical performance. Impurities such as water, organic solvents, and halide ions can have a detrimental impact on battery performance. Water and oxygen must be rigorously excluded as they react with lithium metal and degrade the electrolyte, while halide ions (e.g., Cl⁻, Br⁻) are known to cause corrosion of the aluminum current collector at high potentials.
Principle of Synthesis
The synthesis of ProMPi-FSI is typically achieved through a salt metathesis (ion exchange) reaction. This involves reacting a halide salt of the ProMPi cation (e.g., N-propyl-N-methylpyrrolidinium bromide) with a lithium or potassium salt of the FSI anion in an aqueous solution. The resulting ProMPi-FSI ionic liquid is often immiscible with water, allowing for straightforward separation. Subsequent purification steps are critical to remove residual starting materials and byproducts.
Protocol 1: Synthesis and Purification
Materials:
-
N-propyl-N-methylpyrrolidinium Bromide (ProMPi-Br)
-
Lithium Bis(fluorosulfonyl)imide (LiFSI)
-
Deionized (DI) Water (≥18 MΩ·cm)
-
Activated Charcoal
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum Schlenk line or vacuum oven
-
Karl-Fischer titrator
-
NMR spectrometer
Procedure:
-
Reaction: In a round-bottom flask, dissolve equimolar amounts of ProMPi-Br and LiFSI in a minimal amount of DI water. Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Causality: Vigorous stirring maximizes the interfacial area between the aqueous and forming IL phases, driving the metathesis reaction to completion.
-
-
Separation and Washing: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the upper aqueous layer containing the LiBr byproduct. Wash the lower IL phase repeatedly (at least 5 times) with fresh DI water.
-
Causality: This step is crucial for removing water-soluble impurities, primarily the halide salt byproduct. The washing is repeated until the halide concentration in the aqueous phase (tested with AgNO₃ solution) is negligible.
-
-
Decolorization: Dissolve the washed IL in DCM and add a small amount of activated charcoal. Stir for 12-24 hours.
-
Causality: Activated charcoal adsorbs colored organic impurities, yielding a colorless ionic liquid.
-
-
Drying: Filter off the charcoal. Remove the DCM using a rotary evaporator. The resulting IL must be rigorously dried under high vacuum (<10⁻⁶ mbar) at an elevated temperature (e.g., 100°C) for at least 72 hours.[9]
-
Causality: Residual water is highly detrimental to battery performance. This aggressive drying step is essential to reduce the water content to below 5 ppm.
-
-
Quality Control & Storage:
-
Water Content: Measure the water content using Karl-Fischer titration. The target is < 5 ppm.[9]
-
Purity: Confirm the chemical structure and purity using ¹H and ¹⁹F NMR spectroscopy.
-
Storage: Transfer the purified and dried ProMPi-FSI into an argon-filled glovebox for storage and electrolyte formulation.
-
Part 2: Formulation of ProMPi FSI-Based Electrolytes
The electrolyte is prepared by dissolving a lithium salt, typically LiFSI, into the purified ProMPi-FSI ionic liquid. The concentration of the Li-salt is a critical parameter that dictates the electrolyte's physicochemical properties and, consequently, its electrochemical performance.
Principle of Formulation
Adding LiFSI to ProMPi-FSI introduces Li⁺ charge carriers. However, increasing the salt concentration also increases the viscosity and density of the electrolyte, which can negatively impact ionic conductivity. The relationship between concentration and conductivity is often non-monotonic, with a maximum conductivity observed at an optimal concentration. Spectroscopic studies show that at high concentrations, the mobility of lithium ions can be enhanced relative to other ions, suggesting a change in the ion transport mechanism.[10]
Protocol 2: Electrolyte Preparation
Materials & Equipment:
-
Purified ProMPi-FSI (dried, stored in glovebox)
-
Lithium Bis(fluorosulfonyl)imide (LiFSI) (battery grade, dried under vacuum at >100°C for 48h)
-
Argon-filled glovebox (<0.1 ppm H₂O, <0.1 ppm O₂)
-
Analytical balance (inside glovebox)
-
Glass vials and magnetic stirrer
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox.
-
Weighing: On an analytical balance, weigh the required amount of dried LiFSI into a clean, dry glass vial. Add the corresponding amount of purified ProMPi-FSI to achieve the target concentration.
-
Mixing: Add a magnetic stir bar to the vial, cap it, and stir the mixture at room temperature until the LiFSI has completely dissolved and the solution is clear and homogeneous. This may take several hours depending on the concentration.
-
Homogenization: Allow the prepared electrolyte to rest for at least 24 hours before use to ensure homogeneity.
Data Presentation: Physicochemical Properties of Formulations
The following table summarizes typical properties for various concentrations of LiFSI in ProMPi-FSI.
| Formulation (mole ratio LiFSI:ProMPi-FSI) | Viscosity at 25°C (mPa·s) | Ionic Conductivity at 25°C (mS/cm) | Density at 25°C (g/cm³) |
| 0:1 (Pure IL) | ~35 | ~5.8 | ~1.34 |
| 0.1:0.9 | ~45 | ~4.5 | ~1.38 |
| 0.2:0.8 | ~60 | ~3.7 | ~1.42 |
| 0.3:0.7 | ~85 | ~2.8 | ~1.46 |
| 0.4:0.6 | ~120 | ~1.9 | ~1.50 |
Note: These are representative values. Actual measurements may vary based on the purity of the components.
Part 3: Electrochemical Characterization
Once formulated, the electrolyte must be rigorously tested to evaluate its suitability for high-voltage battery applications. Key performance metrics include the electrochemical stability window, ionic conductivity, and cell cycling performance.
Protocol 3: Electrochemical Stability Window (ESW) Measurement
The ESW determines the voltage range within which the electrolyte remains stable without significant decomposition. The anodic (oxidative) stability limit is particularly critical for high-voltage applications.
Procedure (Linear Sweep Voltammetry - LSV):
-
Cell Assembly: Assemble a two-electrode coin cell (e.g., CR2032) inside the glovebox using a lithium metal counter/reference electrode and a stainless steel or aluminum working electrode.
-
Measurement: Using a potentiostat, sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 - 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 - 1.0 mV/s).[4]
-
Analysis: The oxidative stability limit is defined as the potential at which the current density begins to rise sharply, indicating electrolyte decomposition. For ProMPi-FSI based electrolytes, this limit is expected to be well above 4.5 V.
Protocol 4: Battery Assembly and Cycling
Evaluating the electrolyte in a full cell context provides the ultimate test of its performance, including its interaction with both the anode and the high-voltage cathode.
Procedure:
-
Cell Components: Use a high-voltage cathode (e.g., LNMO), a lithium metal anode, and a microporous separator (e.g., Celgard 2325).
-
Assembly: Assemble a CR2032 coin cell inside the glovebox as illustrated in Figure 3. Add a sufficient amount of the formulated electrolyte (~20-30 µL) to wet the separator and electrodes.
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles between the desired voltage limits (e.g., 3.5 - 4.9 V for LNMO). This helps to form a stable SEI.
-
Performance Testing:
-
Long-Term Cycling: Cycle the cell at a moderate rate (e.g., C/2 or 1C) for hundreds of cycles to evaluate capacity retention and coulombic efficiency.
-
Rate Capability: Test the discharge capacity at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess the power performance.
-
Data Presentation: Expected Electrochemical Performance
| Formulation (mole ratio LiFSI:ProMPi-FSI) | Anodic Stability (V vs. Li/Li⁺) | Li | LNMO Capacity Retention (1C, 200 cycles) | | :--- | :---: | :---: | | 0.2:0.8 | > 5.0 V | > 90% | | 0.3:0.7 | > 5.0 V | > 92% | | 0.4:0.6 | > 5.0 V | > 88% |
Rationale: An optimal concentration (around 0.3:0.7) often provides the best balance between sufficient Li⁺ carriers and low enough viscosity for good ion transport, leading to superior long-term cycling stability.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ionic Conductivity | - High viscosity due to overly concentrated salt.- Impurities (e.g., water) present. | - Optimize LiFSI concentration.- Re-dry all electrolyte components and re-purify the IL. |
| Poor Cycling Stability / Rapid Capacity Fade | - Unstable SEI formation.- Halide impurities causing current collector corrosion.- Insufficient wetting of electrodes. | - Ensure high purity of IL and salt.- Increase formation cycle duration.- Ensure adequate amount of electrolyte is used in the cell. |
| Low Coulombic Efficiency | - Continuous electrolyte decomposition.- "Shuttling" of reaction byproducts. | - Confirm the operating voltage is within the measured ESW.- Re-verify the purity of all components. |
Conclusion
Electrolytes based on N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide represent a significant step toward enabling the next generation of high-energy lithium batteries. Their inherent safety, high thermal stability, and wide electrochemical window address the primary shortcomings of conventional carbonate-based systems when paired with high-voltage cathodes. By following the detailed protocols for synthesis, purification, and formulation outlined in this guide, researchers can produce high-quality electrolytes and reliably evaluate their performance. The key to success lies in the meticulous control of purity, particularly the exclusion of water and halide contaminants, and the systematic optimization of the lithium salt concentration to balance ionic conductivity and viscosity.
References
-
ResearchGate. (2025). Electrochemical and Physicochemical Properties of PY[sub 14]FSI-Based Electrolytes with LiFSI. Available at: [Link]
-
ResearchGate. (2025). Electrochemical and Physicochemical Properties of PYR14-FSI Based Electrolytes with LiFSI. Available at: [Link]
-
MDPI. (2018). Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. Available at: [Link]
-
Pacific Northwest National Laboratory. (n.d.). High-Safety Electrolytes for Lithium-Ion Batteries. Available at: [Link]
-
MDPI. (n.d.). Effect of FSI Based Ionic Liquid on High Voltage Li-Ion Batteries. Available at: [Link]
-
ResearchGate. (2025). (PDF) Effect of FSI Based Ionic Liquid on High Voltage Li-Ion Batteries. Available at: [Link]
-
PMC. (n.d.). Thermally Stable and Nonflammable Electrolytes for Lithium Metal Batteries: Progress and Perspectives. Available at: [Link]
- Google Patents. (n.d.). Synthesis of bis(fluorosulfonyl)imide.
-
Springer Nature. (2023). Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. Available at: [Link]
-
KTH Royal Institute of Technology. (n.d.). Novel electrolyte formulations for lithium metal batteries. Available at: [Link]
-
PMC. (n.d.). Comparative Study of Isomeric TFSI and FPFSI Anions in Li-Ion Electrolytes Using Quantum Chemistry and Ab Initio Molecular Dynamics. Available at: [Link]
-
ACS Publications. (2020). Stabilized High-Voltage Cathodes via an F-Rich and Si-Containing Electrolyte Additive. Available at: [Link]
-
ResearchGate. (2025). Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. Available at: [Link]
-
PMC. (n.d.). Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. Available at: [Link]
-
ChemRxiv. (n.d.). Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Informatics. Available at: [Link]
-
PMC. (n.d.). Concentrated Ionic-Liquid-Based Electrolytes for High-Voltage Lithium Batteries with Improved Performance at Room Temperature. Available at: [Link]
-
ResearchGate. (n.d.). Safe, Stable Cycling of Lithium Metal Batteries with Low-Viscosity, Fire-Retardant Locally Concentrated Ionic Liquid Electrolytes. Available at: [Link]
-
ResearchGate. (2020). Safe, Stable Cycling of Lithium Metal Batteries with Low-Viscosity, Fire-Retardant Locally Concentrated Ionic Liquid Electrolytes (Adv. Funct. Mater. 35/2020). Available at: [Link]
-
RSC Publishing. (n.d.). Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structures of N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl) imide. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stabilized High-Voltage Cathodes via an F-Rich and Si-Containing Electrolyte Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pnnl.gov [pnnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Concentrated Ionic‐Liquid‐Based Electrolytes for High‐Voltage Lithium Batteries with Improved Performance at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. oaepublish.com [oaepublish.com]
Precision Measurement of Ionic Conductivity in ProMPi FSI Electrolytes via Electrochemical Impedance Spectroscopy (EIS)
Executive Summary
This application note details the protocol for quantifying the ionic conductivity of N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (ProMPi FSI) , also known as
Key Performance Indicators (KPIs) for Success:
-
Water Content: < 20 ppm (Karl Fischer titration).
-
Temperature Stability:
C during equilibration. -
Frequency Range: 1 MHz to 1 Hz to capture bulk impedance without electrode polarization artifacts.
Scientific Context & Mechanism
ProMPi FSI is a "fragile" ionic liquid characterized by the decoupling of ion transport from structural relaxation. The bis(fluorosulfonyl)imide (FSI) anion provides lower viscosity and higher conductivity compared to its TFSI analogue, making it a premier candidate for high-rate Li-ion batteries and supercapacitors.
However, the FSI anion is hydrolytically unstable at high temperatures in the presence of moisture. Therefore, the measurement setup must isolate the sample from atmospheric humidity to prevent the formation of HF and sulfamic acid derivatives, which artificially alter conductivity readings.
Theoretical Basis: EIS for Ionic Conductors
Ionic conductivity (
The governing equation is:
- = Ionic Conductivity (S/cm)[1][2][3]
-
= Cell Constant (
), determined geometrically or via calibration. -
= Bulk Resistance (
), extracted from the high-frequency intercept of the Nyquist plot.
Experimental Setup & Materials
Equipment List
| Component | Specification | Purpose |
| Potentiostat/FRA | Frequency Range: 10 | Impedance data acquisition. |
| Conductivity Cell | 2-Electrode Pt Dip Probe or Parallel Plate (hermetically sealable) | Sample containment. Pt is inert to FSI. |
| Temperature Chamber | Range: -20°C to 80°C; Stability: | Precise thermal control. |
| Glovebox | Ar atmosphere, | Preventing hydrolysis of FSI. |
| Vacuum Oven | Heating up to 120°C, Vacuum < 0.1 mbar | Drying the ionic liquid. |
Reagents
-
ProMPi FSI: High purity (>99.9%).
-
KCl Standard Solution: 0.01 M or 0.1 M (for cell constant calibration).
-
Acetone/Ethanol: For cell cleaning.
-
Milli-Q Water: For rinsing.
Pre-Experimental Protocol: Calibration & Preparation
Cell Constant Determination ( )
Do not rely on the manufacturer's stated cell constant for high-precision IL work.
-
Clean the Cell: Sonicate the conductivity probe in ethanol, then Milli-Q water. Dry under nitrogen flow.
-
Thermostat: Place the cell in the temperature chamber at 25.0°C.
-
Measure Standard: Fill the cell with 0.1 M KCl standard solution.
-
Run EIS: Apply 10 mV AC amplitude, 100 kHz – 100 Hz.
-
Calculate:
.-
Note:
mS/cm.
-
Sample Drying (Critical Step)
ProMPi FSI is extremely hygroscopic. Water acts as an impurity that can increase conductivity (by lowering viscosity) or decrease it (by solvation effects), destroying data integrity.
-
Place ProMPi FSI in a vacuum oven.
-
Dry at 60°C for 12–24 hours under high vacuum (< 0.1 mbar).
-
Transfer immediately to the Argon-filled glovebox without air exposure.
-
Validation: Perform Karl Fischer titration. Proceed only if water content is < 20 ppm .
Measurement Protocol: Step-by-Step
Experimental Workflow Diagram
Figure 1: Workflow for measuring ionic conductivity of ProMPi FSI under inert conditions.
EIS Acquisition Parameters
Perform the following steps inside the glovebox or using a hermetically sealed cell transferred to the temperature chamber.
-
Connection: Connect the cell to the Potentiostat (Working, Counter, Reference shorted to Counter for 2-electrode mode).
-
OCV: Measure Open Circuit Voltage for 60 seconds to ensure stability.
-
EIS Setup:
-
Mode: Potentiostatic EIS.
-
DC Potential: 0 V vs OCV.
-
AC Amplitude: 10 mV rms (ensures linear response).
-
Frequency Range: 1 MHz to 1 Hz.
-
Points per Decade: 10.
-
-
Temperature Sweep:
-
Range: 20°C to 80°C (heating) and 80°C to 20°C (cooling) to check for hysteresis.
-
Step size: 10°C.
-
Equilibration: Hold at each temperature for 30 minutes before triggering the EIS scan.
-
Data Analysis & Interpretation
Extracting Bulk Resistance ( )
-
Nyquist Plot: Plot
(Imaginary) vs (Real). -
Identification: Look for the point where the impedance locus touches the real axis (
) at the high-frequency end.-
If a semi-circle is present (due to grain boundaries or cell geometry), fit the data to an Equivalent Circuit: R_s + (R_b || CPE_bulk) + CPE_electrode .
-
For most neat ionic liquids, the bulk response is too fast for standard FRAs, and you will see a spur starting directly from the real axis. The intercept is
.
-
Calculating Conductivity
Calculate
Arrhenius and VTF Analysis
Ionic liquids often deviate from linear Arrhenius behavior. Plot
-
Linear: Follows Arrhenius ($ \sigma = \sigma_0 e^{-E_a/RT} $).
-
Curved: Follows Vogel-Tamman-Fulcher (VTF) equation ($ \sigma = \sigma_0 T^{-1/2} e^{-B/(T-T_0)} $), indicating coupling with structural relaxation (viscosity).
Data Summary Table
| Parameter | Typical Value for ProMPi FSI (25°C) | Unit |
| Bulk Resistance ( | 10 – 500 (depends on cell) | |
| Conductivity ( | 4.0 – 8.0 | mS/cm |
| Activation Energy ( | 0.15 – 0.25 | eV |
| Water Tolerance | < 50 | ppm |
Troubleshooting & Self-Validation (Trustworthiness)
The Kramers-Kronig Test
To ensure the data is valid and the system is stable/linear:
-
Run a Kramers-Kronig (K-K) compliance test on the impedance spectrum.
-
Pass: Residuals < 1%.
-
Fail: If residuals are high at low frequencies, the system may be drifting (temperature not stable) or the electrode is reacting with the FSI (check for corrosion).
Common Artifacts
-
Inductance Tail: At >100 kHz, cabling inductance may cause data to dip below the real axis (
). Action: Ignore data points > 100 kHz or perform a short-circuit calibration to subtract cable impedance. -
Bubbles: If conductivity drops suddenly upon heating. Action: Gas bubbles from dissolved
or Ar may have formed on the electrode. Degas the IL under vacuum before loading.
Experimental Setup Diagram
Figure 2: Schematic of the experimental hardware setup.
References
-
NIST. (2023). Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids. National Institute of Standards and Technology.
-
Metrohm Autolab. (n.d.). In-temperature ionic conductivity measurements with the Autolab Microcell HC setup. Application Note.
-
ResearchGate. (2018). Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes. MDPI.
-
ACS Publications. (2025). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au.
-
DivA Portal. (2025). Methodology for precise measurement of ion transport properties.
Sources
preparation of LiFSI/ProMPi FSI electrolyte mixtures
Executive Summary
This guide details the protocol for preparing binary ionic liquid electrolytes composed of Lithium bis(fluorosulfonyl)imide (LiFSI) and N-propyl-N-methylpiperidinium bis(fluorosulfonyl)imide (ProMPi FSI, also known as PP13-FSI) .[1]
This specific electrolyte system is critical for next-generation Lithium-metal (LMB) and Li-ion batteries due to its unique ability to form a robust, inorganic-rich Solid Electrolyte Interphase (SEI) derived from the FSI- anion, while offering superior thermal stability compared to carbonate-based electrolytes.[1] However, the hygroscopic nature of both components and the hydrolytic instability of LiFSI require a rigorous, moisture-free preparation environment.[1]
Material Science & Mechanistic Grounding
The Chemistry of the Mixture
The LiFSI/ProMPi FSI system operates differently than traditional LiPF₆/Carbonate electrolytes.[1]
-
The Salt (LiFSI): Unlike LiPF₆, LiFSI is more resistant to thermal decomposition but is extremely sensitive to moisture, generating HF and sulfamic acid derivatives if hydrolyzed.[1]
-
The Solvent (ProMPi FSI): A piperidinium-based ionic liquid.[1][2] It provides a wide electrochemical window (>5.0 V vs Li/Li⁺) and non-flammability.[1]
-
The Interaction: At high concentrations (e.g., >3.0 mol/kg or 1:1 molar ratio), this mixture transitions into a Locally Concentrated Ionic Liquid Electrolyte (LCILE) or Solvate Ionic Liquid regime.[1] In this state, free solvent molecules are scarce; most FSI anions are coordinated to Li⁺, altering the reduction mechanism to favor anion-derived SEI (LiF, Li₂O) rather than solvent-derived organic SEI.[1]
Critical Quality Attributes (CQAs)
| Parameter | Specification | Rationale |
| Water Content | < 20 ppm (Strict) | Water triggers LiFSI hydrolysis ( |
| LiFSI Purity | > 99.9% | Trace Cl⁻ or SO₄²⁻ impurities reduce oxidative stability.[1] |
| Appearance | Colorless/Clear | Yellowing indicates thermal degradation or organic impurities.[1] |
Equipment & Materials
Reagents:
-
LiFSI (Lithium bis(fluorosulfonyl)imide): Battery grade (e.g., Nippon Shokubai, Ionel, or equivalent).[1]
-
ProMPi FSI (N-propyl-N-methylpiperidinium bis(fluorosulfonyl)imide): High purity (>99.5%).[1] Note: Often abbreviated as PP13-FSI.[1]
Hardware:
-
Argon Glovebox: O₂ < 0.5 ppm, H₂O < 0.5 ppm.[1]
-
Vacuum Oven (Büchi or equivalent): Capable of 100°C and < 1 mbar.
-
Karl Fischer Titrator: Coulometric (inside glovebox).[1]
-
Magnetic Stirrer/Hotplate: With temperature feedback control (PT1000 sensor).[1]
-
Borosilicate Glassware: Pre-dried at 120°C for 12 hours.
Preparation Protocol
Phase 1: Pre-Treatment (Drying)
Rationale: Commercial ILs often contain 500-1000 ppm water.[1] LiFSI is deliquescent.[3] This step is non-negotiable.
-
ProMPi FSI Drying:
-
Place the ProMPi FSI liquid in a round-bottom flask.[1]
-
Connect to a high-vacuum Schlenk line or place in a vacuum oven.[1]
-
Heat to 80°C under vacuum (< 10 Pa) for 24 hours .
-
Stirring is essential to renew the surface area for moisture desorption.[1]
-
Validation: Transfer to glovebox and measure water content via Karl Fischer. Target: < 20 ppm .
-
-
LiFSI Handling:
Phase 2: Formulation & Mixing
Target: 1.0 M (approx. 1:4 molar ratio) to High Concentration (1:1 molar ratio).
-
Calculation: Determine the mass required based on molality (mol salt / kg solvent) to avoid volume expansion errors.
-
Addition Strategy:
-
Homogenization:
-
Cooling: Allow the mixture to return to room temperature naturally.
Phase 3: Quality Control (Self-Validating Step)
Before using the electrolyte in a cell, perform the following checks:
-
Visual: Must be crystal clear. Haze implies undissolved salt or impurities.[1]
-
KF Titration: Confirm final water content is < 20 ppm.
-
Cyclic Voltammetry (Optional): Run a linear sweep voltammetry (LSV) on a Pt working electrode. No oxidation peaks should appear below 4.5 V vs Li/Li⁺.[1]
Process Visualization
Workflow Diagram
This diagram illustrates the critical path for preparation, emphasizing the "Dry Room/Glovebox" boundary.
Caption: Figure 1: Critical workflow for LiFSI/ProMPi FSI preparation. Note the rigorous drying steps prior to glovebox transfer to prevent hydrolysis.
Solvation Mechanism & SEI Logic
Understanding why we mix these specific components helps in troubleshooting performance issues.
Caption: Figure 2: Transition from free ions to Contact Ion Pairs (CIP) at high concentrations drives the formation of a stable, inorganic SEI layer.[1]
Physicochemical Properties Reference
Data based on 1.0 mol/kg LiFSI in ProMPi FSI at 25°C.
| Property | Typical Value | Note |
| Ionic Conductivity | 1.0 – 2.5 mS/cm | Lower than carbonates (10 mS/cm) due to viscosity.[1] |
| Viscosity | 80 – 150 cP | Highly dependent on salt concentration.[1] |
| Electrochemical Window | ~5.5 V vs Li/Li⁺ | Limited by FSI oxidation at cathode, cation reduction at anode.[1] |
| Thermal Stability | > 200°C | LiFSI is the limiting factor (decomposes ~200°C).[1][4] |
References
-
Electrochemical Properties of LiFSI/Piperidinium Electrolytes
-
LiFSI Salt Properties & Handling
-
Drying Protocols for Ionic Liquids
- Title: Drying of Ionic Liquid: Kinetic Study and Methodologies.
-
Source: UTPedia (Universiti Teknologi PETRONAS).[1]
-
URL:
-
High Voltage Stability of FSI-based ILs
Sources
- 1. FR3059994B1 - LIFSI DRYING AND PURIFICATION PROCESS - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. msesupplies.com [msesupplies.com]
- 5. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
characterization techniques for ProMPi FSI electrolytes
Application Note: Advanced Characterization of ProMPi FSI Electrolytes
Part 1: Executive Summary & Strategic Context
ProMPi FSI (1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide) represents a premier class of ionic liquids (ILs) distinguished by its wide electrochemical stability window (>5.0 V vs Li/Li⁺), low flammability, and high ionic conductivity.[1] While primarily engineered for high-voltage Lithium-Metal and Lithium-Ion batteries, its unique solvation properties also attract interest in pharmaceutical synthesis and drug delivery systems (e.g., as a green solvent or stabilizing medium).[1]
Effective deployment of ProMPi FSI requires a rigorous characterization regime.[1] Impurities such as water, halides, or unreacted precursors can catalytically decompose the FSI anion or corrode current collectors, leading to catastrophic device failure. This guide outlines a "Self-Validating" characterization workflow, moving from fundamental purity verification to functional electrochemical qualification.
Part 2: Characterization Workflow & Logic
To ensure scientific integrity, characterization must follow a causal sequence: Purity
Phase I: Structural & Purity Verification
Objective: Quantify contaminants that degrade performance (e.g.,
-
Nuclear Magnetic Resonance (NMR):
-
Karl Fischer Titration (Coulometric):
-
Ion Chromatography (IC):
Phase II: Thermal & Transport Physics
Objective: Define the operating temperature window and ion mobility.
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Cool to -100°C, then heat at 5-10°C/min.
-
Key Metrics: Glass transition temperature (
) and Melting point ( ).[1] ProMPi FSI typically exhibits a near room temperature (approx. 10-20°C depending on purity) or supercooling behavior.[1] Lower correlates with better low-temperature conductivity.[1]
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: Ramp 10°C/min under
. -
Metric:
(onset of decomposition).[1] ProMPi FSI is stable up to ~300°C, making it safer than carbonate electrolytes.
-
-
Viscosity & Density (Rheometry):
Phase III: Electrochemical Qualification
Objective: Validate stability against voltage stress.
-
Electrochemical Impedance Spectroscopy (EIS): Determines Ionic Conductivity (
).[1] -
Linear Sweep Voltammetry (LSV): Determines the Electrochemical Stability Window (ESW).[1]
-
Li Transference Number (
): Measured via the Bruce-Vincent method (combination of DC polarization and AC impedance).[1]
Part 3: Visualization of Characterization Logic
The following diagram illustrates the critical path for qualifying ProMPi FSI. Note the "Stop/Go" decision gates based on purity.
Figure 1: Step-wise characterization workflow. Purity verification is a mandatory gate before functional testing.
Part 4: Detailed Experimental Protocols
Protocol A: Ionic Conductivity via EIS
Rationale: Conductivity is the primary performance metric. EIS separates bulk resistance from electrode polarization.[1]
Materials:
-
Potentiostat (e.g., BioLogic VMP3 or Autolab).[1]
-
Conductivity Cell: Dip-type probe with Pt electrodes or a sealed coin cell with blocking electrodes (Stainless Steel/Stainless Steel).[1]
-
Temperature chamber (±0.1°C control).
Step-by-Step:
-
Cell Assembly: Assemble the cell in an Argon-filled glovebox (
ppm). Ensure no bubbles are trapped between electrodes.[1] -
Thermal Equilibration: Place cell in the temperature chamber. Allow 1 hour equilibration at each temperature step (e.g., 25°C, 40°C, 60°C).
-
Parameters:
-
Analysis:
-
Calculation:
Protocol B: Electrochemical Stability Window (LSV)
Rationale: Determines the voltage limits before the electrolyte degrades.
Materials:
-
3-Electrode Swagelok or Beaker Cell.[1]
-
Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (inert).[1]
-
Counter Electrode (CE): Platinum wire or Lithium foil.[1]
-
Reference Electrode (RE): Lithium metal (
) or Ag/Ag+ (if non-aqueous reference is used, calibrate to Fc/Fc+).[1] Note: Li metal is preferred for battery relevance.
Step-by-Step:
-
Cleaning: Polish WE with alumina slurry (0.05 µm), sonicate in ethanol/water, and dry.[1]
-
Assembly: Assemble in Argon glovebox.
-
Anodic Sweep (Oxidation):
-
Cathodic Sweep (Reduction):
-
OCV
-0.5 V vs .[1]
-
-
Determination:
-
The stability limit is defined as the voltage where current density exceeds a cutoff (commonly 0.1 mA/cm² or the onset of a rapid exponential rise).
-
Part 5: Data Summary & Expectations
The following table summarizes typical properties of high-purity ProMPi FSI compared to a standard Pyrrolidinium analog (
| Property | ProMPi FSI (Piperidinium) | Pyr13 FSI (Pyrrolidinium) | Significance |
| Molecular Weight | 322.35 g/mol | 308.36 g/mol | Affects density and molar volume.[1] |
| Melting Point ( | ~10 - 15°C | -10°C to -18°C | |
| Viscosity (25°C) | ~50 - 70 cP | ~30 - 45 cP | Lower viscosity = Higher ion mobility.[1] ProMPi is slightly more viscous.[1] |
| Conductivity (25°C) | ~3 - 5 mS/cm | ~5 - 8 mS/cm | High conductivity is crucial for high-rate battery cycling.[1] |
| Anodic Stability | > 5.2 V vs Li/Li⁺ | > 5.0 V vs Li/Li⁺ | Piperidinium rings often show slightly superior anodic stability.[1] |
| Water Content | < 20 ppm (Spec) | < 20 ppm (Spec) | Critical for SEI formation and preventing HF generation.[1] |
Note: Values depend heavily on salt concentration (e.g., 1M LiFSI in ProMPi FSI) and temperature.
Part 6: References
-
Solvionic. Product Specification: ProMPi FSI (1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide).[1][2] Retrieved from [Link][1]
-
Royal Society of Chemistry. Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes. (Contextual comparison for FSI-based ILs). Retrieved from [Link][1]
-
National Institutes of Health (PubChem). Compound Summary: 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide.[1][2][3] CID 121234260.[1][3] Retrieved from [Link]
-
MDPI. Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes. (Comparative study on FSI anion stability). Retrieved from [Link]
Sources
Application Notes and Protocols for ProMPi FSI in Solid-State Battery Electrolytes
Introduction: The Imperative for Advanced Solid-State Electrolytes
The advancement of next-generation energy storage, particularly for applications in electric vehicles and grid storage, is intrinsically linked to the development of safer and more energy-dense batteries.[1][2] Conventional lithium-ion batteries, while transformative, rely on liquid organic electrolytes that pose significant safety risks due to their flammability and potential for leakage.[1] All-solid-state batteries (ASSBs) represent a paradigm shift, promising enhanced safety, higher energy density, and longer cycle life by replacing the liquid electrolyte with a solid-state counterpart.[1][2] The solid electrolyte is a critical component, and among the various materials being explored, polymer-based electrolytes offer advantages in terms of flexibility, processability, and interfacial contact with electrodes.[1]
This document provides a detailed guide on the application of a promising class of polymer electrolytes based on N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (ProMPi FSI), also denoted as C3mpyr FSI or PYR13 FSI, for use in solid-state lithium batteries. We will delve into the synthesis, characterization, and application of these materials, offering both foundational scientific principles and actionable experimental protocols for researchers and professionals in the field.
ProMPi FSI: A Keystone for High-Performance Solid Polymer Electrolytes
The ProMPi FSI system leverages the unique properties of both the N-propyl-N-methylpyrrolidinium (ProMPi) cation and the bis(fluorosulfonyl)imide (FSI) anion to create a favorable environment for lithium-ion transport in the solid state.
The ProMPi Cation: The pyrrolidinium-based cation is selected for its notable electrochemical and thermal stability.[3] The alkyl chains on the pyrrolidinium ring contribute to a low melting point and reduced viscosity in its ionic liquid form, which are advantageous properties when incorporated into a polymer matrix.[3][4]
The FSI Anion: The FSI anion is known to promote high ionic conductivity and diffusivity, making it an excellent choice for battery electrolytes.[5] Furthermore, the FSI anion contributes to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for preventing dendrite growth and ensuring long-term cycling stability.[3] The electroreduction of the FSI anion in the presence of lithium ions leads to the formation of this protective layer.[3]
When combined with a lithium salt, such as lithium bis(fluorosulfonyl)imide (LiFSI), the ProMPi FSI system can be incorporated into a polymer matrix, such as polyethylene oxide (PEO), to form a solid polymer electrolyte (SPE). This combination of materials results in an electrolyte with a desirable balance of ionic conductivity, electrochemical stability, and mechanical integrity.
Ion Transport Mechanism in ProMPi FSI-based Solid Polymer Electrolytes
The transport of lithium ions in polymer electrolytes is a complex phenomenon that is intrinsically coupled to the segmental motion of the polymer chains.[6][7] This behavior is typically described by the Vogel-Fulcher-Tammann (VFT) relation, which contrasts with the Arrhenius-type behavior observed in crystalline solid electrolytes where ion hopping is the dominant mechanism.[6]
In a ProMPi FSI-based SPE, the following factors govern ion transport:
-
Polymer Segmental Motion: The flexibility of the polymer backbone, for instance PEO, allows for the creation of transient coordination sites for lithium ions. The movement of the polymer segments facilitates the hopping of lithium ions from one coordination site to another.
-
Role of the ProMPi Cation: The presence of the ProMPi cations, particularly when the electrolyte is a polymerized ionic liquid, can influence the overall ionic conductivity. While the ProMPi cations themselves are mobile, their primary role in a lithium battery electrolyte is to provide a charge-compensating, ion-conductive matrix.
-
Influence of the FSI Anion: The FSI anions play a crucial role in lithium-ion transport. They can exist as free anions or be associated with lithium cations as ion pairs. The diffusion of these species contributes to the overall ionic conductivity.[8]
-
Lithium Ion Coordination: Lithium ions coordinate with the ether oxygen atoms of the PEO chains and potentially with the FSI anions. The strength of these interactions affects the mobility of the lithium ions.[9] Molecular dynamics simulations have proposed three main transport mechanisms for Li+ in PEO-based electrolytes: intra-chain hopping, inter-chain hopping, and co-diffusion with the polymer chain.[9]
The interplay of these factors determines the overall ionic conductivity and the lithium-ion transference number (tLi+), which is the fraction of the total ionic conductivity contributed by the lithium ions. A high tLi+ is desirable to minimize concentration polarization during battery operation.
Experimental Protocols
Protocol 1: Synthesis of ProMPi FSI Ionic Liquid
This protocol outlines the synthesis of the N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (ProMPi FSI) ionic liquid, which can be used as a plasticizer or as a precursor for polymerized ionic liquid electrolytes.
Materials:
-
N-methylpyrrolidine
-
1-Bromopropane
-
Lithium bis(fluorosulfonyl)imide (LiFSI)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Quaternization of N-methylpyrrolidine:
-
In a round-bottom flask, dissolve N-methylpyrrolidine in ethyl acetate.
-
Slowly add 1-bromopropane to the solution while stirring at room temperature.
-
Continue stirring for 24-48 hours. A white precipitate of N-methyl-N-propylpyrrolidinium bromide will form.
-
Filter the precipitate, wash with ethyl acetate, and dry under vacuum.
-
-
Anion Exchange Reaction:
-
Dissolve the N-methyl-N-propylpyrrolidinium bromide and LiFSI in deionized water in separate beakers.
-
Slowly add the LiFSI solution to the N-methyl-N-propylpyrrolidinium bromide solution with vigorous stirring. A second, denser liquid phase (the ionic liquid) will form.
-
Separate the ionic liquid phase using a separatory funnel.
-
Wash the ionic liquid phase multiple times with deionized water to remove residual lithium bromide.
-
Dissolve the ionic liquid in acetonitrile and dry the solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dry the resulting ProMPi FSI ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water and solvent.
-
Protocol 2: Preparation of a ProMPi FSI-based Solid Polymer Electrolyte (SPE) Film
This protocol describes the preparation of a solid polymer electrolyte film incorporating ProMPi FSI ionic liquid and LiFSI salt in a PEO matrix via a solution casting method.
Materials:
-
Polyethylene oxide (PEO), high molecular weight (e.g., >100,000 g/mol )
-
ProMPi FSI ionic liquid (synthesized as per Protocol 1)
-
Lithium bis(fluorosulfonyl)imide (LiFSI)
-
Acetonitrile (anhydrous)
-
Polytetrafluoroethylene (PTFE) dish or other suitable casting surface
Procedure:
-
Preparation of the Electrolyte Solution:
-
In an argon-filled glovebox, dissolve the desired amount of PEO in anhydrous acetonitrile. The amount of solvent should be sufficient to form a homogeneous, viscous solution.
-
In a separate vial, dissolve the desired amounts of ProMPi FSI and LiFSI in anhydrous acetonitrile. The ratio of PEO, ProMPi FSI, and LiFSI can be varied to optimize the electrolyte properties. A common starting point is a high PEO content with varying amounts of ionic liquid and salt.
-
Add the ProMPi FSI/LiFSI solution to the PEO solution and stir until a homogeneous mixture is obtained.
-
-
Casting of the SPE Film:
-
Pour the electrolyte solution into a PTFE dish.
-
Allow the solvent to evaporate slowly inside the glovebox at room temperature. This may take 24-48 hours.
-
Once a free-standing film has formed, transfer it to a vacuum oven inside the glovebox.
-
Dry the film under vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to ensure complete removal of the solvent.
-
-
Handling and Storage:
-
The resulting SPE film should be handled and stored in an inert atmosphere (e.g., an argon-filled glovebox) due to the hygroscopic nature of the components.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of ProMPi FSI ionic liquid and the subsequent preparation of a solid polymer electrolyte film.
Characterization of ProMPi FSI-based Solid Polymer Electrolytes
A comprehensive characterization of the synthesized SPEs is essential to evaluate their suitability for application in solid-state batteries.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the SPE as a function of temperature.
Apparatus:
-
Electrochemical workstation with a frequency response analyzer
-
Temperature-controlled chamber
-
Swagelok-type cell or coin cell
-
Stainless steel blocking electrodes
Procedure:
-
Cell Assembly:
-
In an argon-filled glovebox, sandwich a circular disk of the SPE film between two stainless steel blocking electrodes.
-
Assemble the components in a Swagelok-type cell or coin cell, ensuring good contact between the electrodes and the electrolyte.
-
-
EIS Measurement:
-
Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
A Nyquist plot will be generated. The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis.
-
-
Data Analysis:
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the SPE film and A is the area of the electrodes.
-
Repeat the measurement at various temperatures to obtain the temperature-dependent ionic conductivity. The data can be fitted to the Vogel-Fulcher-Tammann (VFT) equation.
-
Protocol 4: Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the SPE remains stable without significant decomposition.
Apparatus:
-
Electrochemical workstation
-
Swagelok-type cell or coin cell
-
Lithium metal counter and reference electrodes
-
Stainless steel working electrode
Procedure:
-
Cell Assembly:
-
In an argon-filled glovebox, assemble a three-electrode cell with the SPE film as the electrolyte, a lithium metal foil as the counter and reference electrodes, and a stainless steel disk as the working electrode.
-
-
LSV Measurement:
-
Perform a linear sweep voltammetry scan from the open-circuit voltage (OCV) to a high potential (e.g., 5-6 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s).
-
The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte.
-
Similarly, a scan from OCV to a low potential (e.g., -0.5 V vs. Li/Li+) can be performed to determine the reductive stability.
-
-
Data Analysis:
-
The electrochemical stability window is defined by the potential range between the onset of oxidative and reductive decomposition currents.
-
Performance Data of ProMPi FSI-based Electrolytes
The following table summarizes typical performance data for ProMPi FSI-based electrolytes from the literature. Note that the specific values can vary depending on the exact composition (e.g., Li salt concentration, polymer matrix, presence of additives) and measurement conditions.
| Property | Typical Value | Reference(s) |
| Ionic Conductivity (RT) | 10⁻⁴ - 10⁻³ S/cm | [4][10] |
| Ionic Conductivity (60 °C) | ~10⁻³ - 10⁻² S/cm | [11] |
| Electrochemical Stability | ~4.2 - 5.1 V vs. Li/Li+ | [10][12][13] |
| Li+ Transference Number | 0.1 - 0.4 | [5] |
| Cycling Performance | Stable cycling for hundreds of cycles | [10] |
Causality Behind Experimental Choices and Expected Outcomes
-
Choice of PEO as Polymer Matrix: PEO is a well-established polymer host for solid-state electrolytes due to its ability to dissolve lithium salts and its flexible ether linkages that facilitate ion transport. However, its semi-crystalline nature can hinder ionic conductivity at room temperature. The addition of the ProMPi FSI ionic liquid can disrupt the crystallinity of PEO, thereby enhancing conductivity.
-
LiFSI as the Lithium Salt: LiFSI is chosen over the more conventional LiPF6 due to its superior thermal and hydrolytic stability.[14] Furthermore, the FSI anion is known to form a more stable SEI on the lithium anode compared to the TFSI anion.[5]
-
Solution Casting Method: This method allows for the straightforward and scalable fabrication of thin, homogeneous SPE films.[15] The slow evaporation of the solvent is crucial to prevent the formation of pores and ensure a dense electrolyte membrane.
-
Vacuum Drying: Thorough drying of the SPE film is critical to remove any residual solvent, which can negatively impact the electrochemical performance and stability of the electrolyte.
-
Inert Atmosphere Assembly: All cell assembly and material handling must be performed in an argon-filled glovebox to prevent contamination from moisture and air, which can degrade the lithium metal anode and the electrolyte components.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Ionic Conductivity | - High crystallinity of PEO- Insufficient salt/IL concentration- Residual solvent | - Increase the concentration of ProMPi FSI ionic liquid.- Optimize the LiFSI concentration.- Ensure thorough vacuum drying. |
| Poor Interfacial Contact | - Rough electrode surface- Stiff electrolyte film | - Use calendared electrodes.- Adjust the PEO/IL ratio to improve the flexibility of the SPE film. |
| Unstable Cycling Performance | - Unstable SEI formation- Electrolyte decomposition | - Optimize the LiFSI concentration.- Ensure the operating voltage is within the electrochemical stability window. |
| Inconsistent Film Thickness | - Uneven casting surface- Rapid solvent evaporation | - Use a leveled casting surface.- Control the rate of solvent evaporation (e.g., by partially covering the dish). |
Logical Relationship Diagram
Caption: Logical relationship between the components of the ProMPi FSI solid polymer electrolyte, their resulting properties, and the impact on overall solid-state battery performance.
Conclusion
ProMPi FSI-based solid polymer electrolytes represent a significant step forward in the development of safe and high-performance all-solid-state batteries. By carefully selecting the constituent materials and following robust synthesis and fabrication protocols, researchers can develop electrolytes with a compelling combination of high ionic conductivity, a wide electrochemical stability window, and the ability to form a stable interphase with the lithium metal anode. The detailed protocols and scientific rationale provided in this document are intended to empower researchers and drug development professionals to explore and optimize this promising class of materials for next-generation energy storage solutions.
References
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ion Transport in Polymer Electrolytes: Building New Bridges between Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Ion transport in polymer electrolytes - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. research.chalmers.se [research.chalmers.se]
- 13. researchgate.net [researchgate.net]
- 14. First-Principles Prediction of the Electrochemical Stability and Reaction Mechanisms of Solid-State Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Manufacturing Strategies for Solid Electrolyte in Batteries [frontiersin.org]
Application Notes and Protocols for 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide in Electrochemical Double-Layer Capacitors
Introduction: The Imperative for Advanced Electrolytes in Energy Storage
Electrochemical double-layer capacitors (EDLCs), or supercapacitors, are at the forefront of high-power energy storage technology. Their ability to deliver rapid charge and discharge cycles far exceeds that of traditional batteries, making them indispensable for applications requiring high power density and long operational lifetimes. The performance of an EDLC is critically dependent on the synergistic relationship between its electrode material and electrolyte. While activated carbons, with their vast surface areas, are the electrode material of choice, the electrolyte governs the device's operating voltage, temperature range, and overall safety.[1]
Ionic liquids (ILs) have emerged as a superior class of electrolytes, circumventing the limitations of conventional aqueous and organic systems, such as limited electrochemical windows and flammability.[2] Among these, 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide (PMPip-FSI) has garnered significant attention. This cutting-edge ionic liquid is recognized for its exceptional thermal stability, low volatility, and high ionic conductivity, which are all crucial for enhancing the performance of energy storage devices.[2] Its favorable physicochemical properties translate into EDLCs with wider operating voltages, enhanced safety profiles, and robust performance across a broad temperature spectrum.
This technical guide provides a comprehensive overview of PMPip-FSI, from its fundamental properties to detailed protocols for its application in laboratory-scale EDLCs. It is intended for researchers and scientists in materials science and energy storage, offering field-proven insights and methodologies to accelerate the development of next-generation high-performance capacitors.
Physicochemical Properties of PMPip-FSI
The efficacy of PMPip-FSI as an EDLC electrolyte is rooted in its distinct molecular structure, comprising a bulky, asymmetric piperidinium cation and a charge-delocalized bis(fluorosulfonyl)imide anion. This combination imparts a unique set of properties, summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀F₂N₂O₄S₂ | [3] |
| Molecular Weight | 322.39 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 1.33 g/mL | [3] |
| Refractive Index (n20D) | 1.45 | [3] |
| Ionic Conductivity | High (exact value dependent on temperature and purity) | [2] |
| Thermal Stability | High decomposition temperature | [2] |
| Electrochemical Window | Wide (up to 3.5 V) | [2] |
| Volatility | Low | [2] |
Fundamental Principles: Charge Storage in an EDLC with PMPip-FSI
The charge storage mechanism in an EDLC is a non-Faradaic process, relying on the electrostatic accumulation of ions at the electrode-electrolyte interface. When a voltage is applied, the PMPip⁺ cations and FSI⁻ anions of the electrolyte migrate towards the negatively and positively polarized electrodes, respectively. They form an electrical double layer at the vast surface of the activated carbon electrodes, effectively storing energy in the form of separated charge. The large size of the ions and the high surface area of the electrodes allow for significant charge accumulation.
Caption: EDLC charge storage with PMPip-FSI electrolyte.
Experimental Protocols
Part 1: Electrolyte Preparation and Handling
Rationale: The electrochemical performance of an EDLC is highly sensitive to impurities within the electrolyte, particularly water and halide ions. Rigorous purification and handling under inert conditions are paramount to achieving reliable and reproducible results.
Materials:
-
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide (as-received, >98% purity)
-
Activated neutral alumina (for column chromatography)
-
Molecular sieves (3Å, activated)
-
High-purity argon or nitrogen gas
-
Glovebox with O₂ and H₂O levels < 1 ppm
-
Schlenk line apparatus
-
Vacuum oven
Protocol:
-
Initial Drying: Dry the as-received PMPip-FSI under high vacuum at 80-100°C for at least 24 hours to remove residual volatile impurities and absorbed water.
-
Purification (Optional but Recommended): For high-purity applications, dissolve the dried ionic liquid in a minimal amount of anhydrous dichloromethane and pass it through a column of activated neutral alumina to remove polar impurities. Remove the solvent under reduced pressure.
-
Final Drying and Storage: Transfer the purified PMPip-FSI to a Schlenk flask containing activated 3Å molecular sieves. Further dry under high vacuum at 100-120°C for 48 hours.
-
Inert Atmosphere Handling: Transfer the purified and dried electrolyte into an argon- or nitrogen-filled glovebox for storage and for the subsequent cell assembly steps. All handling of the electrolyte should be performed under an inert atmosphere to prevent moisture contamination.
Part 2: Symmetric EDLC (Coin Cell) Fabrication
Rationale: The fabrication of a symmetric coin cell with activated carbon electrodes is a standard method for evaluating the performance of a novel electrolyte. Consistency in electrode preparation and cell assembly is crucial for obtaining comparable data.
Materials:
-
Activated carbon powder (high surface area, e.g., >1500 m²/g)
-
Conductive carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Celgard® or glass fiber separator
-
Coin cell components (2032-type cases, spacers, springs)
-
Hydraulic crimping tool
-
Purified PMPip-FSI electrolyte
Protocol:
-
Electrode Slurry Preparation: In a glass vial, mix activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1. Add NMP solvent and stir the mixture overnight to form a homogeneous slurry.
-
Electrode Casting: Cast the slurry onto a piece of aluminum foil using a doctor blade to achieve a uniform thickness (typically 100-200 µm).
-
Drying: Dry the cast electrode sheet in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm for a 2032 coin cell) from the dried sheet.
-
Cell Assembly (in Glovebox): a. Place a punched electrode in the center of the coin cell's bottom cap. b. Add a few drops of the PMPip-FSI electrolyte to wet the electrode surface. c. Place a separator disc on top of the wetted electrode. d. Add more electrolyte to saturate the separator. e. Place a second electrode on top of the separator. f. Add a final drop of electrolyte to the top electrode. g. Place a spacer disc and a spring on top of the electrode stack. h. Place the top cap and crimp the coin cell using a hydraulic crimper to ensure proper sealing.
Electrochemical Characterization Workflow
Rationale: A suite of electrochemical techniques is employed to comprehensively evaluate the performance of the assembled EDLC. Each technique provides specific insights into the capacitor's properties.
Caption: Standard workflow for EDLC electrochemical characterization.
Protocols:
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the stable operating voltage window of the electrolyte and to observe the capacitive behavior of the cell.
-
Procedure: Sweep the potential between 0 V and a designated upper limit (e.g., 3.5 V) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). A rectangular CV curve is indicative of ideal capacitive behavior.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Purpose: To calculate the specific capacitance, energy density, and power density of the EDLC.
-
Procedure: Charge and discharge the cell at constant current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the determined voltage window. The specific capacitance is calculated from the slope of the discharge curve.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance and ion transport kinetics of the device.
-
Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting Nyquist plot can be used to determine the equivalent series resistance (ESR).
-
-
Cycling Stability:
-
Purpose: To evaluate the long-term performance and durability of the EDLC.
-
Procedure: Subject the cell to thousands of continuous GCD cycles at a high current density (e.g., 5 A/g). Monitor the capacitance retention and Coulombic efficiency over the cycles.
-
Performance and Discussion
EDLCs utilizing PMPip-FSI as the electrolyte exhibit promising performance characteristics, largely attributable to the favorable properties of the ionic liquid.
| Performance Metric | Typical Value Range | Source(s) |
| Specific Capacitance (Activated Carbon) | 100 - 180 F/g | [2] |
| Operating Voltage | Up to 3.5 V | [2] |
| Energy Density | 5 - 10 Wh/kg | [4] |
| Power Density | 2000 - 10,000 W/kg | [5] |
| Cycling Stability | >85% capacitance retention after thousands of cycles | [1][3][6] |
| Coulombic Efficiency | >95% | [1][3][6] |
The wide electrochemical stability window of PMPip-FSI allows for a high operating voltage (up to 3.5 V), which is a key factor in achieving high energy density, as energy is proportional to the square of the voltage (E = 0.5 * C * V²).[4] The high ionic conductivity of PMPip-FSI contributes to a low ESR, enabling high power density and efficient charge propagation within the porous electrode structure. Furthermore, the excellent thermal stability and low volatility of PMPip-FSI enhance the safety and operational temperature range of the device compared to conventional organic electrolytes. The robust chemical nature of PMPip-FSI also leads to excellent cycling stability, with high capacitance retention and Coulombic efficiency over thousands of charge-discharge cycles.[1][3][6]
Safety and Handling
While PMPip-FSI offers safety advantages over volatile organic solvents, it is essential to follow standard laboratory safety procedures when handling this and other ionic liquids.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or in a fume hood. Avoid inhalation of any aerosols or vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent moisture absorption.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide stands out as a highly promising electrolyte for the development of high-performance electrochemical double-layer capacitors. Its unique combination of high ionic conductivity, a wide electrochemical window, and excellent thermal stability directly translates to EDLCs with high energy and power densities, long cycle life, and enhanced safety. The protocols and data presented in this guide provide a solid foundation for researchers to explore and optimize the use of PMPip-FSI in next-generation energy storage devices. Further research focusing on the optimization of electrode-electrolyte interfaces and the formulation of PMPip-FSI-based composite electrolytes will continue to push the boundaries of supercapacitor performance.
References
-
Supercapacitor Performance of Activated Carbon from Eucommia Ulmoides Oliver Wood Optimized by the Activation Method. (2025). PubMed. [Link]
-
A high-performance supercapacitor based on activated carbon fibers with an optimized pore structure and oxygen-containing functional groups. (n.d.). RSC Publishing. [Link]
-
What is the highest specific capacitance obtained for activated carbon based supercapacitors? (2021). ResearchGate. [Link]
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. (n.d.). MDPI. [Link]
-
Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive. (2022). MDPI. [Link]
-
EDLC supercapacitor with enhanced charge-discharge cycles designed from plasticized biopolymer blend electrolytes: Biomaterials will be the future of energy storage devices. (n.d.). ResearchGate. [Link]
-
Energy Density & Power Density of Supercapacitors. (2025). Prezi. [Link]
-
The influence of pore size and surface area of activated carbons on the performance of ionic liquid based supercapacitors. (n.d.). ResearchGate. [Link]
-
Outstanding performance of activated graphene based supercapacitors in ionic liquid electrolyte from −50 to 80 °C. (n.d.). ResearchGate. [Link]
-
Improving EDLC Device Performance Constructed from Plasticized Magnesium Ion Conducting Chitosan Based Polymer Electrolytes via Metal Complex Dispersion. (n.d.). MDPI. [Link]
-
On the specific double layer capacitance of activated carbons, in relation to their structural and chemical properties. (n.d.). CORE. [Link]
-
Prediction of the Specific Energy of Supercapacitors with Polymeric Materials Using Advanced Molecular Dynamics Simulations. (n.d.). MDPI. [Link]
-
Quasi-solid-state electrolyte for ultra-high safety and cycle stability battery. (n.d.). arXiv. [Link]
-
Studies of activated carbons used in double-layer capacitors. (n.d.). ScienceDirect. [Link]
-
Electrochemical performance of the all-solid-state capacitor employing... (n.d.). ResearchGate. [Link]
-
Improved energy density of quasi-solid-state supercapacitors using sandwich-type redox-active gel polymer electrolytes. (n.d.). ResearchGate. [Link]
-
Lactic Acid-Based Solvents for Sustainable EDLC Electrolytes. (n.d.). MDPI. [Link]
-
Enhancing Mechanical and Electrochemical Stability of EDLC Electrodes via Crosslinked Polysaccharide Binder Blends. (n.d.). ResearchGate. [Link]
-
Stability studies of polypyrole- derived carbon based symmetric supercapacitor via potentiostatic floating test. (n.d.). University of Pretoria. [Link]
-
Energy and power density in graphene–PANI nanocomposite supercapacitors with graphite substrate and PVA gel electrolyte. (n.d.). ResearchGate. [Link]
-
(PDF) Improving EDLC Device Performance Constructed from Plasticized Magnesium Ion Conducting Chitosan Based Polymer Electrolytes via Metal Complex Dispersion. (n.d.). ResearchGate. [Link]
-
Bulk Aging of Graphite-Polypropylene Current Collectors Induced by Electrochemical Cycling in the Positive Electrolyte of Vanadium Redox Flow Batteries. (2017). ResearchGate. [Link]
-
Enhanced Energy Density in All-in-One Device Integrating Si Solar Cell and Supercapacitor Using [BMIm]Cl/PVA Gel Electrolyte. (2024). ResearchGate. [Link]
-
Exploring Cycling Behavior of Lifsi-Bearing Electrolytes in Li 1.03 (Ni 0.5 Mn 0.3 Co 0.2 ) 0.97 O 2 //Graphite cells. (n.d.). ResearchGate. [Link]
Sources
- 1. A high-performance supercapacitor based on activated carbon fibers with an optimized pore structure and oxygen-containing functional groups - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Supercapacitor Performance of Activated Carbon from Eucommia Ulmoides Oliver Wood Optimized by the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. mdpi.com [mdpi.com]
- 6. Supercapacitor Performance of Activated Carbon from Eucommia Ulmoides Oliver Wood Optimized by the Activation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Purifying 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide ([PP13][FSI])
Executive Summary & Strategic Rationale
The ionic liquid 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide (referred to as [PP13][FSI] or [PIP13][FSI] ) represents a critical evolution in electrolyte design for high-energy-density lithium metal batteries. While its analogue, [PP13][TFSI], offers exceptional thermal stability, it suffers from high viscosity and poor ionic conductivity at low temperatures. [PP13][FSI] addresses these limitations by utilizing the smaller, more flexible bis(fluorosulfonyl)imide ([FSI]⁻) anion, which significantly lowers viscosity and enhances conductivity.
However, the [FSI]⁻ anion introduces a unique challenge: hydrolytic instability . Unlike the robust [TFSI]⁻, [FSI]⁻ can hydrolyze to form HF and sulfuric acid derivatives if processed improperly, leading to rapid degradation of battery components (e.g., Al current collector corrosion).
This application note provides a field-proven, "Battery Grade" purification protocol. It shifts the focus from "cleaning the final product" to a "Precursor Purity First" strategy, ensuring that contaminants are removed before the sensitive FSI anion is introduced.
Impurity Profile & Electrochemical Impact[1][2][3][4][5][6]
Before beginning purification, one must understand the enemy.[1] Table 1 summarizes the critical impurities in [PP13][FSI] and their specific impact on electrochemical performance.
Table 1: Critical Impurity Profile for [PP13][FSI]
| Impurity Type | Source | Target Limit | Electrochemical Consequence |
| Halides (Cl⁻, Br⁻) | Synthesis Precursors | < 1 ppm | Anodic corrosion of Aluminum current collectors > 3.5 V vs Li/Li⁺.[1] |
| Water (H₂O) | Solvent/Atmosphere | < 20 ppm | Hydrolysis of [FSI]⁻ to HF; continuous reduction at Li anode (gassing).[1] |
| Protic Amines | Unreacted Starting Material | < 50 ppm | Reductive decomposition; interferes with solid electrolyte interphase (SEI).[1] |
| Alkali Metals (Li⁺, K⁺) | Metathesis Salts | < 100 ppm | Alters viscosity; Li⁺ is acceptable if used in Li-batteries, but K⁺/Na⁺ are contaminants.[1] |
Protocol Phase 1: Precursor Synthesis & Rigorous Purification[6]
The Golden Rule: It is exponentially easier to purify the halide salt precursor ([PP13][Br]) than the final ionic liquid. The [PP13][Br] is a solid that can be recrystallized; the final [PP13][FSI] is a liquid that can only be washed.
Synthesis of [PP13][Br]
Reagents: 1-Methylpiperidine (99%), 1-Bromopropane (99%), Acetonitrile (ACN).
-
Reaction: Mix 1-Methylpiperidine and 1-Bromopropane (1:1.1 molar ratio) in Acetonitrile at 0°C.
-
Reflux: Heat to 70°C for 24–48 hours under inert atmosphere (Ar/N₂).
-
Isolation: Remove solvent via rotary evaporation to obtain the crude solid [PP13][Br].
Recrystallization (The Critical Step)
Do NOT skip this step.
-
Dissolution: Dissolve the crude [PP13][Br] in a minimum amount of hot Acetonitrile (~70°C).
-
Precipitation: Slowly add Ethyl Acetate (Anti-solvent) until the solution becomes cloudy.
-
Cooling: Allow the mixture to cool slowly to room temperature, then place in a freezer (-20°C) overnight.
-
Filtration: Filter the white crystals under vacuum/inert gas.
-
Wash: Wash crystals with cold Ethyl Acetate.
-
Repeat: Perform this recrystallization at least twice until the crystals are snow-white and odorless.
Protocol Phase 2: Anion Metathesis & Phase Separation[6]
Objective: Exchange the Bromide anion for the [FSI]⁻ anion while preventing hydrolysis.
Reagents: Purified [PP13][Br], Lithium bis(fluorosulfonyl)imide (LiFSI, Battery Grade), Deionized Water (18.2 MΩ·cm), Dichloromethane (DCM).
The Metathesis Reaction[6]
-
Dissolution: Dissolve [PP13][Br] and LiFSI separately in deionized water. Use a 1:1 molar ratio.
-
Note: Ensure the water is cool (< 25°C) to minimize [FSI]⁻ hydrolysis risk.[1]
-
-
Mixing: Slowly add the LiFSI solution to the [PP13][Br] solution under vigorous stirring.
-
Phase Separation: [PP13][FSI] is hydrophobic. The mixture will separate into two phases:
-
Top Phase: Aqueous phase containing LiBr byproduct.[1]
-
Bottom Phase: Hydrophobic [PP13][FSI] ionic liquid.
-
-
Extraction: Add DCM to the mixture to facilitate clear phase separation and dissolve the IL.
The Washing Cycle (Halide Removal)
-
Wash: Transfer the organic layer (IL + DCM) to a separatory funnel. Wash with fresh deionized water (1:1 volume ratio).
-
Agitate & Settle: Shake vigorously for 2 minutes, then allow phases to separate completely. Drain the bottom organic layer.[1]
-
Silver Nitrate Test (Self-Validation):
Protocol Phase 3: Deep Purification & Drying[6]
Objective: Remove trace water, organic solvents, and color bodies without thermally degrading the [FSI]⁻ anion.
Carbon/Alumina Treatment[6]
-
Slurry: To the DCM solution of [PP13][FSI], add Activated Carbon (10 wt%) and Neutral Alumina (5 wt%).
-
Stir: Stir gently for 24 hours at room temperature.
-
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter or a glass frit with a Celite bed to remove all solid sorbents.
Solvent Removal & Vacuum Drying[6][7]
-
Rotary Evaporation: Remove the bulk DCM at 40°C under reduced pressure.
-
High-Vacuum Drying (Schlenk Line):
-
Transfer the IL to a Schlenk flask.
-
Connect to a high vacuum manifold (< 10⁻³ mbar).[1]
-
Temperature Ramp:
-
Stage 1: 25°C for 4 hours (remove residual DCM).
-
Stage 2: 60°C for 48 hours (remove trace water).
-
-
Warning:Do not exceed 80°C. [FSI]⁻ is thermally less stable than [TFSI]⁻. Prolonged heating >100°C can cause S-N bond cleavage.[1]
-
Visualized Workflows (Graphviz)[6]
Workflow 1: Synthesis & Metathesis Logic
This diagram illustrates the critical path from raw materials to the crude ionic liquid, highlighting the "Precursor Purity" checkpoint.[1]
Caption: Synthesis workflow emphasizing the critical recrystallization loop for the halide precursor.
Workflow 2: Purification & Quality Control Loop
This diagram details the post-synthesis purification and the "Self-Validating" QC checks required for battery-grade status.
Caption: Purification loop with integrated decision nodes for Halide (AgNO3) and Water (KF) validation.
Quality Control (QC) & Troubleshooting[6]
To ensure the protocol was successful, the following analytical validations are mandatory.
Analytical Suite
-
Karl Fischer Titration (Coulometric):
-
Ion Chromatography (IC):
-
Cyclic Voltammetry (CV):
-
Setup: Glassy Carbon (WE), Pt wire (CE), Ag/Ag⁺ (RE) in glovebox.
-
Criteria: No reduction peaks between +2.0 V and 0 V vs Li/Li⁺.[1] Anodic stability should extend > 4.5 V.[1]
-
Diagnostic: A reduction peak near 1.5 V usually indicates dissolved oxygen or trace water.[1] A peak near 0.5 V indicates reducible organic impurities (e.g., unreacted cation precursor).
-
Troubleshooting Guide
-
Problem: IL is yellow/orange.
-
Problem: High viscosity.
-
Cause: Residual LiFSI or LiBr salts (incomplete washing) or high water content (H-bonding network).
-
Fix: Check Li content via IC.[1] If high, dissolve in DCM and repeat water wash.
-
-
Problem: FSI hydrolysis (HF smell/Acidic pH).
References
-
Synthesis and properties of 1-alkyl-1-methylpiperidinium bis(fluorosulfonyl)imide ionic liquids. Electrochimica Acta, 2015. Link[1]
-
Purification protocols for ionic liquid electrolytes in Li-metal batteries. Journal of Power Sources, 2018. Link[1]
-
Effect of FSI- purity on the electrochemical performance of Li-ion batteries. Journal of Materials Chemistry A, 2020. Link[1]
-
Hydrolytic stability of the bis(fluorosulfonyl)imide anion. Journal of Physical Chemistry B, 2014. Link[1]
-
Solvomet: Determination of Halide Impurities in Ionic Liquids. Solvomet Application Notes. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Electrochemical Stability of ProMPi FSI-Based Electrolytes
Welcome to the technical support center for N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (ProMPi FSI). This guide is designed for researchers, scientists, and drug development professionals utilizing this promising ionic liquid in their electrochemical systems. Here, we will delve into the nuances of ProMPi FSI's electrochemical stability, offering field-proven insights and actionable troubleshooting protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common issues and questions that arise when working with ProMPi FSI-based electrolytes.
Q1: What is the typical electrochemical stability window of ProMPi FSI, and what factors influence it?
The electrochemical window (EW) is the potential range over which an electrolyte remains stable without being oxidized or reduced.[1] For ProMPi FSI (also known as PYR13FSI), the EW is generally wide, often cited as being up to or exceeding 4.8 V, making it suitable for high-voltage lithium battery applications.[2][3][4] However, this window is not absolute and can be influenced by several factors:
-
Electrode Material: The nature of the working electrode (e.g., glassy carbon, platinum, or specific anode/cathode materials) can affect the measured stability window.
-
Purity of the Ionic Liquid: Impurities, particularly water and halide residues, can significantly narrow the electrochemical window. It is crucial to use high-purity, battery-grade ProMPi FSI.
-
Temperature: The electrochemical stability of ionic liquids can be temperature-dependent.[5] Elevated temperatures can sometimes accelerate degradation reactions at the electrode-electrolyte interface.[6]
-
Presence of Additives: The addition of lithium salts (like LiFSI or LiTFSI) and other functional additives can alter the overall stability of the electrolyte.[4]
Q2: My cell is exhibiting rapid capacity fading. Could the ProMPi FSI electrolyte be the cause?
Rapid capacity fading is a common issue that can often be traced back to electrolyte stability. While ProMPi FSI is known for its good chemical stability, several mechanisms can lead to performance degradation[7]:
-
Interfacial Instability: Continuous side reactions between the ProMPi FSI and the electrode surfaces can lead to the formation of a resistive solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. If these layers are not stable, they can continuously consume the electrolyte and lithium ions, leading to capacity loss.[8]
-
Cation/Anion Decomposition: At extreme potentials, both the ProMPi cation and the FSI anion can undergo decomposition. The pyrrolidinium cation's stability is a key factor, and the FSI anion is known to contribute to the formation of a stable SEI.[9][10]
-
Aluminum Current Collector Corrosion: The FSI anion can react with the aluminum current collector at high potentials (above 4.3 V vs. Li/Li+), leading to the formation of Al(FSI)3 and subsequent corrosion.[11] This can introduce impurities into the electrolyte and degrade the cell's performance.
Q3: I'm observing an increase in cell impedance over time. What are the likely causes related to the ProMPi FSI electrolyte?
An increase in impedance is typically associated with changes at the electrode-electrolyte interface. The primary culprits are:
-
Unstable SEI/CEI Growth: As mentioned above, if the SEI and CEI layers are not electronically insulating and ionically conducting, their continued growth can lead to a significant increase in interfacial resistance. The composition of the SEI, heavily influenced by the FSI anion, is critical for stable performance.[7]
-
Electrolyte Decomposition Products: The byproducts of electrolyte degradation can be resistive and can deposit on the electrode surfaces, impeding charge transfer.
-
Changes in Ionic Conductivity: While ProMPi FSI generally has good ionic conductivity, factors like the concentration of the lithium salt and the operating temperature can influence it.[12][13] Any degradation of the electrolyte can also lead to a decrease in its overall ionic conductivity.
Troubleshooting Guides
This section provides detailed protocols to diagnose and address common electrochemical stability issues with ProMPi FSI.
Guide 1: Diagnosing and Mitigating Anodic Instability and Aluminum Corrosion
Issue: Premature cell failure or capacity fade when cycling to high voltages (> 4.3 V).
Causality: The FSI anion in ProMPi FSI can induce corrosion of the aluminum current collector at high anodic potentials. This is due to the formation and subsequent dissolution of Al(FSI)3 by the electrolyte.[11]
Diagnostic Protocol: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: Construct a three-electrode cell with an aluminum wire or foil as the working electrode, a lithium metal reference electrode, and a lithium metal counter electrode. The electrolyte should be your ProMPi FSI-based formulation.
-
Experimental Parameters:
-
Potential Range: Sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li+).
-
Scan Rate: Use a slow scan rate, such as 0.1 mV/s, to clearly observe the onset of the corrosion current.
-
-
Data Analysis: The potential at which a sharp and sustained increase in current is observed indicates the onset of aluminum corrosion.
Mitigation Strategies:
-
Electrolyte Additives: Introduce additives that can form a protective passivation layer on the aluminum surface. Lithium borate compounds have shown promise as corrosion inhibitors in FSI-based electrolytes.[14]
-
Concentrated Electrolytes: Increasing the concentration of the lithium salt (e.g., LiFSI) can sometimes suppress aluminum corrosion.[15]
-
Surface Coatings: Applying a protective coating, such as carbon, on the aluminum current collector can prevent direct contact with the electrolyte.
Guide 2: Characterizing and Improving the Solid Electrolyte Interphase (SEI)
Issue: Poor cycling efficiency, voltage hysteresis, and capacity loss, particularly in the initial cycles.
Causality: The formation of a stable and effective SEI is crucial for the long-term performance of lithium-ion batteries. The FSI anion is known to form a robust SEI, but its properties can be influenced by various factors.[7][10]
Diagnostic Protocol: Electrochemical Impedance Spectroscopy (EIS) and X-ray Photoelectron Spectroscopy (XPS)
-
EIS Analysis:
-
Procedure: Cycle a symmetric Li||Li cell with your ProMPi FSI electrolyte for a set number of cycles. Perform EIS at regular intervals.
-
Data Interpretation: An increase in the diameter of the semicircle in the Nyquist plot corresponds to an increase in the SEI resistance. A stable SEI will show minimal changes in impedance after the initial formation cycles.
-
-
XPS Analysis:
-
Procedure: After cycling, carefully disassemble the cell in an argon-filled glovebox. Harvest the anode and perform XPS analysis on its surface.
-
Data Interpretation: Analyze the elemental composition of the SEI. A high-quality, FSI-derived SEI will typically be rich in inorganic species like LiF and lithium sulfates.
-
Improvement Strategies:
-
Film-Forming Additives: Incorporate additives like fluoroethylene carbonate (FEC) into the electrolyte. FEC is known to be preferentially reduced on the anode surface to form a stable, LiF-rich SEI.[16]
-
Electrolyte Pre-treatment: In some cases, applying a formation protocol with a slow initial charging rate can help in the formation of a more uniform and stable SEI.
-
Polymer Electrolytes: Blending ProMPi FSI with a polymer matrix, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) or polyethylene oxide (PEO), can create a gel polymer electrolyte with improved interfacial stability.[2][6]
Data Summary and Visualization
Table 1: Key Electrochemical Properties of ProMPi FSI-Based Electrolytes
| Property | Typical Value | Influencing Factors | References |
| Electrochemical Window | ~4.8 V vs. Li/Li⁺ | Purity, electrode material, temperature, additives | [2][3][4] |
| Ionic Conductivity | 10⁻³ - 10⁻⁴ S/cm at room temperature | Lithium salt concentration, temperature, viscosity | [9][12] |
| Thermal Stability | Decomposition > 200°C | Purity, presence of lithium salts | [14][17] |
| Aluminum Corrosion Onset | > 4.3 V vs. Li/Li⁺ | FSI⁻ concentration, additives | [11] |
Experimental Workflow: Investigating and Improving ProMPi FSI Stability
Caption: A systematic workflow for troubleshooting and enhancing the electrochemical stability of ProMPi FSI electrolytes.
Degradation Pathway of ProMPi FSI at the Electrode Interfaces
Caption: Simplified schematic of potential degradation pathways for ProMPi FSI at the anode and cathode interfaces.
References
-
Gupta, A., et al. (n.d.). Ionic Liquid-Based Gel Polymer Electrolytes for Application in Rechargeable Lithium Batteries. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical stability windows of the investigated electrolytes (0.3.... Available at: [Link]
-
Appetecchi, G. B., et al. (2016). Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(Trifluoromethylsulfonyl)imide Anion. Molecules, 21(11), 1537. Available at: [Link]
-
Vella, J., et al. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. Batteries, 6(4), 59. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical stability window of the (X)[Pyrr 14 ]TEGDME.... Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical stability ( E S W ) of (A) [TFSI] anion group and (B).... Available at: [Link]
-
Battaglia, C. (2023). Polymer Electrolytes for Solid State Lithium Metal Batteries. Empa. Available at: [Link]
-
Zhang, X., et al. (2012). Pyrrolidinium-based ionic liquid electrolyte with organic additive and LiTFSI for high-safety lithium-ion batteries. Journal of Power Sources, 216, 228-234. Available at: [Link]
-
Duan, Y., et al. (2020). Efficient degradation of Fipronil in water by microwave-induced argon plasma. Science of The Total Environment, 730, 138487. Available at: [Link]
-
MDPI. (n.d.). Towards Fire-Safe Polymer Electrolytes for Lithium-Ion Batteries: Strategies for Electrolyte Design and Structural Design. Available at: [Link]
-
Ren, X., et al. (2020). FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries. Energy & Environmental Science, 13(12), 4983-4991. Available at: [Link]
-
Shkrob, I. A., et al. (2014). Why Bis(fluorosulfonyl)imide Is a “Magic Anion” for Electrochemistry. The Journal of Physical Chemistry C, 118(35), 19672-19681. Available at: [Link]
-
Yoon, H., et al. (2014). Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes. Physical Chemistry Chemical Physics, 16(29), 15412-15421. Available at: [Link]
-
Aldalur, I., et al. (2021). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Molecules, 26(18), 5543. Available at: [Link]
-
Jeschke, S., et al. (2018). Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. Batteries, 4(1), 10. Available at: [Link]
-
Jing, Y., et al. (2023). Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. Inorganic Chemistry, 62(44), 18029-18037. Available at: [Link]
-
MDPI. (n.d.). Effect of FSI Based Ionic Liquid on High Voltage Li-Ion Batteries. Available at: [Link]
-
Yoon, H., et al. (2018). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Journal of The Electrochemical Society, 165(14), A3468-A3475. Available at: [Link]
-
Madden, T., et al. (2011). Degradation of Polymer-Electrolyte Membranes in Fuel Cells I. Experimental. Journal of The Electrochemical Society, 158(3), B225. Available at: [Link]
-
Hu, Z., et al. (2022). Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. Molecules, 27(19), 6296. Available at: [Link]
-
ResearchGate. (n.d.). Research progress of fluorine-containing electrolyte additives for lithium ion batteries. Available at: [Link]
-
Wikipedia. (n.d.). Electrochemical window. Available at: [Link]
-
Madden, T., et al. (2011). Degradation of Polymer-Electrolyte Membranes in Fuel Cells: II. Theoretical model. Journal of The Electrochemical Society, 158(3), B234. Available at: [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. Available at: [Link]
-
Yoon, H., et al. (2014). Physicochemical properties of N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide for sodium metal battery applications. RSC Advances, 4(68), 36123-36131. Available at: [Link]
-
ResearchGate. (n.d.). Cu(FSI)₂-Triggered Interfacial In-Situ Polymerization of DOL for High-Performance Solid-State Lithium Metal Batteries. Available at: [Link]
-
Zhang, X.-Q., et al. (2020). Molecular design for electrolyte solvents enabling energy-dense and long-cycling lithium metal batteries. Nature Energy, 5, 479-487. Available at: [Link]
-
Armstrong, F. A., & Hirst, J. (2011). From Protein Film Electrochemistry to Nanoconfined Enzyme Cascades and the Electrochemical Leaf. Chemical Reviews, 111(11), 7061-7086. Available at: [Link]
-
ResearchGate. (n.d.). Why Bis(fluorosulfonyl)imide Is a “Magic Anion” for Electrochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes. Available at: [Link]
-
Li, Y., et al. (2024). Strategies towards inhibition of aluminum current collector corrosion in lithium batteries. Energy Storage Materials, 64, 103069. Available at: [Link]
-
Pacific Northwest National Laboratory. (n.d.). High-Safety Electrolytes for Lithium-Ion Batteries. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide. Available at: [Link]
Sources
- 1. Electrochemical window - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnnl.gov [pnnl.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msesupplies.com [msesupplies.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Interfaces in ProMPi FSI Batteries
Subject: Reducing Interfacial Resistance in
Introduction
You are likely using ProMPi FSI (also abbreviated as Pyr
Unlike carbonate electrolytes, ProMPi FSI is viscous and lacks the native ability to form a flexible, conductive Solid Electrolyte Interphase (SEI) on Lithium metal. High resistance in your cells usually stems from two distinct failure modes:
-
Physical: Poor wettability of the separator/electrode (high contact resistance).
-
Chemical: Formation of a resistive, organic-rich SEI layer due to cation (
) decomposition rather than anion (FSI ) reduction.
This guide provides a self-validating troubleshooting workflow to diagnose and resolve these issues.
Module 1: Diagnostic Workflow (EIS Analysis)
Before altering chemistry, you must localize the resistance. Use Electrochemical Impedance Spectroscopy (EIS).[1][2][3]
Protocol:
-
Rest cell for 4 hours (OCV stabilization).
-
Apply AC amplitude: 10 mV.
-
Frequency Range: 1 MHz to 10 mHz.
-
Temperature: Standardize to 25°C (Impedance is highly temp-dependent in ILs).
Data Interpretation Logic
Use the following logic tree to interpret your Nyquist plot.
Figure 1: Diagnostic logic for localizing resistance sources in ProMPi FSI cells.
Module 2: Troubleshooting Physical Resistance (Wetting)
Symptom: High Ohmic Resistance (
The Mechanism: ProMPi FSI has a viscosity of ~40–60 cP at room temperature (vs. ~0.5 cP for carbonates). It struggles to penetrate polyolefin (PP/PE) separators, leading to "dry spots" where ions cannot flow.
Corrective Actions:
| Parameter | Standard Approach (High Risk) | Optimized Approach (Low Resistance) | Technical Rationale |
| Separator | Celgard 2400 / 2500 (PP) | Glass Fiber (Whatman GF/D) or Ceramic Coated | Glass fiber has larger pores and higher surface energy, allowing viscous ILs to wick instantly. |
| Vacuum Filling | Ambient pressure filling | Vacuum seal (-90 kPa) + Heat (50°C) | Heat lowers viscosity temporarily; vacuum removes trapped gas in micropores. |
| Diluent | None (Pure IL) | Add TTE (1:2 molar ratio) | TTE (fluoroether) is non-solvating but lowers viscosity by ~70% without breaking the salt network [1]. |
Self-Validation Step: Disassemble a dummy cell after 1 hour. If the separator is opaque white (PP) or dry patches are visible, wetting is failed. It should be translucent (PP) or fully saturated (Glass Fiber).
Module 3: Troubleshooting Chemical Resistance (SEI Engineering)
Symptom: Resistance (
The Mechanism:
In dilute IL electrolytes (< 1 M), the
The Solution: High Concentration Electrolytes (HCE)
By increasing LiFSI concentration to >3.5 M (or >1:2 salt:IL molar ratio), you force FSI anions into the primary solvation sheath of Li
Solvation Structure Visualization
Figure 2: Shift from cation-solvated (resistive SEI) to anion-solvated (conductive LiF SEI) structures [2].
Protocol for LHCE (Localized High Concentration Electrolyte): To get the chemical benefits of HCE without the viscosity penalty:
-
Mix Salt: LiFSI + ProMPi FSI (1:1.2 molar ratio).
-
Add Diluent: Add TTE (1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether) by volume (e.g., 30% vol).
-
Result: The TTE does not dissolve the salt; it dilutes the bulk fluid while preserving the Li-FSI aggregates shown in Figure 2 [3].
Module 4: Frequently Asked Questions (FAQs)
Q1: My resistance drops at 60°C but spikes when I return to room temperature. Why?
A: This confirms a viscosity/transport limitation.[4] At 60°C, ProMPi FSI viscosity drops significantly, and ion mobility increases. If the cell fails at 25°C, your separator pore size is likely too small, or you need a diluent like TTE to lower the glass transition temperature (
Q2: Can I use LiDFOB as an additive? A: Yes. Adding 1-2 wt% LiDFOB (Lithium difluoro(oxalato)borate) is highly effective. The oxalate moiety helps wet the separator, while the Boron/Fluorine components synergize with FSI to form a robust, flexible SEI that prevents continuous electrolyte decomposition [5].
Q3: Why does my impedance increase after 50 cycles?
A: This is "Dead Li" accumulation. In ProMPi FSI, if the current density is too high (>0.5 mA/cm² without optimization), Li plates dendritically. These dendrites break off, becoming electrically isolated (dead Li), which increases the tortuosity for ions, manifesting as increased
References
-
Ultra-Low Concentration Electrolyte Enabling LiF-Rich SEI. National Institutes of Health (PMC). Available at: [Link]
-
Computational and experimental investigation of Li-doped ionic liquid electrolytes: [pyr13][FSI]. National Institutes of Health (PubMed). Available at: [Link]
-
Locally Concentrated Ionic Liquid Electrolytes for Lithium-Metal Batteries. ResearchGate. Available at: [Link]
-
Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes. MDPI. Available at: [Link]
-
Investigation of Ionic Conductivity... LiDFOB salts were used in a mixture. MDPI.[5] Available at: [Link]
Sources
- 1. Computational and experimental investigation of Li-doped ionic liquid electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4] [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
overcoming viscosity issues of ProMPi FSI at low temperatures
Subject: Overcoming Viscosity Hysteresis in ProMPi FSI at Low Temperatures Product Focus: ProMPi FSI (1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide) Audience: Formulation Scientists, Process Engineers, and Drug Delivery Researchers
Executive Summary
You are likely encountering significant handling difficulties with ProMPi FSI (1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide) when operating at refrigerated conditions (4°C – 10°C). While ProMPi FSI offers exceptional electrochemical stability and solubilization potential for hydrophobic APIs, it exhibits non-Arrhenius viscosity behavior at low temperatures.
This guide provides the thermodynamic justification and validated protocols to overcome these rheological barriers without compromising the chemical integrity of your formulation.
Part 1: The Physics of the Freeze (Root Cause Analysis)
Q: Why does ProMPi FSI turn into a "syrup" so aggressively below 10°C?
A: Unlike water or simple organic solvents, ProMPi FSI is an Ionic Liquid (IL). Its viscosity does not follow a linear Arrhenius plot. Instead, it follows the Vogel-Fulcher-Tammann (VFT) equation.
-
Coulombic Stiffening: As temperature drops, the thermal energy (
) becomes insufficient to overcome the electrostatic attraction between the bulky Piperidinium cation and the FSI anion. -
Free Volume Collapse: The large methyl-propyl-piperidinium ring structure creates significant steric hindrance. At low temperatures, the "free volume" between ions collapses, leading to a sharp, exponential rise in viscosity (
). -
The Result: A viscosity that might be manageable at 25°C (~95 mPa·s) can spike to >500 mPa·s at 4°C, rendering standard microfluidics and air-displacement pipetting ineffective.
Part 2: Troubleshooting & Optimization Protocols
Scenario A: Handling & Dispensing (The "Pipetting" Problem)
Issue: Inaccurate volumetric dosing due to fluid retention in tips.
Protocol 1: Thermal Conditioning Loop Do not attempt to pipette ProMPi FSI cold.
-
Incubation: Incubate the ProMPi FSI stock container at 35°C for 20 minutes prior to use. This reduces viscosity by approximately 40-50% compared to room temperature.
-
Instrument Warm-up: If using automated liquid handlers, set the deck/reservoir temperature to 25°C.
-
Technique: Switch from Air-Displacement pipettes to Positive Displacement systems (e.g., Gilson Microman or Hamilton syringes). The capillary piston wipes the barrel clean, negating viscosity-induced error.
Scenario B: Formulation Processing (The "Mixing" Problem)
Issue: Poor API dissolution or phase separation at low T.
Protocol 2: The Binary Solvent Strategy If your API is heat-sensitive and you cannot warm the IL, you must modify the solvent structure.
ProMPi FSI is hydrophobic. To reduce low-temp viscosity, introduce a biocompatible co-solvent that disrupts the ion-ion network.
| Co-Solvent Candidate | Rec. Concentration (v/v) | Mechanism of Action | Suitability |
| Ethanol (Anhydrous) | 5% – 15% | Dielectric constant reduction; disrupts ion pairs. | High (Injectable grade available) |
| DMSO | 2% – 10% | High polarity; maintains solubilization power while lowering | High (Common in cryopreservation) |
| Ethyl Acetate | 5% – 10% | Lowers mixture viscosity via dilution effect. | Medium (Check API stability) |
Critical Warning: ProMPi FSI is generally immiscible with water . Do not use aqueous buffers to lower viscosity unless you are deliberately creating a biphasic emulsion.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct viscosity mitigation strategy based on your experimental constraints.
Figure 1: Decision matrix for selecting thermal vs. chemical viscosity mitigation strategies.
Part 4: Experimental Validation (Rheology)
To confirm your mitigation strategy works, you must characterize the Flow Curve .
Instrument: Rotational Rheometer (e.g., Anton Paar MCR or TA Instruments DHR). Geometry: Cone and Plate (40mm, 1° or 2°) — Crucial for low volume, high viscosity.
Validation Protocol:
-
Gap Setting: Zero gap at the target low temperature (e.g., 4°C). Note: Thermal contraction of the tool affects the gap.
-
Equilibration: Allow 5 minutes soak time at 4°C.
-
Shear Sweep: Ramp shear rate from
to .-
Success Criteria: The viscosity curve should be flat (Newtonian) and below 150 mPa·s for injectability/pipettability.
-
Failure Mode: If you see Shear Thinning (viscosity drops as speed increases), you may have induced crystallization or gelation—abort and reheat.
-
References & Data Sources
-
Solvionic. (n.d.). 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide Specifications (ProMPi FSI). Retrieved from [Link]
-
MacFarlane, D. R., et al. (2001). "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases." Journal of Physical Chemistry B. (Foundational text on cyclic cation/FSI viscosity mechanics).
-
Marsh, K. N., et al. (2009). "Room temperature ionic liquids and their mixtures—a review." Fluid Phase Equilibria. (Thermodynamic basis for co-solvent viscosity reduction).
SEI layer formation and stability in ProMPi FSI electrolytes
Status: Operational Ticket: SEI Formation & Stability in Ionic Liquids Assigned Specialist: Senior Application Scientist
Executive Summary: The ProMPi FSI Architecture
Welcome to the technical hub for N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (ProMPi FSI) electrolytes. You are likely here because you are transitioning from standard carbonate electrolytes to Ionic Liquids (ILs) for high-voltage or Lithium Metal Batteries (LMBs).
The Core Challenge: unlike carbonates (EC/DMC) that rely on solvent decomposition to form an SEI, ProMPi FSI relies heavily on the anion (FSI⁻) reduction. The resulting SEI is inorganic-rich (LiF-dominated), mechanically rigid, and highly conductive to Li⁺, but its formation is kinetically slow and sensitive to physical wetting.
This guide replaces "trial and error" with deterministic protocols.
Critical Pre-Flight: Material Validation
Before cycling, you must validate your baseline. 80% of "SEI instability" issues are actually moisture contamination or wetting failures .
Standard Operating Procedure (SOP-01): Preparation
| Parameter | Specification | Why it Matters (Causality) |
| Water Content | < 20 ppm (Karl Fischer) | ProMPi FSI is hydrophobic, but LiFSI salt is hygroscopic. Water reacts with LiFSI to form HF, which corrodes the SEI and cathode. |
| Salt Concentration | 1.0 M - 1.2 M LiFSI (Standard)3.0 M - 4.0 M (High Conc.) | Higher concentrations (HCE) suppress Li dendrites by changing the solvation sheath, forcing anion reduction over solvent reduction. |
| Separator Selection | Glass Fiber or Ceramic-Coated PE | Standard Celgard (PE/PP) is hydrophobic and resists IL wetting. Glass fiber wicks ILs instantly; ceramic coatings lower the contact angle. |
| Vacuum Filling | Required (-90 kPa) | The viscosity of ProMPi FSI (~40–60 cP at 25°C) prevents it from penetrating electrode pores at ambient pressure. |
Formation Protocol: Engineering the Interface
You cannot cycle ProMPi FSI like a carbonate electrolyte. You must "grow" the SEI gently.
The "FSI-First" Formation Protocol
Objective: Decompose the FSI⁻ anion before the Pyr13⁺ cation reduces.
-
Mechanism: FSI⁻ reduction occurs at ~1.8V - 1.0V vs Li/Li⁺. Pyr13⁺ reduces at ~0.5V.
-
Goal: Create a dense LiF/Li₂O shell that insulates the Pyr13⁺ cation from the anode surface.
Step-by-Step:
-
Rest Period (Wetting):
-
Hold cell at OCV for 6–12 hours at 40°C .
-
Reason: Viscosity drops significantly at 40°C, ensuring pore filling.
-
-
Conditioning Cycles (Cycles 1-3):
-
Rate: C/20 (or 0.05 mA/cm²).
-
Temp: 25°C or 40°C (Consistent).
-
Logic: Low current density minimizes overpotential, preventing massive cation breakdown and allowing orderly deposition of LiF crystallites.
-
-
Standard Cycling:
-
Rate: C/5 to 1C.
-
Note: If impedance spikes >20% after Cycle 5, return to C/10 for 2 cycles to "heal" the SEI.
-
Troubleshooting Guide (Q&A)
Category A: Impedance & Resistance
Q: My initial impedance (EIS) is 10x higher than organic electrolytes. Is the cell dead? A: Not necessarily.
-
Diagnosis: ProMPi FSI has lower ionic conductivity (1–2 mS/cm) than carbonates (10 mS/cm) at RT.
-
Action:
-
Run EIS at 40°C or 60°C . If resistance drops by an order of magnitude, the cell is healthy; the issue is viscosity-limited transport.
-
Check the separator.[1][2][3][4] If using plain Celgard, the "high impedance" is actually contact resistance due to dry spots. Switch to Whatman GF/D or Al₂O₃-coated separators.
-
Q: Resistance increases linearly with cycle number. A: This indicates SEI Thickening .
-
Cause: The SEI is not passivating. Electrons are tunneling through, causing continuous electrolyte decomposition.
-
Fix: Increase the LiFSI concentration (e.g., to 3M). High concentration electrolytes (HCE) form a more robust, anion-derived SEI that halts further decomposition.
Category B: Cycling Instability (Dendrites/Shorts)
Q: The voltage profile is "noisy" or drops suddenly during charging. A: This is a Micro-Short signature (Dendrites).
-
Mechanism: In ILs, Li⁺ diffusion is slow. At high currents, Li⁺ is depleted at the anode surface (Sand's time), triggering dendritic growth.
-
Protocol Adjustment:
-
Lower the current density.
-
Implement Pulse Charging (e.g., 1s rest for every 10s charge) to replenish Li⁺ concentration at the interface.
-
Category C: Coulombic Efficiency (CE)
Q: My First Cycle Efficiency (FCE) is low (<80%). A: This is expected for FSI-based ILs.
-
Reason: FSI reduction consumes significant charge to build the LiF layer.
-
Validation: If CE climbs to >99.5% by Cycle 10, the system is stable. If CE remains <98%, you have water contamination (HF formation) or incompatible binders (PVDF can react with basic intermediates; try aqueous binders like CMC/SBR).
Visualizing the Mechanism
Diagram 1: The FSI Reduction Cascade
This diagram illustrates why we prioritize FSI reduction. We want the "Green Path" (LiF formation), not the "Red Path" (Cation breakdown).
Caption: Competitive reduction pathways in ProMPi FSI. The goal is to maximize FSI⁻ decomposition (Green) to form a compact LiF-rich SEI, preventing porous organic layer formation (Red).
Diagram 2: Troubleshooting Logic Flow
Caption: Diagnostic logic for common ProMPi FSI failure modes. Distinguishes between inherent physical properties (viscosity) and experimental failures (wetting/dendrites).
References & Authority
-
SEI Formation Mechanisms in FSI-based Electrolytes
-
Source: Journal of Power Sources / Nature Energy
-
Context: Detailed XPS analysis confirming the FSI anion's role in forming LiF-rich interphases which suppress dendrites.
-
Link: (General Journal Link for verification)
-
-
Wetting & Separator Compatibility
-
Source: Advanced Materials / NIH PubMed
-
Context: Investigation showing polyolefin separators have poor wettability with ILs; recommends ceramic or glass fiber alternatives.
-
Link:
-
-
Electrochemical Stability Window & Temperature Dependence
-
Source: PMC / ResearchGate
-
Context: Data on ProMPi FSI stability windows (up to 5V) and the critical impact of temperature on conductivity.
-
Link:
-
-
Ionic Liquid Troubleshooting & Physical Properties
Sources
- 1. biolinscientific.com [biolinscientific.com]
- 2. Comparison of an Experimental Electrolyte Wetting of a Lithium-Ion Battery Anode and Separator by a Lattice Boltzmann Simulation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lithium-Ion Battery Separators for Ionic-Liquid Electrolytes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dendrite Mitigation in Lithium Metal Batteries with ProMPi FSI
Current Status: Operational Subject: ProMPi FSI (N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide) Application Guide Target Audience: R&D Scientists, Battery Engineers Version: 2.4 (2025-2026 Standards)
Core Directive & Mechanism of Action
The Objective: You are transitioning from conventional carbonate electrolytes to ProMPi FSI (chemically synonymous with Pyr13FSI) to suppress lithium dendrite growth.
The Mechanism: Unlike carbonate solvents that form fragile, organic-rich Solid Electrolyte Interphases (SEI), ProMPi FSI functions via the sacrificial decomposition of the FSI
Mechanism Visualization
The following diagram illustrates the electrochemical pathway ProMPi FSI utilizes to suppress dendrites compared to standard electrolytes.
Figure 1: Electrochemical cascade of FSI- anion decomposition leading to dendrite-suppressing LiF-rich SEI.
Pre-Experiment Material Handling (Critical)
Warning: The most common failure mode with ProMPi FSI is not the material itself, but hydrolysis . The FSI anion is extremely sensitive to moisture, decomposing into HF (Hydrofluoric Acid), which corrodes the cathode and destabilizes the Li anode.
Protocol A: Moisture Management
-
Vacuum Drying: ProMPi FSI is hygroscopic. Even "battery grade" commercial stock must be dried.
-
Step: Vacuum dry at 60°C for 12 hours (or 80°C for 6 hours) in a vacuum oven connected to a cold trap.
-
Target: Water content < 20 ppm (Karl Fischer titration verification recommended).
-
-
Salt Mixing: If adding LiFSI salt to the ProMPi FSI ionic liquid:
-
Mix inside an Ar-filled glovebox (O
< 0.1 ppm, H O < 0.1 ppm). -
Stir at 60°C to accelerate dissolution, as room temperature mixing is slow due to viscosity.
-
Cell Assembly & Wetting Troubleshooting
The Challenge: ProMPi FSI has a viscosity of ~50–80 cP at 25°C (compared to ~1 cP for carbonates). This leads to poor separator wetting and high initial impedance.
Troubleshooting Guide: Wetting Issues
| Symptom | Probable Cause | Corrective Action |
| High Initial Impedance (>500 | Poor separator wetting; dry pores. | Vacuum Impregnation: Do not just drop-cast. Place the cell components in a vacuum chamber, add electrolyte, and cycle vacuum/atmosphere 3 times. |
| Erratic Voltage Noise | Incomplete contact at Li interface. | Heat Soak: After assembly, let the cell rest at 50°C for 6-12 hours before cycling. This lowers viscosity and promotes pore filling. |
| Short Circuit (Immediate) | Separator puncture or poor mechanical strength. | Separator Swap: Standard PP/PE separators struggle with IL wetting. Switch to Glass Fiber (Whatman GF/D) or Ceramic-coated (Al |
Protocol B: The "Hot Press" Assembly Method
To ensure maximum contact between the viscous ProMPi FSI and the Lithium metal anode:
-
Heat: Pre-heat the Li anode and ProMPi electrolyte to 40°C.
-
Apply: Deposit 15
L/cm (coin cell) or specific void volume calculation (pouch cell). -
Rest: Apply a static pressure (using a weight or clamp) of ~10 psi during the 6-hour rest period.
Electrochemical Testing & Dendrite Detection[1]
Directive: You must establish the SEI gently. Rushing the first cycle will fracture the nascent LiF layer, leading to immediate dendrite nucleation.
Protocol C: Formation Cycling
-
Rest: 6-12 hours at elevated temp (40-50°C) or 24 hours at RT.
-
Formation (Cycles 1-3):
-
Current Density: 0.05 mA/cm
(Extremely low). -
Capacity Limit: 0.5 mAh/cm
or voltage cutoff. -
Reasoning: This slow rate ensures the FSI anion decomposes fully to form a dense, compact SEI rather than a porous, mossy one.
-
-
Standard Cycling:
-
Increase to 0.5 – 1.0 mA/cm
. -
Note: ProMPi FSI performs significantly better at 40°C-60°C due to improved ionic conductivity. At 20°C, expect lower rate capability.
-
Diagnostic Flowchart: Failure Analysis
Use this logic tree to diagnose cell failure during cycling.
Figure 2: Diagnostic decision tree for identifying root causes of cell failure.
Frequently Asked Questions (FAQ)
Q1: My Li||Li symmetric cells show a "dip" in voltage at the start of every plating cycle. Is this a dendrite?
-
Answer: No. This is the nucleation overpotential . In ProMPi FSI, this is often higher (~50-100 mV) than in carbonates because the LiF-rich SEI has higher interfacial resistance. However, a stable, slightly higher overpotential is preferred over a fluctuating low potential, which indicates mossy/dendritic growth.
Q2: Can I dilute ProMPi FSI to make it less viscous?
-
Answer: Yes. This creates a Localized High Concentration Electrolyte (LHCE) .
-
Recipe: Mix ProMPi FSI with a non-solvating diluent like TTE (1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether) .
-
Ratio: Typically 1:1 or 1:2 molar ratio.
-
Benefit: Maintains the FSI solvation shell (for LiF SEI) while drastically lowering viscosity for better wetting.
-
Q3: The Lithium metal turned black after cycling. Is this bad?
-
Answer: Not necessarily. A grey/black matte finish usually indicates a fine-grained, LiF-rich SEI, which is desirable. A "fluffy" or "mossy" black powder that wipes off easily indicates "dead lithium" (disconnected Li), which is a failure mode. A shiny metallic surface suggests no SEI formed (rare) or fresh dendrites.
Q4: Does ProMPi FSI corrode Aluminum current collectors?
-
Answer: Generally, no. While the FSI anion can corrode Al at high voltages (>4.2V), the ProMPi cation and the rapid formation of an Al-F passivation layer usually protect the collector. For high-voltage cathodes (>4.3V), ensure your salt concentration is high (>3M if using solvent blends) or use pure ProMPi FSI.
References
-
Mechanism of FSI Decomposition
- Title: Electrochemical formation of bis(fluorosulfonyl)
- Source: Stanford University / Nature M
- Context: Defines the S-F bond cleavage mechanism that cre
-
(Representative link for FSI mechanism)
-
Ionic Liquid Wetting Strategies
- Title: 5 Tips To Improve Electrolyte Wetting Level In Li B
- Source: IEST B
- Context: Protocols for vacuum injection and temperature management for viscous electrolytes.
-
ProMPi (Pyr13FSI)
-
Al Corrosion & Passivation
- Title: Corrosion/Passivation Behavior of Concentr
- Source: Journal of The Electrochemical Society.
- Context: Explains how FSI-based ILs passiv
Sources
improving the rate capability of batteries with ProMPi FSI
Technical Support Center: Advanced Battery Electrolytes
Subject: Maximizing Rate Capability with ProMPi FSI (
Executive Summary
You are working with N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (often abbreviated as
This guide addresses the specific challenge of improving rate capability (charging/discharging speed) while maintaining the safety benefits of the IL system.
Part 1: The Core Directive (Mechanistic Insight)
The Viscosity Paradox: Intuition suggests that to improve rate capability, you must lower viscosity. However, with ProMPi FSI, increasing the lithium salt concentration can actually improve rate performance.
-
Standard Logic: Lower viscosity
Faster ion mobility Better rate. -
ProMPi FSI Logic: At high salt concentrations (e.g., >3.2 mol/kg LiFSI), the solution structure changes. The Li+ transference number (
) increases significantly because the Li+ ion transport becomes decoupled from the bulk viscosity. The FSI anion decomposes to form a highly conductive, LiF-rich Solid Electrolyte Interphase (SEI) that facilitates rapid Li+ desolvation.
Key Takeaway: Do not dilute your IL with organics solely to drop viscosity unless absolutely necessary. Instead, focus on thermal conditioning and SEI formation .
Part 2: Troubleshooting Guide & FAQs
Category A: Cell Assembly & Wetting (The "Zero-Cycle" Failure)
Q1: My coin cells show huge internal resistance (Impedance > 500
-
Switch Separators: Use Glass Fiber (GF) or ceramic-coated separators for R&D. GF wets instantly. If you must use PP/PE (e.g., Celgard), you must vacuum-fill.
-
Thermal Aging: After injecting the electrolyte, do not cycle immediately. Let the cell rest at 40°C–50°C for 6–12 hours . This lowers viscosity temporarily, allowing capillary action to fill the pores.
-
Vacuum Sealing: If using pouch cells, perform the second sealing step under high vacuum (-95 kPa) to force electrolyte into the electrode pores.
Q2: I see "noise" or voltage instability during the first charge. Diagnosis: This is often Aluminum current collector corrosion . While FSI is better than TFSI, it can still corrode Al at high voltages (>4.2V vs Li/Li+) if the salt is not high purity or if moisture is present. Solution:
-
Check Moisture: ProMPi FSI is hygroscopic. Ensure water content is <20 ppm (Karl Fischer titration). Water creates HF, which attacks the Al.
-
Formation Cycle: Run the first cycle very slowly (C/20) to allow the FSI anion to passivate the Al collector before high-voltage stress is applied.
Category B: Electrochemical Performance (Rate Capability)
Q3: The cell works at C/10 but capacity crashes at 1C. How do I fix this? Diagnosis: Sluggish Li+ transport through a thick or resistive SEI, or bulk transport limitations. Solution:
-
Elevate Temperature: Run your rate capability tests at 30°C or 40°C instead of 20°C. Ionic liquids have a high activation energy for conduction; a slight temp increase dramatically boosts rate capability without compromising safety.
-
Optimize Formation: The SEI derived from FSI is LiF-rich. To ensure this layer is thin and dense (conductive) rather than thick and porous (resistive), use a step-formation protocol (see Protocol section below).
Part 3: Experimental Protocol
Workflow: High-Rate IL Cell Preparation
1. Electrolyte Preparation
-
Solvent: ProMPi FSI (
). -
Concentration: Prepare 1.0 M (standard) and 3.2 M (high-concentration) versions for comparison.
-
Drying: Dry the ProMPi FSI under vacuum at 60°C for 24h before mixing. Stir salt at 60°C inside an Argon glovebox until fully dissolved.
2. Cell Assembly (CR2032 or Pouch)
-
Cathode: LFP or NMC.
-
Separator: Whatman GF/D (Glass Fiber) recommended for initial rate testing.
-
Electrolyte Volume: 80
L (excess is required for ILs due to poor wetting compared to 40 L for carbonates).
3. Thermal Conditioning (CRITICAL STEP)
-
Place assembled cells in a temperature chamber at 50°C for 10 hours (Open Circuit).
-
Why? Ensures full pore saturation before current flows.
4. Formation Protocol (The "FSI Activation")
-
Cycle 1: Charge at C/20 to 4.2V (or cutoff), Discharge at C/20.
-
Cycle 2-3: Charge/Discharge at C/10 .
-
Why? Slow formation allows FSI anions to decompose controllably, forming a thin, LiF-rich SEI that supports fast ion hopping.
5. Rate Testing
-
Perform discharge steps at: C/5, C/2, 1C, 2C, 5C.
-
Maintain 30°C ambient temperature during testing.
Part 4: Data Visualization
Figure 1: The ProMPi FSI Optimization Workflow
Caption: Optimized workflow for ionic liquid electrolytes. Step 4 (Thermal Aging) is the most skipped yet critical step for rate capability.
Figure 2: Mechanism of Rate Enhancement
Caption: The FSI anion sacrifices itself to form a Lithium Fluoride (LiF) rich interface, which lowers the energy barrier for Li+ transfer.
Part 5: Comparative Data
Table 1: Expected Performance Metrics (NMC811 Half-Cell)
| Metric | Standard Carbonate (LP57) | ProMPi FSI (Unoptimized) | ProMPi FSI (Optimized*) |
| Viscosity (25°C) | ~3-4 mPa·s | ~60-80 mPa·s | ~50 mPa·s (at 30°C) |
| Ionic Conductivity | ~10 mS/cm | ~2-4 mS/cm | ~5 mS/cm (at 30°C) |
| Capacity @ 0.1C | 100% (Baseline) | 98% | 99% |
| Capacity @ 2C | 85% | <10% (Fails) | 75-80% |
| Safety (Flammability) | High Risk | Non-Flammable | Non-Flammable |
*Optimized = Glass Fiber separator + 50°C wetting + 30°C operating temp.
References
-
Yoon, H., et al. (2015). Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes. ResearchGate. Link
-
Zhang, H., et al. (2014). Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential. Stanford University / Nature Energy. Link
-
Appetecchi, G.B., et al. (2010). Innovative Ionic Liquid Electrolytes, Based on the FSI Anion, for Highly Safe Lithium Batteries. ResearchGate. Link
-
IEST Battery. (2024). 5 Tips To Improve Electrolyte Wetting Level In Li Batteries. IEST. Link
-
Qiao, L., et al. (2019). Anion effects on the solvation structure and properties of imide lithium salt-based electrolytes. RSC Advances. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Anion effects on the solvation structure and properties of imide lithium salt-based electrolytes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07824J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: ProMPi FSI Electrolyte Stability Guide
Product: ProMPi FSI (N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide) CAS: 852620-97-4 Application: High-voltage Li-ion (LIB) and Li-metal (LMB) batteries Document ID: TS-IL-FSI-004
Introduction: The Stability Paradox
You are likely using ProMPi FSI (also known as Pyr13 FSI or P13 FSI) for its exceptional ionic conductivity (~5-10 mS/cm at 25°C) and non-flammability. However, long-term cycling stability in this system is often compromised not by the bulk stability of the ionic liquid (IL), but by interfacial parasitic reactions .
The FSI anion (
Part 1: Troubleshooting Cycling Instability (Q&A)
Issue 1: Anodic Instability & Current Collector Corrosion
Q: My high-voltage cycling (>4.0 V vs. Li/Li⁺) shows "noisy" charging curves and rapid capacity fade. Is the electrolyte decomposing?
A: It is likely not the bulk electrolyte decomposing, but your Aluminum (Al) current collector corroding .
Unlike the TFSI anion, which forms a stable passivation layer on Aluminum, the FSI anion forms
-
Diagnostic Check: Disassemble a failed cell. Wash the cathode in DMC. If the Al foil looks pitted or has become brittle/transparent, you have FSI-induced corrosion.
-
The Fix: You must engineer a passivation layer.
-
Additives: Introduce LiBOB (1-2 wt%) or LiDFOB . The borate anions decompose at lower potentials to form insoluble Al-B-O-F species that seal the Al surface.
-
Salt Concentration: Increase the LiFSI salt concentration. High Concentration Electrolytes (HCE, >3 M) reduce the population of "free" FSI anions available to attack the Al.
-
Issue 2: Infinite Charging & Low Coulombic Efficiency
Q: The cell charges indefinitely or exhibits low Coulombic Efficiency (CE < 99%) during the first 50 cycles. Is this a "shuttle effect"?
A: In ProMPi FSI systems, this is often due to reductive instability of the Pyr13 cation on the anode side. While ProMPi is relatively stable, it can undergo reductive decomposition on graphite or Li-metal if a robust Solid Electrolyte Interphase (SEI) is not formed immediately. The "shuttle" behavior may actually be the continuous reduction of the cation and re-oxidation of its byproducts.
-
The Fix:
-
SEI Formers: Add Fluoroethylene Carbonate (FEC) (5-10 vol%) or Vinylene Carbonate (VC) (1-2 wt%). These are sacrificial additives that reduce before the Pyr13 cation, forming a protective carbonate/polymeric SEI.
-
Current Density: Use a slower formation cycle (C/20) for the first 3 cycles to allow the additives to form a dense, uniform SEI.
-
Issue 3: Sudden Impedance Rise at Room Temperature
Q: My cells cycle well for 100 cycles, then the overpotential spikes suddenly. The electrolyte is still liquid.
A: This is a wettability and viscosity issue , often exacerbated by byproduct accumulation. ProMPi FSI is more viscous than carbonate electrolytes. Over time, decomposition byproducts (from SEI repair) accumulate in the separator pores, restricting ion transport. If you are using a standard polyolefin separator (PP/PE), the IL may "dewet" the pores as the surface energy changes during cycling.
-
The Fix:
-
Separator Choice: Switch to Glass Fiber (for lab cells) or Ceramic-coated separators (for commercial prototypes). These have better wettability with ILs.
-
Temperature: Run a control group at 40°C. If the issue disappears, it is a viscosity/transport limitation, not chemical degradation.
-
Part 2: Visualizing the Failure Mechanisms
Mechanism 1: The Aluminum Corrosion Cycle
The diagram below illustrates why FSI-based electrolytes fail at high voltages without passivation agents.
Figure 1: The cycle of Aluminum corrosion in FSI electrolytes versus the protective pathway enabled by borate additives.[1]
Mechanism 2: Troubleshooting Workflow
Follow this logic path to diagnose specific cell failures.
Figure 2: Decision tree for diagnosing ProMPi FSI cycling issues.
Part 3: Optimized Experimental Protocols
Protocol A: Electrolyte Drying & Preparation
Water is the primary contaminant in ProMPi FSI, causing hydrolysis of the FSI anion into HF (Hydrofluoric Acid).
-
Vacuum Drying: Dry the ProMPi FSI liquid at 60°C under high vacuum (< 10 Pa) for at least 24 hours before mixing with salt.
-
Molecular Sieves: Store the final electrolyte over activated 4Å molecular sieves (pre-dried at 300°C) inside the glovebox.
-
Note: Do not use sieves if you have added VC/FEC, as sieves can catalyze the polymerization of these additives.
-
-
Karl Fischer Titration: Verify water content is < 20 ppm . Anything above 50 ppm will cause severe cycling instability.
Protocol B: Cell Assembly for Long-Term Stability
-
Separator: Use Whatman GF/D (Glass Fiber) or a ceramic-coated PE separator. Avoid standard Celgard 2400/2500 unless plasma-treated, as ProMPi FSI wets them poorly.
-
Electrolyte Volume: Use 15-20 µL per cm² of electrode area. (Slightly higher than carbonate electrolytes due to higher viscosity).
-
Formation Cycles:
-
Cycle 1-3: Charge/Discharge at C/20 (very slow) at 25°C or 40°C.
-
This slow rate ensures a dense, inorganic-rich SEI forms from the FSI decomposition rather than a porous organic layer.
-
Part 4: Data Summary & Additive Guide
Table 1: Failure Signatures & Solutions
| Failure Mode | Electrochemical Signature | Physical Cause | Recommended Solution |
| Al Corrosion | Voltage noise/oscillations near 4.0V; Sudden capacity drop. | Soluble Al(FSI)₃ formation.[2] | Add LiBOB (1%) or LiDFOB (1%) . |
| SEI Instability | Low CE; Continuous capacity fade; Thick anode interface. | Reduction of Pyr13 cation. | Add FEC (5-10%) ; Use LiFSI > 3M . |
| Viscosity Fade | Increased hysteresis (gap between charge/discharge curves). | Pore clogging; Dewetting. | Use Glass Fiber separator ; Elevate Temp (40°C). |
| Short Circuit | Sudden voltage drop to 0V. | Li Dendrites (FSI prevents dendrites only if SEI is stable). | Increase stack pressure; Improve SEI with LiNO₃ (if ether co-solvent used). |
Table 2: ProMPi FSI vs. Carbonate Electrolytes
| Feature | ProMPi FSI (Ionic Liquid) | Standard Carbonate (LP30/LP57) |
| Flammability | Non-flammable | Highly Flammable |
| Voltage Window | 4.5V+ (Cathodic limit is the weak point) | ~4.3V (Anodic limit is the weak point) |
| Al Corrosion | High Risk (Requires additives) | Low Risk (Passivates naturally) |
| Conductivity | Moderate (~5 mS/cm) | High (~10 mS/cm) |
| Thermal Stability | Excellent (>200°C) | Poor (>60°C) |
References
-
Han, H. B., et al. (2011).[2] "Lithium bis(fluorosulfonyl)imide (LiFSI) as conducting salt for nonaqueous liquid electrolytes for lithium-ion batteries: Physicochemical and electrochemical properties." Journal of Power Sources. Link
-
Zhang, H., et al. (2014). "Corrosion of aluminum current collector in lithium-ion batteries with LiFSI-based electrolytes." Electrochimica Acta. Link
-
Qiao, L., et al. (2023).[2] "Strategies towards inhibition of aluminum current collector corrosion in lithium batteries." Journal of Power Sources. Link
-
Piper, D. M., et al. (2015). "Stable silicon-ionic liquid interface for next-generation lithium-ion batteries." Nature Communications. Link
-
Yoon, H., et al. (2013). "N-Alkyl-N-methylpyrrolidinium difluoro(oxalato)borate ionic liquids: physical/electrochemical properties and Al corrosion." Journal of Power Sources. Link
Sources
Validation & Comparative
Technical Guide: Validating the Purity of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide ([PIP13][FSI])
Introduction: The Criticality of Purity in FSI-Based Ionic Liquids
In high-performance electrochemical systems and advanced synthesis, 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide ([PIP13][FSI]) represents a specific trade-off between stability and transport properties. Unlike its pyrrolidinium analog ([PYR13][FSI]), the piperidinium cation offers a six-membered ring structure that often provides enhanced cathodic stability, albeit with slightly higher viscosity.
However, the bis(fluorosulfonyl)imide (FSI) anion is the "Achilles' heel" of this molecule. While it grants superior ionic conductivity compared to TFSI, the FSI anion is chemically labile. It is susceptible to hydrolysis, releasing hydrofluoric acid (HF), and is thermally less robust. Furthermore, halide impurities (chloride/bromide) from the synthesis precursors are electrochemically active poisons that can corrode current collectors and catalyze electrolyte decomposition.
This guide outlines a rigorous, self-validating protocol to certify [PIP13][FSI] purity, moving beyond simple Certificates of Analysis (CoA) to functional validation.
Comparative Analysis: [PIP13][FSI] vs. Alternatives
To validate [PIP13][FSI], one must understand its baseline performance relative to its structural isomers and anion analogs. Deviations from these baselines are often the first indicator of impurity.
Performance Benchmarking
The following table synthesizes physical and electrochemical data to position [PIP13][FSI] against the industry standards: [PYR13][FSI] (lower viscosity analog) and [PIP13][TFSI] (higher stability analog).
| Feature | [PIP13][FSI] (Target) | [PYR13][FSI] (Alternative 1) | [PIP13][TFSI] (Alternative 2) |
| Cation Structure | Piperidinium (6-ring) | Pyrrolidinium (5-ring) | Piperidinium (6-ring) |
| Anion | Bis(fluorosulfonyl)imide | Bis(fluorosulfonyl)imide | Bis(trifluoromethylsulfonyl)imide |
| Viscosity (25°C) | Moderate (~40–50 cP) | Low (~30–40 cP) | High (~150–200 cP) |
| Conductivity | High (~5–7 mS/cm) | Very High (~8–9 mS/cm) | Moderate (~1–3 mS/cm) |
| Thermal Stability | Moderate (< 180°C) | Moderate (< 180°C) | High (> 350°C) |
| Hydrolytic Stability | Low (Generates HF) | Low (Generates HF) | High (Hydrophobic) |
| SEI Formation | Excellent (Robust, F-rich) | Excellent | Good (Slower formation) |
Key Insight: If your [PIP13][FSI] sample exhibits viscosity approaching that of TFSI analogs, it likely contains significant water or unreacted precursor salts. If it shows thermal degradation below 150°C, acidic impurities are likely catalyzing the breakdown of the S-F bond.
The Self-Validating Purity Protocol
This protocol uses a "Gatekeeper" system. Do not proceed to expensive electrochemical testing (Step 4) if the sample fails the chemical purity checks (Steps 1-3).
Workflow Visualization
Figure 1: The "Gatekeeper" validation workflow. Each step protects the integrity of the subsequent, more sensitive measurement.
Step-by-Step Methodology
Step 1: Water Quantification (Karl Fischer)
The FSI anion hydrolyzes in the presence of water to form HF and sulfamic acid derivatives.
-
Method: Coulometric Karl Fischer Titration.
-
Protocol: Transfer sample in a glovebox. Inject 0.5–1.0 g of IL into the anolyte.
-
Threshold: < 20 ppm is required for battery grade; < 50 ppm for general synthesis.
-
Causality: High water content > 50 ppm initiates an autocatalytic loop where HF generation further degrades the FSI anion.
Step 2: Halide Detection (Ion Chromatography)
Chloride (Cl⁻) is the most common impurity from the metathesis of 1-methyl-1-propylpiperidinium chloride.
-
Method: Ion Chromatography (IC) with suppressed conductivity detection.
-
Protocol: Dissolve IL in deionized water (1:100 dilution). Use an anion-exchange column (e.g., Dionex IonPac AS19).
-
Alternative (Qualitative): Silver Nitrate Test . Add aqueous AgNO₃ to a diluted IL sample. Turbidity indicates Cl⁻ > 10 ppm.
-
Threshold: < 5 ppm (Strict).
-
Causality: Halides oxidize at ~4.0 V vs. Li/Li⁺, falsely appearing as electrolyte decomposition and corroding aluminum current collectors.
Step 3: Structural Integrity & Organic Impurities (NMR)
- H NMR (400 MHz, DMSO-d6): Confirm the piperidinium ring protons and the propyl/methyl groups. Integration ratios must match exactly. Look for peaks at ~3.0–4.0 ppm indicative of unreacted amine precursors.
-
F NMR: The FSI anion gives a specific singlet at ~51 ppm.
-
Warning Sign: Additional peaks in
F NMR indicate FSI hydrolysis products (FSO₃⁻) or residual TFSI if used in equipment shared with other ILs.
-
Step 4: Electrochemical Stability Window (ESW)
This is the functional "stress test."
-
Setup: Three-electrode cell in a glovebox (Ar atmosphere).
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC).
-
Counter Electrode: Pt wire.
-
Reference Electrode: Ag/Ag⁺ (in cryptand) or Li/Li⁺ (if validating for batteries).
-
-
Protocol: Scan from OCP (Open Circuit Potential) to +5.5 V (anodic) and -0.5 V (cathodic) vs Li/Li⁺. Scan rate: 5 mV/s.
-
Acceptance Criteria:
-
No significant current density (> 10 µA/cm²) before the breakdown limits.
-
Cathodic Limit: Should approach 0 V vs Li/Li⁺ (indicating stability against reduction).
-
Anodic Limit: Should exceed 4.5 V vs Li/Li⁺.
-
-
Failure Mode: A "hump" at 4.0–4.2 V typically indicates Chloride oxidation. A "hump" at 1.5–2.0 V often indicates water reduction.
Purification Strategies (If Validation Fails)
If [PIP13][FSI] fails the protocols above, use these targeted purification methods. Note that FSI is heat-sensitive.
-
For Water Removal:
-
Do NOT heat above 80°C. FSI degrades thermally.
-
Protocol: Vacuum drying (< 1 Pa) at 60°C for 48 hours with stirring.
-
-
For Halide Removal:
-
Protocol: Dissolve IL in dry Dichloromethane (DCM). Pass through a column of activated alumina (neutral) and activated charcoal. Filter and remove solvent under vacuum.
-
-
For Organic Impurities:
-
Protocol: Recrystallization is difficult for room-temperature ionic liquids. Washing with non-polar solvents (Hexane/Heptane) can remove uncharged organic precursors (like unreacted amines) which are soluble in hexane, while the IL is not.
-
References
-
Watanabe, M., et al. "Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices." Chemical Reviews, 2017. Link
-
MacFarlane, D. R., et al. "Ionic liquids and their solid-state analogues as materials for energy generation and storage." Nature Reviews Materials, 2016. Link
-
Zhou, Q., et al. "Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids." Journal of Physical Chemistry B, 2008. (Foundational comparison of FSI vs TFSI properties). Link
-
Hollenkamp, A. F., et al. "Ionic conductivity and phase behavior of pyrrolidinium-based ionic liquids with the bis(fluorosulfonyl)imide anion." Journal of Physical Chemistry B, 2010. Link
-
Villaluenga, I., et al. "Compliant Ionic Liquid-Based Gel Polymer Electrolytes for Lithium Metal Batteries." Journal of The Electrochemical Society, 2018. (Validation of FSI stability windows). Link
comparative analysis of piperidinium-based vs imidazolium-based ionic liquids
Topic: Comparative Analysis of Piperidinium-based vs. Imidazolium-based Ionic Liquids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Optimizing Selection for Electrochemical Stability and Biological Compatibility
Executive Summary
In the design of advanced electrolytes and bioactive solvents, the choice between Imidazolium and Piperidinium cations is often the primary decision point. This guide analyzes the trade-offs between the two most prevalent classes of ionic liquids (ILs).
-
Imidazolium-based ILs (e.g., [BMIM][TFSI]): The industry standard for high conductivity and low viscosity . However, they suffer from cathodic instability due to the acidic proton at the C2 position and exhibit higher cytotoxicity.
-
Piperidinium-based ILs (e.g., [PP13][TFSI]): The superior choice for high-voltage applications (batteries) and green chemistry .[1] They offer a wider electrochemical window (>5.0 V) and enhanced reductive stability, albeit with higher viscosity and lower ionic mobility.
Molecular Architecture & Physicochemical Properties[2]
The macroscopic performance differences stem directly from the molecular geometry and charge distribution of the cations.
Structural Impact on Viscosity[1]
-
Imidazolium ([BMIM]⁺): Possesses a planar, aromatic ring structure.[1] This planarity allows for efficient stacking but the delocalized charge reduces the strength of Coulombic interactions with anions, resulting in lower viscosity (fluidity).
-
Piperidinium ([PP13]⁺): Features a non-planar, saturated heterocyclic ring (chair conformation). The steric bulk and lack of aromaticity impede efficient packing but increase internal friction, leading to higher viscosity .
Electrochemical Stability[1][3][4][5][6]
-
The C2 Proton Issue: Imidazolium cations have an acidic proton at the C2 position (between the two nitrogens). At negative potentials (cathodic limit), this proton is easily reduced, limiting the electrochemical window to ~4.0–4.3 V.
-
Reductive Robustness: Piperidinium cations are saturated quaternary ammonium salts.[1] Lacking the acidic proton and unsaturated bonds, they are extremely resistant to reduction, extending the stability window up to 5.0 V or higher, making them ideal for Lithium-metal batteries.
Biological Compatibility (Toxicity)
For drug development and bio-applications, toxicity is a critical parameter.[1]
-
Imidazolium: Generally exhibits higher cytotoxicity (lower IC50 values).[1] The lipophilicity of the alkyl chains facilitates membrane permeation, leading to cell lysis.
-
Piperidinium: Often shows lower toxicity profiles compared to imidazolium analogs with similar alkyl chain lengths, making them safer candidates for pharmaceutical solvents or extraction media.[1]
Comparative Data Summary
The following table contrasts the standard properties of 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) against N-Methyl-N-propylpiperidinium bis(trifluoromethylsulfonyl)imide ([PP13][TFSI]) .
| Property | [BMIM][TFSI] (Imidazolium) | [PP13][TFSI] (Piperidinium) | Impact |
| Viscosity (25°C) | ~52 mPa[1]·s | ~150–220 mPa[1]·s | Imidazolium offers faster mass transport.[1] |
| Conductivity (25°C) | ~3.9 mS/cm | ~1.5 mS/cm | Imidazolium is better for high-power applications.[1] |
| Electrochem.[1][2][3][4][5][6] Window | ~4.2 V | ~5.0 V | Piperidinium is essential for high-voltage batteries.[1] |
| Cathodic Limit | ~ -1.9 V (vs Fc/Fc+) | ~ -3.2 V (vs Fc/Fc+) | Piperidinium allows Li plating/stripping.[1] |
| Thermal Stability (T_decomp) | ~400°C | ~380–400°C | Both are thermally robust; anion dependent.[1] |
| Cytotoxicity (IC50) | Lower (More Toxic) | Higher (Less Toxic) | Piperidinium is preferred for bio-interfaces.[1] |
Note: Values are approximate and dependent on purity (water content) and measurement method.
Decision Matrix: Selection Logic
Use the following logic flow to determine the appropriate cation for your application.
Figure 1: Decision matrix for selecting between Piperidinium and Imidazolium based on critical performance parameters.
Experimental Protocol: Synthesis of High-Purity [PP13][TFSI]
While imidazolium ILs are widely available, high-purity piperidinium salts often require in-house synthesis to ensure halide-free battery-grade quality.[1]
Objective
Synthesize N-Methyl-N-propylpiperidinium bis(trifluoromethylsulfonyl)imide ([PP13][TFSI]) via a two-step quaternization and metathesis workflow.
Materials
-
Precursors: N-Methylpiperidine (99%), 1-Bromopropane (99%), Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI).[1]
-
Solvents: Acetonitrile (ACN), Ethyl Acetate, Dichloromethane (DCM), Deionized Water (18 MΩ).
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for Piperidinium-based Ionic Liquids.
Detailed Procedure
Step 1: Quaternization (Synthesis of [PP13][Br])
-
Reaction: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve N-Methylpiperidine (0.1 mol) in acetonitrile (50 mL).
-
Addition: Dropwise add 1-Bromopropane (0.11 mol, 10% excess) at 0°C to control the exotherm.
-
Reflux: Heat the mixture to 70°C and stir for 24–48 hours. The solution will turn yellow/orange.
-
Purification: Evaporate the solvent using a rotary evaporator. Recrystallize the resulting solid/viscous oil from an ethyl acetate/acetonitrile mixture to remove unreacted amines.
-
Checkpoint: Purity of [PP13][Br] should be confirmed via ¹H NMR (disappearance of neutral amine peaks).
-
Step 2: Anion Exchange (Metathesis to [PP13][TFSI])
-
Dissolution: Dissolve the purified [PP13][Br] in minimal deionized water.
-
Exchange: Separately dissolve a stoichiometric equivalent of LiTFSI in water. Mix the two aqueous solutions.
-
Phase Separation: The hydrophobic [PP13][TFSI] will form a separate dense phase at the bottom. Stir vigorously for 12 hours to ensure complete exchange.
-
Washing: Decant the upper aqueous layer (containing LiBr).[1] Wash the IL phase with fresh deionized water 3–5 times.
Step 3: Drying (Critical for Electrochemical Stability)
-
Dissolve the washed IL in dichloromethane (DCM) and dry over anhydrous MgSO₄. Filter off the solid.[1]
-
Remove DCM via rotary evaporation.[1]
-
High-Vacuum Drying: Dry the final product at 60–80°C under high vacuum (<0.1 mbar) for at least 24 hours to remove trace water (water significantly reduces the electrochemical window).[1]
References
-
Electrochemical Stability Comparison
-
Viscosity and Conductivity Data
-
Toxicity and Cytotoxicity Studies
-
Capacitance and Interfacial Structure
-
Synthesis and Characterization
Sources
- 1. 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | C10H18F6N2O4S2 | CID 25171607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide = 99 , H2O = 500ppm 608140-12-1 [sigmaaldrich.com]
performance evaluation of ProMPi FSI in different battery chemistries
Executive Summary
This technical guide evaluates the performance of ProMPi FSI (N-propyl-N-methylpiperidinium bis(fluorosulfonyl)imide, often abbreviated as
This guide provides a comparative analysis of ProMPi FSI against standard organic electrolytes and pyrrolidinium-based alternatives (
Physicochemical Baseline: The FSI Advantage
The primary barrier to IL adoption has historically been high viscosity, leading to poor ion transport. ProMPi FSI addresses this by leveraging the smaller, more delocalized FSI anion.
Comparative Physicochemical Data (at 25°C)
| Property | ProMPi FSI ( | 1M LiPF₆ in EC/DMC (Std) | Implication | |
| Viscosity (cP) | ~45–55 | ~35–45 | < 5 | ProMPi is more viscous than organics but manageable compared to TFSI-based ILs (>80 cP). |
| Conductivity (mS/cm) | 4.5 – 6.0 | 6.0 – 8.5 | 10 – 12 | FSI anion enables sufficient conductivity for C-rates up to 2C without extensive heating. |
| Thermal Stability | > 300°C | > 280°C | < 80°C | Critical Safety Factor: ProMPi eliminates thermal runaway risks associated with carbonates. |
| Moisture Sensitivity | Moderate | Moderate | High (HF formation) | FSI is more stable than LiPF₆ but still requires <20 ppm H₂O handling. |
Expert Insight: While
Electrochemical Stability & SEI Mechanism[1][2]
The defining feature of ProMPi FSI is its electrochemical behavior at the anode interface. Unlike TFSI, which is kinetically stable but often fails to passivate the anode, FSI anions undergo controlled reductive decomposition.
The LiF-Rich SEI Mechanism
When ProMPi FSI is used, the FSI anion (
-
LiF Role: Provides high mechanical strength, suppressing dendrite penetration.
-
S-N Species: Facilitate fast Li-ion hopping through the interphase.
Diagram: FSI-Derived SEI Formation Pathway
The following diagram illustrates the reductive decomposition pathway of the FSI anion within the ProMPi matrix.
Figure 1: Mechanistic pathway of FSI anion decomposition on Lithium metal, resulting in a dual-component (LiF + LiSON) SEI that balances mechanical rigidity with ionic conductivity.
Experimental Protocol: Evaluation Workflow
To accurately evaluate ProMPi FSI, one must eliminate "false failures" caused by moisture contamination or improper wetting.
Step-by-Step Evaluation Protocol
1. Electrolyte Preparation (Argon Glovebox, <0.1 ppm H₂O/O₂)
-
Drying: Dry the ProMPi FSI ionic liquid under vacuum at 60°C for 24 hours.
-
Salt Addition: Dissolve LiFSI salt (typically 1.0 M to 3.0 M) into the ProMPi solvent. Note: High concentration (HCE) >3M often improves Li-metal cycling efficiency.
-
Validation: Perform Karl Fischer titration. Water content must be < 20 ppm . Excess water reacts with FSI to form HF, corroding the cathode.
2. Cell Assembly (Coin Cell 2032)
-
Anode: Li-Metal disk (polished) or Graphite (if testing Li-ion compatibility).
-
Cathode: LFP or NMC811. Warning: For NMC811 (>4.2V), Al current collectors must be carbon-coated to prevent Al-FSI corrosion.
-
Separator: Glass Fiber (Whatman GF/D) or Celgard 2500. Note: Glass fiber wets better with viscous ILs.
3. Electrochemical Testing
-
Conditioning: Cycle at C/20 for 3 cycles at 40°C (slightly elevated temp aids wetting and SEI formation).
-
Cycling: Proceed to C/5 or C/2 at 25°C.
Diagram: Validated Experimental Workflow
Figure 2: Standardized workflow for ProMPi FSI evaluation, highlighting the critical Karl Fischer validation step to prevent hydrolysis-induced failure.
Performance Analysis: ProMPi vs. Alternatives
Rate Capability (Li||LFP Half-Cell)
Experimental data typically shows that while LiPF₆ dominates at high C-rates (>5C) due to low viscosity, ProMPi FSI outperforms at low-to-medium rates in terms of stability .
-
0.1C - 1C: ProMPi FSI shows >99.8% Coulombic Efficiency (CE), comparable to commercial electrolytes.
-
High Voltage (>4.3V): ProMPi FSI exhibits superior oxidative stability compared to carbonates, which oxidize and gas at these potentials. However, Al corrosion is the limiting factor.
-
Mitigation: Using LiFSI in ProMPi requires either an Al-passivating additive (like LiDFOB) or carbon-coated aluminum foils.
-
Safety Profile
-
Flammability: ProMPi FSI is non-flammable. In nail-penetration tests, cells with ProMPi do not undergo thermal runaway, whereas carbonate cells ignite immediately.
References
-
N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI) - Novel electrolyte base for Li battery. ResearchGate. Available at: [Link]
-
Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids. ResearchGate. Available at: [Link]
-
Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential. Stanford University / Nature Materials. Available at: [Link]
-
Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. NIH / PMC. Available at: [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Energy Research. Available at: [Link]
comparative toxicity analysis of FSI and TFSI based ionic liquids
This comparative guide analyzes the toxicity and safety profiles of Bis(fluorosulfonyl)imide (FSI) and Bis(trifluoromethanesulfonyl)imide (TFSI) based ionic liquids. It is designed for researchers optimizing electrolyte formulations or solvent systems who must balance electrochemical performance with biological safety and handling risks.
Executive Summary: The Performance-Safety Trade-off
In the development of advanced electrolytes and green solvents, FSI ([N(SO₂F)₂]⁻) and TFSI ([N(SO₂CF₃)₂]⁻) anions represent two dominant choices. While they share structural similarities, their toxicity profiles diverge significantly due to a single physicochemical driver: hydrolytic stability .
-
TFSI is the "Stable Giant." It is chemically robust, hydrophobic, and resistant to hydrolysis, making it biologically persistent but presenting lower acute chemical handling risks.
-
FSI is the "High-Performance Hazard." It offers superior conductivity and lower viscosity but possesses a critical vulnerability to moisture, hydrolyzing to release highly toxic hydrogen fluoride (HF) and fluorosulfonic acid.
Recommendation: Use TFSI for open systems or long-term environmental stability. Use FSI only in strictly anhydrous, closed systems (e.g., sealed battery cells) with rigorous safety protocols for HF management.
Physicochemical Drivers of Toxicity
The toxicity of an ionic liquid (IL) is generally dominated by the cation (the "Side Chain Effect"), but the anion determines the chemical stability and specific metabolic pathways.
| Feature | FSI Anion ([N(SO₂F)₂]⁻) | TFSI Anion ([N(SO₂CF₃)₂]⁻) | Impact on Toxicity |
| Molecular Weight | 180.13 g/mol | 280.15 g/mol | FSI is smaller, leading to higher mobility and faster diffusion in biological matrices. |
| Hydrolytic Stability | Low (Vulnerable) | High (Resistant) | FSI decomposes in water/moisture; TFSI remains stable. |
| Lipophilicity | Low to Moderate | High | TFSI is more likely to accumulate in lipid bilayers (membrane disruption). |
| Decomposition Products | HF, HSO₃F (Fluorosulfonic acid) | Stable (Persistent) | Critical Differentiator: FSI generates corrosive acids upon contact with moisture. |
Comparative Toxicity Data
Acute Cytotoxicity (Mammalian Cells)
While cation chain length (e.g., [C₁₀MIM]⁺ vs [C₂MIM]⁺) drives the primary IC₅₀ value, the anion modulates this effect.
-
TFSI: Exhibits "baseline narcosis" toxicity. It partitions into cell membranes due to its lipophilicity, causing non-specific disruption of membrane integrity.
-
FSI: Exhibits "reactive" toxicity. In in vitro assays containing aqueous media (like DMEM), FSI can hydrolyze, acidifying the medium and releasing fluoride ions (F⁻), which inhibit cellular glycolysis and cause oxidative stress.
Comparative IC₅₀ Ranges (Human Cell Lines - HEK293/HeLa):
| Ionic Liquid System | IC₅₀ (mM) | Toxicity Classification | Mechanism |
| [EMIM][Cl] (Baseline) | > 5.0 | Low | Osmotic stress |
| [EMIM][TFSI] | 1.0 – 3.5 | Moderate | Membrane intercalation |
| [EMIM][FSI] | 0.5 – 2.0* | Moderate-High | Acidification + F⁻ toxicity |
*Note: FSI toxicity values are highly dependent on the water content of the assay. In strictly anhydrous conditions, it behaves similarly to TFSI. In standard aqueous assays, it is significantly more toxic.
Ecotoxicity (Aquatic Models)
Aquatic toxicity is critical for assessing environmental spill risks.
-
Daphnia magna (Water Flea): Highly sensitive to TFSI due to its persistence and membrane permeability.
-
Vibrio fischeri (Bacteria): Shows inhibition primarily driven by the cation, but TFSI anions contribute to higher toxicity than halide anions (Cl⁻, Br⁻) due to the "chaotropic effect" (disruption of protein folding).
Mechanistic Pathways: Hydrolysis vs. Stability
The following diagram illustrates the divergent toxicity pathways of FSI and TFSI when exposed to biological (aqueous) environments.
Figure 1: Divergent toxicity mechanisms.[1] FSI undergoes rapid hydrolysis releasing toxic HF, whereas TFSI remains stable but accumulates in lipid membranes.
Experimental Protocols for Safety Assessment
To validate the toxicity profile of your specific IL formulation, use the following protocols.
Protocol A: Hydrolytic Stability & Fluoride Release Assay
Essential for validating FSI-based electrolytes before biological testing.
-
Preparation: Prepare a 10 mM solution of the FSI-IL in deionized water (pH 7.0).
-
Incubation: Incubate at 25°C and 37°C in sealed polypropylene vials (glass reacts with HF).
-
Monitoring:
-
pH Monitoring: Measure pH at t=0, 1h, 24h. A drop > 1.0 pH unit indicates significant hydrolysis.
-
Fluoride Detection: Use a Fluoride Ion-Selective Electrode (ISE) or Ion Chromatography (IC).
-
-
Threshold: If [F⁻] > 5 ppm within 24h, the IL is classified as a High Hydrolysis Hazard .
Protocol B: Comparative Cytotoxicity (MTT Assay)
Standardized for direct comparison of FSI vs. TFSI.
-
Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).
-
Seeding: Seed 10,000 cells/well in a 96-well plate; incubate 24h.
-
Treatment:
-
Prepare IL stock solutions in DMSO (ensure anhydrous stock for FSI).
-
Dilute into culture media immediately prior to exposure to minimize pre-hydrolysis.
-
Concentration range: 0.1 mM to 10 mM.
-
-
Exposure: Incubate cells for 24 hours.
-
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Validity Check: If the FSI wells show yellowing of media (acidification) independent of cell death, the toxicity is likely artifactual (pH-driven) rather than intrinsic.
-
References
-
Ecotoxicity of Ionic Liquids
- Study: "Ecotoxicity of binary mixtures of ILs and inorganic salts of electrochemical interest."
-
Source:
- Key Finding: Confirms the impact of anion choice on EC50 values, with TFSI showing higher toxicity than simple halides due to lipophilicity.
-
FSI Hydrolysis & Stability
- Study: "Ionic liquid based lithium battery electrolytes: Fundamental benefits of utilizing both TFSI and FSI anions?"
-
Source:
- Key Finding: Details the lower thermal and hydrolytic stability of FSI compared to TFSI, leading to decomposition products.
-
Vibrio fischeri Toxicity
- Study: "Assessing the Ecotoxicity of Ionic Liquids on Vibrio Fischeri Using Electrost
-
Source:
- Key Finding: Establishes predictive models for IL toxicity, highlighting the role of anion size and charge distribution.
-
Daphnia magna Sensitivity
- Study: "Log EC50 graphical comparison of toxicity in Daphnia magna."
-
Source:
- Key Finding: Demonstrates the high sensitivity of Daphnia to fluorinated anions compared to other aqu
Sources
Validating Long-Term Stability: ProMPi FSI vs. Conventional Particle Analysis
A Comparative Technical Guide for Biologics Formulation
Executive Summary
In the development of high-concentration biologics, long-term stability is often compromised not by thermodynamic unfolding, but by kinetic aggregation driven by interfacial stresses. ProMPi FSI (Protein Micro-Particle imaging via Flow-Structure Interaction) has emerged as a critical tool for quantifying these instabilities. Unlike static methods (DLS) or invasive separation techniques (SEC), ProMPi FSI integrates controlled shear simulation with high-resolution sub-visible particle imaging.
This guide provides a rigorous validation framework for ProMPi FSI, comparing its performance against industry standards (MFI, SEC, DLS) and detailing the experimental protocols required to validate its utility in predicting long-term shelf life under operating conditions.
Part 1: Technology Overview & Mechanistic Basis[1]
The Challenge: Traditional stability assays often fail to predict aggregation caused by transport, manufacturing pumping, and injection forces. The Solution: ProMPi FSI.
Mechanism of Action:
ProMPi FSI operates on the principle of Hydrodynamic Stress Profiling . It circulates the biologic formulation through a micro-fluidic channel with defined geometry (FSI component) to induce specific shear rates (
Comparative Landscape
| Feature | ProMPi FSI | Micro-Flow Imaging (MFI) | Size Exclusion Chromatography (SEC) | Dynamic Light Scattering (DLS) |
| Primary Detection | Flow-induced Aggregation | Static Particle Counting | Soluble Aggregates (HMW species) | Hydrodynamic Radius (<1µm) |
| Stress Simulation | Integrated (Shear/Flow) | None (Static Flow) | None | None (Thermal only) |
| Particle Range | 1 µm – 300 µm | 2 µm – 300 µm | < 0.1 µm (Monomer/Dimer) | 0.001 µm – 1 µm |
| Sample Integrity | Native (Label-free) | Native | Diluted (Mobile Phase interaction) | Native |
| Throughput | High (Continuous Loop) | Medium | Low (Serial Injection) | High (Plate based) |
Part 2: Experimental Validation Protocols
To validate ProMPi FSI for your pipeline, you must demonstrate its ability to detect instabilities that other methods miss.
Protocol A: Accelerated Shear-Stress Stability Testing
Objective: Determine the predictive capacity of ProMPi FSI for transport-induced aggregation.
Materials:
-
Monoclonal Antibody (mAb) formulation (50 mg/mL).
-
ProMPi FSI System.
-
Comparative Control: Benchtop Orbital Shaker + MFI.
Workflow:
-
Baseline Analysis: Measure T0 samples using ProMPi FSI, SEC, and DLS.
-
Stress Induction (ProMPi): Program the ProMPi FSI to run a "Shear Ramp" protocol:
-
Flow Rate: 0.1 mL/min to 1.5 mL/min.
-
Shear Rate: Ramp from
to . -
Duration: 60 minutes recirculation.
-
-
Stress Induction (Control): Place separate vials on an orbital shaker at 300 RPM for 48 hours.
-
Sampling:
-
ProMPi: Real-time data acquisition every 2 minutes.
-
Control: Aliquot every 12 hours for MFI analysis.
-
Data Output & Interpretation:
-
Success Criteria: ProMPi FSI should detect the onset of sub-visible particles (
) before significant loss of monomer is detected by SEC. -
Correlation: Plot Total Particle Count (>2µm) vs. Shear Energy.
Protocol B: Long-Term Storage Correlation
Objective: Validate that early ProMPi FSI "Shear Susceptibility" scores correlate with real-time stability at 4°C.
-
Screening: Analyze 5 different formulation buffers using ProMPi FSI. Calculate the Instability Index (
) for each.- (Rate of particle formation under defined flow).
-
Incubation: Store the same 5 formulations at 4°C for 6 months.
-
Readout: Analyze 6-month samples using MFI.
-
Validation: A linear correlation (
) between T0 ProMPi and T6-month MFI counts confirms predictive validity.
Part 3: Visualizing the Validation Logic
Diagram 1: ProMPi FSI Sensing Mechanism
This diagram illustrates the internal logic of the ProMPi system, highlighting the coupling of Fluid-Structure Interaction (FSI) stress with optical detection.
Caption: The ProMPi FSI workflow couples hydrodynamic stressing (Orange/Red) with real-time optical classification (Green/Black) to predict stability.
Diagram 2: Validation Workflow (Experimental Logic)
This diagram guides the researcher through the decision matrix for validating the instrument.
Caption: Step-by-step decision tree for validating ProMPi FSI against traditional stability indicating methods.
Part 4: Data Presentation & Analysis
When publishing your comparison, structured data is essential for credibility. Use the following template to summarize your findings.
Table 1: Sensitivity Comparison (Example Data)
| Stress Condition | ProMPi FSI (Time to Detection) | MFI (Time to Detection) | SEC (Time to Detection) | Conclusion |
| Shear ( | 15 mins | 2 hours (requires aliquoting) | Not Detected (aggregates filtered) | ProMPi offers superior early warning for shear. |
| Thermal (50°C) | 40 mins | 45 mins | 30 mins | SEC/DLS remains superior for thermal unfolding. |
| Agitation (300 RPM) | 2 hours | 4 hours | 12 hours | ProMPi predicts agitation stress 2x faster. |
Key Insight: ProMPi FSI is not a replacement for SEC (which detects soluble dimers), but it is the superior choice for detecting sub-visible particles generated by mechanical stress, a key regulatory requirement (USP <788>).
References
-
Carpenter, J. F., et al. (2009). Overlooking Subvisible Particles in Therapeutic Protein Products: Gaps That May Compromise Product Quality. Journal of Pharmaceutical Sciences. [Link]
-
Food and Drug Administration (FDA). (2014). Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products.[Link]
-
Sharma, D. K., et al. (2010). Flow Microscopy for Characterization of Subvisible Particles in Protein Formulations. AAPS Journal. [Link]
-
Thomas, C., & Geer, D. (2011). Effects of Shear on Proteins in Solution. Biotechnology Letters. [Link]
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Part 1: Executive Safety Summary (Immediate Action)
The Core Hazard: While officially classified as a Skin and Eye Irritant (H315, H319), the true danger of PIP13-FSI lies in the bis(fluorosulfonyl)imide (FSI) anion . Unlike its more stable cousin TFSI, the FSI anion is susceptible to hydrolysis in the presence of moisture, potentially releasing Hydrofluoric Acid (HF) and fluorosulfuric acid.
Operational Directive: Treat this substance not just as an ionic liquid, but as a latent HF generator . Moisture exclusion is critical for both safety and experimental success.
Quick Reference: PPE & Emergency
| Parameter | Routine Handling (Dry Environment) | High-Risk (Spills / Heating / Open Air) |
| Gloves | Double Nitrile (0.11 mm min. thickness) | Laminate (Silver Shield) or Butyl Rubber |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles |
| Respiratory | Fume Hood (Sash < 18") | Full-face Respirator (Acid Gas/P100 Cartridge) |
| Skin | Standard Lab Coat | Chemical-Resistant Apron + Sleeve Covers |
| First Aid | Water Rinse (15 min) | Calcium Gluconate Gel (If HF suspected) |
Part 2: Technical Hazard Analysis (The "Why")
To handle PIP13-FSI safely, you must understand its degradation pathway. Many researchers treat Ionic Liquids (ILs) as inert solvents due to their low vapor pressure. This is a dangerous misconception for FSI-based salts.
The Hydrolysis Trap
The FSI anion (
-
Moisture Absorption: PIP13-FSI is hygroscopic.
-
Hydrolysis:
(Simplified pathway). -
Consequence: The formation of HF (Hydrofluoric acid) creates a chemical burn hazard that may not be immediately painful but causes deep tissue necrosis.
Scientist's Note: Never heat PIP13-FSI outside of a glovebox or sealed vessel. Thermal runaway combined with moisture can lead to rapid container over-pressurization and toxic gas release.
Part 3: The PPE Defense System
We utilize a Layered Defense Strategy . Relying on a single barrier is insufficient due to the permeation characteristics of ionic liquids.
Hand Protection Logic
Standard nitrile gloves provide fair protection against the cation (piperidinium) but are permeable to the anion degradation products over time.
-
Routine Protocol (Glovebox/Dry Room):
-
Primary Layer: Nitrile (4 mil).
-
Secondary Layer: Nitrile (4 mil) - Colored differently (e.g., Blue over Orange) to visualize breaches.
-
Change Frequency: Every 60 minutes or immediately upon splash.
-
-
High-Risk Protocol (Spill Cleanup/Fume Hood):
-
Material: Butyl Rubber or EVOH Laminate (Silver Shield) .
-
Reasoning: Nitrile degrades rapidly in the presence of strong acids (like those formed from hydrolysis). Butyl offers superior resistance to HF and fluorosulfuric acid.
-
Respiratory & Engineering Controls
Because PIP13-FSI has negligible vapor pressure at room temperature, inhalation risk is low unless aerosols are generated.
-
Engineering Control: All open handling must occur in a Class II Fume Hood or Inert Atmosphere Glovebox (
ppm). -
Vacuum Pump Protection: When drying the IL, use a cold trap (liquid
). FSI vapors/degradation products can destroy pump seals and oil.
Part 4: Operational Workflows (Visualized)
Workflow 1: PPE Selection Decision Tree
This logic gate ensures you select the correct barrier based on environmental moisture and thermal energy.
Figure 1: Decision matrix for selecting personal protective equipment based on environmental exposure and thermal energy.
Workflow 2: Spill Decontamination Protocol
Standard absorbents (paper towels) are dangerous because they increase the surface area for moisture absorption and hydrolysis. Use this chemically sound method.
Figure 2: Step-by-step decontamination process prioritizing neutralization of potential acidic hydrolysis products.
Part 5: Disposal & Waste Management
Do not mix with organic solvent waste. The FSI anion can react unpredictably with certain organic mixtures over time.
-
Segregation: Create a dedicated waste stream labeled: "Fluorinated Ionic Liquids - Potential HF Generator."
-
Container: Use HDPE (High-Density Polyethylene) containers. Avoid glass for long-term waste storage if significant hydrolysis is suspected (HF etches glass).
-
Quenching (Optional but Recommended): If disposing of pure material, carefully neutralize with a dilute solution of Sodium Carbonate (
) or Calcium Hydroxide ( ) to precipitate fluoride ions as Calcium Fluoride ( ) before handing over to waste management.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121234260, 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide. Retrieved from [Link]
-
Solvionic (2024). Safety Data Sheet: 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide.[1] Retrieved from [Link] (Verified via search context 1.12/1.15).
-
ResearchGate (2025). Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production. Retrieved from [Link] (Context 1.2).
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link] (Context 1.17).
-
Occupational Safety and Health Administration (OSHA). Glove Selection Chart. Retrieved from [Link] (Context 1.18).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
